molecular formula C23H24Cl2N2O6S B606086 BI-4916

BI-4916

Número de catálogo: B606086
Peso molecular: 527.4 g/mol
Clave InChI: HCDAVCLCBXIYPW-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHEMBL4518579 is a Unknown drug.

Propiedades

IUPAC Name

ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDAVCLCBXIYPW-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4916 is a novel investigational compound that functions as a cell-permeable prodrug for the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. By targeting the rate-limiting step of the de novo serine biosynthesis pathway, BI-4924 disrupts a critical metabolic process frequently upregulated in various cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, including its conversion to the active compound BI-4924, its molecular target, and its impact on cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of cancer metabolism.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine biosynthesis pathway has emerged as a key metabolic vulnerability in several cancer types, including triple-negative breast cancer and melanoma.[1] Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1][2][3] this compound is an ester prodrug designed for enhanced cell permeability, which upon intracellular hydrolysis, releases the active inhibitor BI-4924.[1][2] BI-4924 is a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[4][5][6] This guide details the mechanism of action of this compound and its active counterpart, BI-4924. A negative control compound, BI-5583, is also available for comparative studies.[2]

Mechanism of Action

The core mechanism of action of this compound involves its intracellular conversion to BI-4924, which then competitively inhibits the enzyme PHGDH.

Prodrug Conversion and Intracellular Accumulation

This compound is an ester prodrug that readily crosses the cell membrane.[1] Once inside the cell, it is hydrolyzed by intracellular esterases to yield the active carboxylic acid form, BI-4924.[1][2] This strategy allows for the intracellular enrichment of BI-4924, overcoming the potential for poor permeability of the active drug.[1][2][3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI_4916_ext This compound (Prodrug) BI_4916_int This compound BI_4916_ext->BI_4916_int Cellular Uptake BI_4924 BI-4924 (Active Inhibitor) BI_4916_int->BI_4924 Esterase Hydrolysis

Figure 1: Prodrug conversion of this compound to BI-4924.
Inhibition of PHGDH and the Serine Biosynthesis Pathway

BI-4924 acts as a potent and selective competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[4][5][6] By binding to the NAD+ binding pocket of PHGDH, BI-4924 prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thus blocking the de novo serine biosynthesis pathway at its initial step.[1][2][3] This disruption of serine synthesis has significant downstream effects on cancer cell metabolism, including impaired nucleotide synthesis, altered redox balance, and reduced proliferation.

G Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate Phosphoserine Phosphoserine Three_PHP->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Downstream Downstream Pathways (Nucleotide Synthesis, etc.) Serine->Downstream PHGDH->Three_PHP NAD+ -> NADH BI_4924 BI-4924 BI_4924->PHGDH Inhibition

Figure 2: Inhibition of the serine biosynthesis pathway by BI-4924.

Quantitative Data

The inhibitory activity of this compound and BI-4924 has been characterized in various biochemical and cellular assays.

CompoundAssayTargetIC50 (nM)Reference
BI-4924 NAD+ high assayPHGDH3[3]
BI-4924 PHGDH SPRPHGDH26[3]
BI-4924 13C-Serine; 72 hCellular Serine Biosynthesis2200[3]
This compound NAD+ high assayPHGDH169[1]
This compound 13C-Serine; 72 hCellular Serine Biosynthesis2032[1]

Note: The activity of this compound in the biochemical assay is likely due to the formation of BI-4924 under the assay conditions.[1]

Experimental Protocols

PHGDH Inhibition Assay (NAD+ high assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH.

G Start Start Add_Components Add assay components to 384-well plate: - PHGDH enzyme - 3-Phosphoglycerate - NAD+ - Diaphorase - Resazurin (B115843) Start->Add_Components Add_Inhibitor Add this compound/BI-4924 (or DMSO control) Add_Components->Add_Inhibitor Incubate Incubate at RT Add_Inhibitor->Incubate Measure_Fluorescence Measure fluorescence (Ex/Em = 535/590 nm) Incubate->Measure_Fluorescence Analyze Analyze data to determine IC50 Measure_Fluorescence->Analyze End End Analyze->End

Figure 3: Workflow for the PHGDH inhibition assay.

Methodology:

  • Recombinant human PHGDH enzyme, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and resazurin are combined in an assay buffer.

  • The test compound (this compound or BI-4924) or DMSO (vehicle control) is added to the reaction mixture.

  • The reaction is incubated at room temperature.

  • The production of NADH by PHGDH is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.

  • Fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Serine Biosynthesis Assay (13C-Serine Tracer Analysis)

This cell-based assay quantifies the inhibition of de novo serine synthesis in cancer cells.

Methodology:

  • MDA-MB-468 cells (a human breast cancer cell line with high PHGDH expression) are cultured in appropriate media.

  • Cells are treated with varying concentrations of this compound or BI-4924 for a specified duration (e.g., 72 hours).

  • The culture medium is replaced with a medium containing [U-13C]-glucose.

  • After incubation, intracellular metabolites are extracted.

  • The fractional enrichment of 13C in serine is determined by liquid chromatography-mass spectrometry (LC-MS).

  • A decrease in 13C-labeled serine indicates inhibition of the de novo serine synthesis pathway. The IC50 is determined from the dose-response curve.

Surface Plasmon Resonance (SPR) for Target Engagement

SPR is used to measure the binding affinity and kinetics of BI-4924 to the PHGDH protein.

Methodology:

  • Recombinant PHGDH protein is immobilized on a sensor chip.

  • A solution containing BI-4924 is flowed over the sensor surface.

  • The binding of BI-4924 to PHGDH is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgram data.

  • The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.

Selectivity Profile

BI-4924 has demonstrated high selectivity for PHGDH over other dehydrogenases. A SafetyScreen44™ panel for BI-4924 showed that at a concentration of 10 µM, only 2 out of 44 proteins exhibited greater than 70% inhibition: 5HT2B (78%) and PDE3A (86%).[3] For this compound at 10 µM, 3 out of 44 proteins showed greater than 70% inhibition: CCKA (82%), 5HT2B (94%), and ALPHA2A (101%).[1]

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the de novo serine biosynthesis pathway. Its prodrug design facilitates cellular uptake and intracellular delivery of the potent and selective PHGDH inhibitor, BI-4924. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. The high selectivity of BI-4924 suggests a favorable therapeutic window, warranting continued exploration of its potential in oncology.

References

BI-4916: A Technical Guide to a Potent Prodrug Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BI-4916, a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route often upregulated in cancer to support rapid proliferation. This compound serves as a valuable tool for investigating the therapeutic potential of PHGDH inhibition. This document details the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this compound and its active counterpart, BI-4924.

Introduction

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial, committed step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide synthesis and methylation reactions. In various cancers, such as melanoma and triple-negative breast cancer, PHGDH is frequently amplified or overexpressed, correlating with increased serine synthesis and a dependency on this pathway for survival and growth.[1]

BI-4924 is a highly potent, NADH/NAD+-competitive inhibitor of PHGDH.[1][2] However, its utility in cellular assays is limited by poor cell permeability. To overcome this, this compound was developed as an ester prodrug of BI-4924.[1] this compound readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924, leading to its intracellular accumulation and effective inhibition of PHGDH.[1] A structurally similar but inactive compound, BI-5583, is available as a negative control for cellular experiments.[1]

Mechanism of Action

This compound is designed for efficient cellular uptake. Once inside the cell, it is cleaved by intracellular esterases to yield the active carboxylic acid, BI-4924. BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1][2] By binding to the cofactor-binding site of PHGDH, BI-4924 prevents the oxidation of 3-phosphoglycerate, thereby blocking the entire de novo serine synthesis pathway.

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI_4916_ext This compound (Prodrug) BI_4916_int This compound BI_4916_ext->BI_4916_int Cellular Uptake BI_4924 BI-4924 (Active Inhibitor) BI_4916_int->BI_4924 Hydrolysis Esterases Intracellular Esterases Esterases->BI_4916_int PHGDH PHGDH BI_4924->PHGDH Inhibition (NADH/NAD+ Competitive) Serine_Pathway De Novo Serine Biosynthesis Blocked PHGDH->Serine_Pathway

Caption: Mechanism of this compound action.

Quantitative Data

The inhibitory potency and physicochemical properties of this compound and its active form, BI-4924, have been extensively characterized. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity
CompoundAssayTargetIC50 (nM)Notes
This compound NAD+ high assay (250 µM)PHGDH169Activity is likely due to hydrolysis to BI-4924 under assay conditions.[1]
BI-4924 NAD+ high assay (250 µM)PHGDH3Potent active inhibitor.[3]
This compound 13C-Serine Assay (72 h)Cellular Serine Biosynthesis2,032Demonstrates cellular activity.[1]
BI-4924 13C-Serine Assay (72 h)Cellular Serine Biosynthesis2,200Cellular activity of the active form.[3]
Table 2: In Vitro DMPK and Physicochemical Properties
CompoundParameterValue
This compound Molecular Weight (Da)527.4
Plasma Protein Binding (10% FCS)98.8%
CYP Inhibition (IC50, µM)>50 (3A4, 2C9, 2C19, 2D6), 39.0 (2C8)
BI-4924 Molecular Weight (Da)499.4
logD @ pH 110.62
Solubility @ pH 7 (µg/mL)59
Caco-2 Permeability (A-B, 10⁻⁶ cm/s)0.21
Caco-2 Efflux Ratio10.8
Table 3: Selectivity Profile
CompoundScreening PanelOff-Target Hits (>70% inhibition @ 10 µM)
This compound SafetyScreen44™CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[1]
BI-4924 SafetyScreen44™5HT2B (78%), PDE3A (86%)[3]

Signaling Pathways and Experimental Workflows

PHGDH Signaling Pathway

PHGDH diverts the glycolytic intermediate 3-phosphoglycerate into the serine biosynthesis pathway. This pathway not only produces serine for protein synthesis but also fuels one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions.

dot

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3_PG 3-Phosphoglycerate Glycolysis->3_PG PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP BI_4924 BI-4924 BI_4924->PHGDH PSAT1 PSAT1 3_PHP->PSAT1 3_PS 3-Phosphoserine PSAT1->3_PS PSPH PSPH 3_PS->PSPH Serine Serine PSPH->Serine Downstream Glycine, Cysteine, One-Carbon Metabolism, Nucleotide Synthesis Serine->Downstream

Caption: The de novo serine biosynthesis pathway.

Experimental Workflow: Cellular Serine Biosynthesis Assay

This workflow outlines the key steps to measure the effect of this compound on de novo serine synthesis using stable isotope tracing.

dot

Cell_Culture 1. Culture PHGDH-dependent cancer cells (e.g., MDA-MB-468) Treatment 2. Treat cells with this compound or vehicle control Cell_Culture->Treatment Labeling 3. Add ¹³C₆-Glucose to the culture medium Treatment->Labeling Incubation 4. Incubate for a defined period (e.g., 72 hours) Labeling->Incubation Metabolite_Extraction 5. Harvest cells and extract intracellular metabolites Incubation->Metabolite_Extraction LC_MS 6. Analyze extracts by LC-MS to quantify ¹³C-labeled serine Metabolite_Extraction->LC_MS Data_Analysis 7. Calculate IC50 for inhibition of serine biosynthesis LC_MS->Data_Analysis

Caption: Workflow for ¹³C-Serine biosynthesis assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and BI-4924, based on the supplementary information of Weinstabl et al., 2019, J. Med. Chem.

PHGDH Fluorescence Intensity Assay

Principle: This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent probe.

Materials:

  • Recombinant human PHGDH

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT

  • Substrate solution: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Diaphorase

  • Resazurin

  • Test compounds (this compound, BI-4924) dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Prepare the assay buffer and solutions of PHGDH, substrates, and cofactors.

  • Add 2 µL of test compound dilutions in DMSO to the microplate wells.

  • Add 15 µL of PHGDH enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 15 µL of a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin.

  • Final concentrations in the assay should be approximately: 250 µM NAD+, 20 µM 3-PG, 1 nM PHGDH, 0.04 U/mL diaphorase, and 10 µM resazurin.

  • Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) immediately after substrate addition (t=0) and after a 30-minute incubation at room temperature.

  • Calculate the percent inhibition relative to DMSO controls and determine the IC50 values using a suitable curve-fitting model.

Cellular ¹³C-Serine Biosynthesis Assay

Principle: This assay quantifies the rate of de novo serine synthesis in cells by measuring the incorporation of carbon from ¹³C-labeled glucose into serine using LC-MS.

Materials:

  • MDA-MB-468 cells (or another PHGDH-dependent cell line)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • ¹³C₆-Glucose

  • Test compounds (this compound) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Extraction solvent: 80:20 Methanol:Water (pre-chilled to -80°C)

  • LC-MS system

Procedure:

  • Seed MDA-MB-468 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • For the final 24 hours of treatment, replace the medium with a custom medium containing ¹³C₆-Glucose in place of unlabeled glucose.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100 µL of pre-chilled extraction solvent to each well and incubate at -80°C for at least 15 minutes to lyse the cells and precipitate proteins.

  • Centrifuge the plates to pellet cell debris.

  • Transfer the supernatant (containing metabolites) to a new plate for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the ratio of ¹³C-labeled serine (m+3) to total serine.

  • Calculate the percent inhibition of serine biosynthesis and determine the IC50 value.

Cell Migration (Wound Healing) Assay

Principle: This assay assesses the effect of a compound on cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Sterile pipette tips (e.g., p200) or a dedicated wound-making tool

  • Test compound (this compound)

  • Microscope with live-cell imaging capabilities

Procedure:

  • Seed cells in a multi-well plate and grow them to full confluency.

  • Create a linear scratch (wound) in the center of each well using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Place the plate on a microscope stage within a temperature and CO₂ controlled chamber.

  • Acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Quantify the area of the wound at each time point using image analysis software.

  • Compare the rate of wound closure between treated and control groups to assess the effect on cell migration.

Conclusion

This compound is a valuable chemical probe for studying the role of PHGDH in cancer metabolism and other biological processes. Its cell-permeable prodrug design allows for the effective intracellular delivery of the potent PHGDH inhibitor, BI-4924. This technical guide provides the essential data and methodologies to aid researchers in utilizing this compound for their investigations into the therapeutic potential of targeting the de novo serine biosynthesis pathway.

References

The Role of BI-4916 in Serine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4916, a significant research tool in the study of serine metabolism and cancer therapeutics. This compound is a prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. By targeting the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound offers a powerful method to probe the metabolic dependencies of cancer cells and explore novel therapeutic strategies.

Introduction to Serine Biosynthesis and PHGDH

The de novo serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of L-serine. This pathway is comprised of three enzymatic steps, with the first and rate-limiting step catalyzed by phosphoglycerate dehydrogenase (PHGDH). PHGDH oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP) using NAD+ as a cofactor.[1][2] Subsequently, phosphoserine aminotransferase 1 (PSAT1) converts 3-PHP to O-phospho-L-serine, which is then hydrolyzed by phosphoserine phosphatase (PSPH) to yield L-serine.

In many cancer types, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, leading to an increased flux through the serine biosynthesis pathway.[3] This heightened serine production supports rapid cell proliferation by providing precursors for the synthesis of nucleotides, lipids, and other amino acids, as well as contributing to the maintenance of cellular redox balance.[4] Consequently, PHGDH has emerged as a promising therapeutic target for cancers addicted to de novo serine synthesis.

This compound: A Prodrug Approach to Inhibit PHGDH

This compound is an ethyl ester prodrug of the highly potent and selective PHGDH inhibitor, BI-4924.[5][6] As a prodrug, this compound exhibits improved cell permeability compared to its active counterpart.[2] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release BI-4924.[5] This "intracellular trapping" mechanism leads to an accumulation of the active inhibitor within the cell, allowing for effective engagement with its target, PHGDH.[1] BI-4924 is a competitive inhibitor with respect to the cofactor NADH/NAD+.[7][8]

Quantitative Data

The inhibitory activity of this compound and its active form, BI-4924, has been characterized in various biochemical and cellular assays.

Compound Assay IC50 (nM) Reference
This compoundNAD+ high assay (250 µM)169[2]
This compound13C-Serine synthesis in MDA-MB-468 cells (72 h)2,032[2]
BI-4924NAD+ high assay (250 µM)3[6]
BI-492413C-Serine synthesis in MDA-MB-468 cells (72 h)2,200[6]

Table 1: Inhibitory potency of this compound and BI-4924.

Compound Parameter Value Reference
BI-4924Caco-2 Permeability (A-B) @ pH 7.40.21 x 10-6 cm/s[6]
BI-4924Microsomal Stability (Human/Mouse/Rat)<24 / <24 / <23 %QH[6]
BI-4924Hepatocyte Stability (Mouse)32 %QH[6]
BI-4924Plasma Protein Binding (Mouse)99.6%[6]

Table 2: In vitro DMPK and CMC parameters for BI-4924.

Signaling Pathways and Experimental Workflows

The Serine Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the canonical serine biosynthesis pathway and highlights the inhibitory action of BI-4924 on PHGDH.

serine_biosynthesis Serine Biosynthesis Pathway and Inhibition by BI-4924 cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis 3-PG 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH (BI-4924 Inhibition) NAD+ NAD+ p-Ser O-Phospho-L-serine 3-PHP->p-Ser PSAT1 Serine L-Serine p-Ser->Serine PSPH NADH NADH NAD+->NADH Oxidation BI-4924 BI-4924 BI-4924->3-PG Competitive Inhibition with NADH/NAD+

Caption: Inhibition of PHGDH by BI-4924 blocks the initial step of serine biosynthesis.

Experimental Workflow: From Prodrug to Cellular Effect

This diagram outlines the experimental logic for assessing the efficacy of this compound in a cellular context.

experimental_workflow Experimental Workflow for this compound Cellular Activity BI-4916_prodrug This compound (Prodrug) Cell Permeable Cell_entry Cellular Uptake BI-4916_prodrug->Cell_entry Hydrolysis Intracellular Esterase Hydrolysis Cell_entry->Hydrolysis BI-4924_active BI-4924 (Active Inhibitor) Intracellular Accumulation Hydrolysis->BI-4924_active PHGDH_inhibition PHGDH Inhibition BI-4924_active->PHGDH_inhibition Serine_depletion Decreased de novo Serine Synthesis PHGDH_inhibition->Serine_depletion Cellular_effects Cellular Effects (e.g., Reduced Proliferation, Apoptosis) Serine_depletion->Cellular_effects

Caption: Cellular processing of this compound to its active form and subsequent effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used in the characterization of this compound and other PHGDH inhibitors.

PHGDH Enzyme Inhibition Assay

This assay quantifies the enzymatic activity of PHGDH by monitoring the production of NADH.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, and NAD+.

  • Inhibitor Incubation: Pre-incubate the PHGDH enzyme with varying concentrations of the inhibitor (e.g., BI-4924) for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate (3-PG).

  • Signal Detection: Monitor the increase in NADH concentration over time, typically by measuring the change in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.

Cellular Serine Synthesis Assay (13C-Glucose Tracing)

This assay measures the ability of an inhibitor to block the de novo synthesis of serine from glucose in cells.

  • Cell Culture and Treatment: Culture cancer cells with known PHGDH expression (e.g., MDA-MB-468) and treat with a range of concentrations of the PHGDH inhibitor (e.g., this compound) for a defined period.

  • Isotope Labeling: Replace the culture medium with a medium containing 13C-labeled glucose and the inhibitor. Incubate for a specific duration to allow for the incorporation of the isotope into serine.

  • Metabolite Extraction: Harvest the cells and extract polar metabolites using a suitable solvent system (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled serine.

  • Data Analysis: Normalize the amount of labeled serine to the total serine pool or cell number. Determine the IC₅₀ value for the inhibition of serine biosynthesis.

Cell Viability/Proliferation Assay

This assay assesses the impact of PHGDH inhibition on the growth and survival of cancer cells.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PHGDH inhibitor (e.g., this compound) for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay, which quantifies metabolic activity, or a method that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the results to untreated control cells to determine the percentage of viable cells at each inhibitor concentration. Calculate the EC₅₀ value, the concentration of inhibitor that reduces cell viability by 50%.

Conclusion

This compound is a valuable chemical probe for investigating the role of the serine biosynthesis pathway in cancer biology. Its prodrug design allows for efficient intracellular delivery of the potent PHGDH inhibitor BI-4924, leading to the disruption of de novo serine synthesis. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer metabolism and for the development of novel anti-cancer therapeutics targeting PHGDH.

References

The Nexus of Cancer Metabolism and Serine Biosynthesis: A Technical Guide to the PHGDH Inhibitor BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. One of the key metabolic pathways frequently upregulated in various cancers is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of BI-4916, a prodrug of a potent PHGDH inhibitor, and its implications for cancer metabolism research and drug development.

This compound: A Prodrug Approach to Targeting PHGDH

This compound is an ester prodrug of BI-4924, a highly potent and selective inhibitor of PHGDH.[1][2][3][4] As a prodrug, this compound is designed to be cell-permeable. Once inside the cell, it undergoes hydrolysis to release the active compound, BI-4924, leading to its intracellular enrichment.[2][4] This strategy overcomes the challenge of delivering the active, but less permeable, inhibitor to its intracellular target. BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[1][3]

The targeting of PHGDH by this compound (via BI-4924) disrupts the serine biosynthesis pathway, which plays a crucial role in cancer cell proliferation, nucleotide synthesis, and redox balance.[2] PHGDH is overexpressed in a variety of cancers, including breast cancer and melanoma, making it a compelling target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its active form, BI-4924.

Compound Assay Target/Cell Line IC50 Reference
BI-4924PHGDH Inhibition (Enzymatic)Recombinant Human PHGDH3 nM[5]
BI-4924Serine Biosynthesis Inhibition (Cellular)-2200 nM (at 72h)[5]
This compoundNAD+ high assay (250 µM)-169 nM[2]
This compound13C-Serine; 72 h-2,032 nM[2]
This compoundCell ViabilityMDA-MB-4682000 nM

Note: The activity of this compound in biochemical assays is likely due to its conversion to BI-4924 under the assay conditions.[2]

Signaling Pathways and Mechanisms of Action

The Serine Biosynthesis Pathway

The de novo serine biosynthesis pathway is a critical metabolic route that diverts glycolytic intermediates to produce serine. This pathway is essential for the synthesis of proteins, nucleotides, and other biomolecules necessary for cell growth and proliferation.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Biosynthesis Pathway cluster_downstream Downstream Metabolism cluster_inhibition Inhibition 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-KG) Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Redox Balance Redox Balance Serine->Redox Balance One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Nucleotides Nucleotides One-Carbon Units->Nucleotides This compound This compound BI-4924 BI-4924 This compound->BI-4924 Hydrolysis (intracellular) BI-4924->3-Phosphohydroxypyruvate Inhibits PHGDH

Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound/BI-4924 on PHGDH.

Experimental Workflow for Assessing this compound Efficacy

A typical experimental workflow to evaluate the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of metabolic and phenotypic changes.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_phenotypes Phenotypic Readouts cluster_interpretation Data Interpretation Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-468) Treatment Treatment with this compound (various concentrations) Cell_Culture->Treatment Metabolic_Analysis Metabolic Analysis (e.g., LC-MS for Serine/Glycine levels) Treatment->Metabolic_Analysis Phenotypic_Assays Phenotypic Assays Treatment->Phenotypic_Assays Data_Interpretation Correlate metabolic changes with phenotypic outcomes Metabolic_Analysis->Data_Interpretation Migration_Assay Cell Migration Assay (e.g., Transwell) Phenotypic_Assays->Migration_Assay Viability_Assay Cell Viability/Proliferation Assay Phenotypic_Assays->Viability_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for cGAS-STING) Phenotypic_Assays->Signaling_Analysis Migration_Assay->Data_Interpretation Viability_Assay->Data_Interpretation Signaling_Analysis->Data_Interpretation

Caption: A generalized experimental workflow for investigating the effects of this compound.

Intersection with the cGAS-STING Pathway

Recent evidence suggests a link between serine metabolism and the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA. Disruption of serine metabolism may impact cGAS-STING signaling.

Serine_cGAS_STING_Pathway cluster_ssp Serine Metabolism cluster_cellular_stress Cellular Stress cluster_cgas_sting cGAS-STING Pathway cluster_outcome Potential Outcome PHGDH_Inhibition This compound -> BI-4924 Inhibits PHGDH Serine_Depletion Decreased Serine Biosynthesis PHGDH_Inhibition->Serine_Depletion Mitochondrial_Stress Mitochondrial Stress Serine_Depletion->Mitochondrial_Stress Cytosolic_mtDNA Increased Cytosolic mtDNA Mitochondrial_Stress->Cytosolic_mtDNA cGAS_Activation cGAS Activation Cytosolic_mtDNA->cGAS_Activation STING_Activation STING Activation cGAS_Activation->STING_Activation TBK1_IRF3 TBK1/IRF3 Phosphorylation STING_Activation->TBK1_IRF3 Type_I_IFN Type I Interferon Production TBK1_IRF3->Type_I_IFN Immune_Response Modulation of Anti-Tumor Immune Response Type_I_IFN->Immune_Response

Caption: Proposed mechanism linking PHGDH inhibition to the cGAS-STING pathway.

Experimental Protocols

Cell Migration Assay (Transwell Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell migration. Specific parameters should be optimized for the cell line of interest.

  • Cell Line: MDA-MB-468 (or other relevant cancer cell line)

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

    • Cell culture medium (serum-free for migration)

    • Chemoattractant (e.g., medium with 10% FBS)

    • This compound

    • Crystal Violet staining solution

  • Procedure:

    • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, seed cells in the upper chamber of the Transwell insert in serum-free medium.

    • Treatment: Add this compound at desired concentrations to the upper chamber.

    • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubation: Incubate for a period sufficient for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Fixation and Staining:

      • Carefully remove non-migrated cells from the upper surface of the membrane with a cotton swab.

      • Fix the migrated cells on the lower surface with a suitable fixative (e.g., 4% paraformaldehyde).

      • Stain the migrated cells with Crystal Violet.

    • Quantification:

      • Elute the stain from the migrated cells.

      • Measure the absorbance of the eluted stain using a plate reader.

      • Alternatively, count the number of migrated cells in several fields of view under a microscope.

Analysis of cGAS-STING Pathway Activation (Western Blot)

This protocol outlines the steps to assess the activation of the cGAS-STING pathway by monitoring the phosphorylation of key signaling proteins.

  • Cell Line: Mode-K (or other relevant cell line)

  • Materials:

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-STING, anti-phospho-TBK1, anti-STING, anti-TBK1, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Cell Treatment: Culture cells and treat with this compound at the desired concentration and for the appropriate time. Include positive and negative controls.

    • Cell Lysis: Lyse the cells on ice using a suitable lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection:

      • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

      • Analyze the band intensities to determine the levels of protein phosphorylation.

Conclusion

This compound represents a valuable tool for investigating the role of the serine biosynthesis pathway in cancer metabolism. Its prodrug design allows for effective intracellular delivery of the potent PHGDH inhibitor, BI-4924. By disrupting this key metabolic pathway, this compound can be used to probe the dependencies of cancer cells on de novo serine synthesis and to explore the downstream consequences on cellular processes such as proliferation, migration, and immune signaling. The provided data, pathway diagrams, and experimental protocols serve as a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of targeting cancer metabolism.

References

The Conversion of BI-4916 to BI-4924: A Technical Guide to a Prodrug Strategy for PHGDH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the conversion of the prodrug BI-4916 into its active counterpart, BI-4924, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols for monitoring the intracellular conversion, and visualizes the relevant biological and experimental workflows.

Introduction: A Prodrug Approach to Target Serine Synthesis

BI-4924 is a highly potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4][5] This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for proliferation.[1][2][3] However, the carboxylic acid moiety in BI-4924 limits its cell permeability. To overcome this, this compound, an ethyl ester prodrug, was developed.[1][3] this compound is more cell-permeable and, once inside the cell, is hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924, leading to its intracellular enrichment.[1][3]

Mechanism of Action and Signaling Pathway

BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[4][5] By blocking PHGDH, BI-4924 prevents the conversion of 3-phosphoglycerate (3-PG), a glycolytic intermediate, into 3-phosphohydroxypyruvate (3-PHP).[1][2][3] This is the initial and rate-limiting step in the serine biosynthesis pathway. Inhibition of this pathway depletes the cell of de novo synthesized serine, which is crucial for the production of other amino acids (like glycine), nucleotides, and for maintaining redox balance, ultimately impacting cancer cell proliferation.

PHGDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH PSAT1 PSAT1 3_PS 3-Phosphoserine PSAT1->3_PS PSPH PSPH Serine Serine PSPH->Serine Downstream_Metabolites Nucleotides, Amino Acids, Redox Balance Serine->Downstream_Metabolites BI_4924 BI-4924 BI_4924->3_PG

Caption: Inhibition of the Serine Biosynthesis Pathway by BI-4924.

Quantitative Data Summary

The following tables summarize the key in vitro activity and physicochemical properties of this compound and BI-4924.

Table 1: In Vitro Activity of this compound and BI-4924

CompoundTargetAssayIC50 (nM)
BI-4924 PHGDHNAD+ high assay (250 µM)3[1][2]
PHGDHSurface Plasmon Resonance (SPR)26[1][2]
Cellular13C-Serine Synthesis (72 h)2,200[1][2]
This compound PHGDHNAD+ high assay (250 µM)169*[3]
Cellular13C-Serine Synthesis (72 h)2,032[3]

Note: The activity of this compound in the biochemical assay is likely due to its conversion to BI-4924 under the assay conditions.[3]

Table 2: Physicochemical and DMPK Properties

ParameterBI-4924This compound
Molecular Weight (Da) 499.4527.4[3]
Caco-2 Permeability (10⁻⁶ cm/s) 0.21[1]Not Determined
Caco-2 Efflux Ratio 10.8[1]Not Determined
Microsomal Stability (% QH) <24 (human, mouse, rat)[1]Not Determined
Hepatocyte Stability (mouse, % QH) 32[1]Not Determined

Experimental Protocols

Prodrug Conversion Workflow

The conversion of this compound to BI-4924 is a critical step for its pharmacological activity. The general workflow for this conversion and subsequent target engagement is illustrated below.

Prodrug_Conversion_Workflow BI_4916_ext This compound (Prodrug) Extracellular Cell_Membrane Cell Membrane BI_4916_ext->Cell_Membrane Passive Diffusion BI_4916_int This compound Intracellular Esterases Intracellular Esterases BI_4916_int->Esterases Hydrolysis BI_4924_int BI-4924 (Active Drug) Intracellular Esterases->BI_4924_int PHGDH_Target PHGDH Target BI_4924_int->PHGDH_Target Binding Inhibition Inhibition of Serine Biosynthesis PHGDH_Target->Inhibition

Caption: Intracellular conversion of this compound and subsequent target engagement.
Representative Protocol for Quantification of Intracellular this compound and BI-4924 by LC-MS/MS

This protocol is a representative method for the simultaneous quantification of the prodrug this compound and its active metabolite BI-4924 in a cancer cell line (e.g., MDA-MB-468) and is based on established methodologies for intracellular small molecule analysis.

Objective: To determine the intracellular concentrations of this compound and BI-4924 following treatment of cancer cells with the this compound prodrug.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN) with 0.1% formic acid, LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Cell scrapers

  • Microcentrifuge tubes

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS)

  • Analytical column (e.g., C18 reverse-phase)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and culture overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Sample Collection and Cell Lysis:

    • At each time point, remove the culture medium and wash the cells twice with 2 mL of ice-cold PBS to remove extracellular compounds.

    • Add 500 µL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Add an internal standard (IS) to each sample to correct for extraction efficiency and matrix effects.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant, containing the intracellular metabolites, to a new microcentrifuge tube.

  • Sample Analysis by LC-MS/MS:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).

    • Transfer the reconstituted sample to an HPLC vial for analysis.

    • Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Separate this compound, BI-4924, and the IS using a suitable gradient on a C18 column.

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-fragment ion transitions for this compound, BI-4924, and the IS should be optimized beforehand.

  • Data Analysis and Quantification:

    • Generate a standard curve by spiking known concentrations of this compound and BI-4924 into lysate from untreated cells.

    • Calculate the peak area ratios of the analytes to the IS.

    • Determine the concentration of this compound and BI-4924 in the samples by interpolating from the standard curve.

    • Normalize the intracellular concentrations to the cell number or total protein content of each sample.

Conclusion

The prodrug strategy of this compound allows for effective intracellular delivery of the potent PHGDH inhibitor BI-4924. This approach overcomes the permeability limitations of the active drug, enabling the disruption of the de novo serine biosynthesis pathway in cancer cells. The methodologies outlined in this guide provide a framework for researchers to investigate the intracellular conversion of this compound and to further explore the therapeutic potential of targeting serine metabolism in cancer.

References

The Discovery and Development of BI-4916: A Technical Guide to a Selective PHGDH Inhibitor Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of BI-4916, a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. Developed by Boehringer Ingelheim, this compound serves as a critical chemical probe for investigating the role of the de novo serine biosynthesis pathway in cancer metabolism and other diseases.[1][2][3] This document details the compound's biochemical activity, cellular effects, and the experimental methodologies used in its evaluation.

Introduction to PHGDH and the Serine Biosynthesis Pathway

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine and downstream metabolites.[1][4] This pathway is crucial for proliferating cells, providing the necessary building blocks for proteins, nucleotides, and lipids. In certain cancers, such as triple-negative breast cancer and melanoma, the PHGDH gene is amplified, leading to pathway hyperactivity and a dependency on this metabolic route for survival and growth.[1][4] This dependency makes PHGDH an attractive therapeutic target for cancer treatment.[5]

This compound was developed to enable the study of PHGDH inhibition in cellular contexts. It is an ester prodrug that is actively transported into cells, where it is subsequently hydrolyzed to its active form, BI-4924.[1][4] This strategy allows for the intracellular accumulation of the active inhibitor, overcoming the poor cell permeability of the carboxylate-containing BI-4924.[3]

Signaling Pathway

The diagram below illustrates the role of PHGDH in the initial step of the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis De Novo Serine Biosynthesis cluster_inhibition Inhibition Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP NAD+ -> NADH Serine Serine 3-PHP->Serine multiple steps Downstream Nucleotides, Lipids, Proteins, etc. Serine->Downstream BI-4924 BI-4924 BI-4924->PHGDH Inhibition

Caption: Role of PHGDH in the de novo serine biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the key in vitro activity and physicochemical properties of this compound and its active metabolite, BI-4924. A structurally related but inactive compound, BI-5583, is provided as a negative control for experiments.

Table 1: In Vitro Potency and Cellular Activity
CompoundTargetAssayIC50 (nM)Notes
This compoundPHGDHNAD+ high assay (250 µM)169Activity is likely due to hydrolysis to BI-4924 under assay conditions.[1][4]
This compound-13C-Serine Synthesis (72 h)2,032Measures inhibition of serine biosynthesis in a cellular context.[1][4]
This compound-MDA-MB-468 cell migration~15,000Concentration at which cancer cell migration is inhibited.[2]
BI-4924PHGDHNAD+ high assay (250 µM)28.4Potent inhibition of the target enzyme by the active metabolite.[1]
Table 2: Selectivity Profile of this compound
CompoundScreening PanelConcentrationOff-Target Hits (>70% Inhibition)
This compoundSafetyScreen44™10 µMCCKA (82%), 5HT2B (94%), ALPHA2A (101%)[1][4]
Table 3: Physicochemical Properties
CompoundMolecular Weight (Da)logP (@ pH 11)Plasma Protein Binding (10% FCS)
This compound527.42.598.8%
BI-4924499.3--
BI-5583 (Negative Control)372.81.8-

Data sourced from Boehringer Ingelheim's opnMe portal.[1][4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments performed during the characterization of this compound.

PHGDH Inhibition Assay (NAD+ high assay)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PHGDH.

Methodology:

  • Recombinant human PHGDH is incubated with the substrate 3-phosphoglycerate and the cofactor NAD+.

  • The enzymatic reaction, the conversion of 3-PG to 3-phosphohydroxypyruvate, is coupled to the reduction of NAD+ to NADH.

  • The rate of NADH production is monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Test compounds (e.g., this compound, BI-4924) are added at various concentrations to determine the dose-dependent inhibition of the reaction rate.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Note: The limited stability of the ester in this compound under these aqueous assay conditions means its measured activity likely reflects that of its hydrolysed product, BI-4924.[1][4]

Cellular Serine Synthesis Assay (13C-Serine)

This assay measures the effect of PHGDH inhibition on the de novo synthesis of serine within cancer cells.

Methodology:

  • Cancer cells with high PHGDH expression (e.g., MDA-MB-468) are cultured in a medium containing a stable isotope-labeled glucose tracer (¹³C₆-glucose).

  • Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Following treatment, cellular metabolites are extracted.

  • The fractional contribution of the ¹³C-glucose tracer to the serine pool is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • A reduction in ¹³C-labeled serine indicates inhibition of the de novo synthesis pathway.

  • IC50 values are determined based on the concentration-dependent reduction of labeled serine.

Experimental Workflow Visualization

The general workflow for evaluating a PHGDH inhibitor prodrug like this compound is depicted below.

Experimental_Workflow cluster_prodrug Prodrug Evaluation cluster_testing In Vitro Testing Cascade BI4916 This compound (Prodrug) Hydrolysis Cellular Uptake & Intracellular Hydrolysis BI4916->Hydrolysis BI4924 BI-4924 (Active Inhibitor) Hydrolysis->BI4924 Cellular Cellular Assay (Serine Synthesis) Hydrolysis->Cellular Test Effect in Cells Biochem Biochemical Assay (PHGDH Enzyme) BI4924->Biochem Test Activity Biochem->Cellular Phenotypic Phenotypic Assay (e.g., Cell Migration) Cellular->Phenotypic

Caption: General workflow for the evaluation of the PHGDH prodrug this compound.

Discovery and Development Rationale

The development of this compound and its active form, BI-4924, was guided by a structure-based drug design approach. The primary publication reports the use of X-ray crystallography to understand how inhibitors bind to the PHGDH active site.[4] The co-crystal structure of BI-4924 bound to PHGDH (PDB code: 6RJ6) reveals that the inhibitor binds to the NAD(H) cofactor pocket, acting as a competitive inhibitor.[1][3]

The lead optimization process focused on improving potency and selectivity against other dehydrogenases. The carboxylic acid moiety in BI-4924 is crucial for its high-affinity binding but renders the molecule poorly permeable to cell membranes. To overcome this, the this compound ester prodrug was designed. This strategy leverages intracellular esterases to cleave the ester group, releasing the active BI-4924 and effectively "trapping" it within the cell, leading to its accumulation at the target site.[1]

Conclusion

This compound is a well-characterized and highly valuable chemical probe for the scientific community. As a cell-permeable prodrug of the potent and selective PHGDH inhibitor BI-4924, it enables rigorous investigation of the serine biosynthesis pathway's role in cancer and other diseases in cellular models. The provision of a matched negative control, BI-5583, further enhances its utility for delineating on-target effects. The detailed characterization and open availability of this compound via platforms like Boehringer Ingelheim's opnMe.com facilitate continued research into the therapeutic potential of PHGDH inhibition.

References

An In-depth Technical Guide to BI-4916: Targeting PHGDH in the Serine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-4916, a prodrug of a potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). We will delve into the core aspects of its target enzyme, the associated signaling pathway, and the downstream cellular effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Introduction to this compound and its Target

This compound is a cell-permeable ethyl ester prodrug that is intracellularly hydrolyzed to its active form, BI-4924.[1][2] BI-4924 is a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway.[2][3] PHGDH catalyzes the first and rate-limiting step in this pathway, the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[2][3]

The serine biosynthesis pathway is a crucial metabolic route that provides the cell with serine and its derivatives, which are essential for the synthesis of proteins, nucleotides, and lipids. Notably, this pathway is often upregulated in various cancers, such as melanoma and triple-negative breast cancer, to support rapid proliferation and cell growth.[2][3] Consequently, inhibiting PHGDH presents a promising therapeutic strategy for these malignancies. BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[2]

The Serine Biosynthesis Pathway

The de novo serine biosynthesis pathway is a three-step enzymatic cascade that converts the glycolytic intermediate 3-phosphoglycerate into serine.

  • Phosphoglycerate Dehydrogenase (PHGDH): Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the committed and rate-limiting step targeted by BI-4924.

  • Phosphoserine Aminotransferase 1 (PSAT1): Converts 3-phosphohydroxypyruvate to phosphoserine.

  • Phosphoserine Phosphatase (PSPH): Dephosphorylates phosphoserine to produce serine.

Serine is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, and it contributes to the one-carbon pool for nucleotide synthesis and methylation reactions.

Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP Phosphoserine Phosphoserine 3_PHP->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH This compound Mechanism of Action BI_4916_ext This compound (extracellular) BI_4916_int This compound (intracellular) BI_4916_ext->BI_4916_int Cellular Uptake BI_4924 BI-4924 (active form) BI_4916_int->BI_4924 Hydrolysis PHGDH PHGDH BI_4924->PHGDH Inhibition Serine_Biosynthesis Serine Biosynthesis PHGDH->Serine_Biosynthesis Catalyzes Cell_Migration Cancer Cell Migration Serine_Biosynthesis->Cell_Migration Supports cGAS_STING cGAS-STING Signaling Serine_Biosynthesis->cGAS_STING Modulates Experimental Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Enzymatic_Assay PHGDH Enzymatic Assay Serine_Assay 13C-Serine Assay Migration_Assay Cell Migration Assay STING_Assay cGAS-STING Assay BI_4924 BI-4924 BI_4924->Enzymatic_Assay BI_4916 This compound BI_4916->Serine_Assay BI_4916->Migration_Assay BI_4916->STING_Assay

References

An In-depth Technical Guide to the Structural Features and Inhibitory Mechanism of BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4916 is a novel small molecule inhibitor that has garnered significant interest within the oncology and metabolic research communities. It functions as a cell-permeable prodrug, designed for intracellular delivery of its active counterpart, BI-4924. This active metabolite is a highly potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Dysregulation of this pathway is a metabolic hallmark of several cancers, making PHGDH an attractive therapeutic target. This guide provides a comprehensive overview of the structural features of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Core Structural Features

This compound is characterized by a complex chemical architecture, meticulously designed for optimal cell permeability and subsequent intracellular activation. Its IUPAC name is Ethyl 2-{4-[(1S)-1-[(4,5-dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetate.[3] The molecule possesses several key structural moieties that contribute to its function as a prodrug and its ultimate inhibitory activity.

The core structure of this compound is an ethyl ester. This ester group renders the molecule more lipophilic, facilitating its passage across the cell membrane.[1][2] Once inside the cell, the ester is cleaved by intracellular esterases, unmasking the carboxylic acid to form the active inhibitor, BI-4924. This "intracellular trapping" mechanism leads to an accumulation of the active inhibitor within the target cells.[1][4]

This compound belongs to a class of indole (B1671886) amide derivatives.[1] The central scaffold consists of a dichloro-dimethyl-indole ring system linked via an amide bond to a chiral amino alcohol, which in turn is attached to a substituted phenylsulfonyl acetate (B1210297) group. The stereochemistry of the chiral center is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC23H24Cl2N2O6S[3]
Molecular Weight527.42 g/mol [3][5]
CAS Number2244451-48-5[3][6]
AppearanceSolid[5]
SolubilitySoluble in DMSO (100 mg/mL)[5]

Mechanism of Action and Signaling Pathway

This compound's therapeutic potential stems from its ability to inhibit the de novo serine biosynthesis pathway. This metabolic route is crucial for the proliferation of certain cancer cells, which exhibit an increased demand for serine and its downstream metabolites for the synthesis of proteins, nucleotides, and lipids.[7]

The active form of this compound, BI-4924, is a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[3][6][8] PHGDH catalyzes the first and rate-limiting step in this pathway: the conversion of the glycolysis intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), utilizing NAD+ as a cofactor.[1][2] By competing with the binding of NAD+/NADH to the enzyme, BI-4924 effectively blocks this initial step, leading to a depletion of the intracellular serine pool and subsequently inhibiting cancer cell proliferation and migration.[5][6]

The co-crystal structure of BI-4924 bound to PHGDH (PDB code: 6RJ6) provides detailed insights into the molecular interactions driving its inhibitory activity.[1][2]

Below is a diagram illustrating the mechanism of action of this compound and its effect on the serine biosynthesis pathway.

BI4916_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext This compound (Prodrug) BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake Esterases Intracellular Esterases BI-4916_int->Esterases BI-4924 BI-4924 (Active Inhibitor) Esterases->BI-4924 Hydrolysis PHGDH PHGDH BI-4924->PHGDH Inhibition 3PHP 3-Phosphohydroxypyruvate PHGDH->3PHP Catalysis 3PG 3-Phosphoglycerate (from Glycolysis) 3PG->PHGDH Substrate Serine_Biosynthesis Downstream Serine Biosynthesis 3PHP->Serine_Biosynthesis Proliferation Cell Proliferation & Migration Serine_Biosynthesis->Proliferation C13_Tracer_Workflow Cell_Culture 1. Cell Seeding & Culture Tracer_Addition 2. Addition of 13C-labeled Substrate & Inhibitor Cell_Culture->Tracer_Addition Incubation 3. Incubation (e.g., 72h) Tracer_Addition->Incubation Metabolite_Extraction 4. Quenching & Metabolite Extraction Incubation->Metabolite_Extraction LCMS_Analysis 5. LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis & IC50 Determination LCMS_Analysis->Data_Analysis

References

A Technical Guide to BI-4916: A Novel PHGDH Inhibitor for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Metabolic reprogramming is a hallmark of cancer, and the de novo serine biosynthesis pathway has emerged as a critical metabolic vulnerability in various malignancies, including TNBC. This guide provides an in-depth technical overview of BI-4916, a novel prodrug inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway. We will delve into its mechanism of action, preclinical data in TNBC models, and detailed experimental protocols for its investigation.

Introduction to this compound and its Target: PHGDH

This compound is a cell-permeable prodrug of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH catalyzes the first committed step in the de novo serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, which are essential for nucleotide synthesis, redox balance, and cell proliferation.

In a significant subset of triple-negative breast cancers, the PHGDH gene is amplified or the protein is overexpressed, leading to an increased flux through the serine biosynthesis pathway. This metabolic adaptation provides a survival advantage to cancer cells, making PHGDH an attractive therapeutic target.

Mechanism of Action

This compound, as a prodrug, readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, BI-4924. BI-4924 is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1][2] By binding to the NAD+ binding pocket of PHGDH, BI-4924 effectively blocks the enzymatic activity, leading to a disruption of de novo serine synthesis.

Signaling Pathway of PHGDH Inhibition

The inhibition of PHGDH by BI-4924 has several downstream consequences that contribute to its anti-cancer effects. A reduction in de novo serine synthesis leads to decreased levels of serine and glycine, which are precursors for nucleotide and protein synthesis. This can induce a state of metabolic stress and inhibit cell proliferation. Furthermore, the serine synthesis pathway is a major source of α-ketoglutarate (α-KG), a key intermediate in the TCA cycle.[3] Depletion of α-KG can impact cellular energy metabolism and redox homeostasis. The pathway is also linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5][6][7][8][9]

PHGDH_Inhibition_Pathway Signaling Cascade of PHGDH Inhibition by this compound/BI-4924 BI4916 This compound (Prodrug) BI4924 BI-4924 (Active Inhibitor) BI4916->BI4924 Intracellular Hydrolysis PHGDH PHGDH BI4924->PHGDH Inhibition Serine_Glycine Serine & Glycine Synthesis PHGDH->Serine_Glycine Catalyzes Cell_Migration Cell Migration PHGDH->Cell_Migration Promotes Nucleotide_Synthesis Nucleotide Synthesis Serine_Glycine->Nucleotide_Synthesis Precursors for Protein_Synthesis Protein Synthesis Serine_Glycine->Protein_Synthesis Precursors for aKG α-Ketoglutarate Serine_Glycine->aKG Contributes to mTOR_Signaling mTOR Signaling Serine_Glycine->mTOR_Signaling Activates Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Protein_Synthesis->Cell_Proliferation TCA_Cycle TCA Cycle aKG->TCA_Cycle Intermediate TCA_Cycle->Cell_Proliferation mTOR_Signaling->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound in TNBC.

Preclinical Data in Triple-Negative Breast Cancer

In Vitro Efficacy

The active form of this compound, BI-4924, is a highly potent inhibitor of the PHGDH enzyme. While specific IC50 values for the anti-proliferative effects of this compound or BI-4924 in various TNBC cell lines are not yet widely published in peer-reviewed literature, the available data on its biochemical and cellular activity provide a strong rationale for its investigation in this cancer subtype.

CompoundTargetAssay TypeIC50Reference
BI-4924Recombinant PHGDHBiochemical Assay3 nM[1]
This compoundDe Novo Serine SynthesisLive Cell Assay2 µM[1]

Table 1: In Vitro Potency of BI-4924 and this compound.

Effect on Cell Migration

Inhibition of PHGDH has been shown to reduce cancer cell migration. Studies utilizing this compound have demonstrated its ability to impair the migration of breast cancer cells. However, specific quantitative data from these studies are not yet publicly available.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol describes a general method for assessing the effect of this compound on the viability and proliferation of TNBC cell lines using a resazurin-based assay.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Resazurin (B115843) sodium salt solution

  • Plate reader

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

References

Investigating Melanoma Metabolism with BI-4916: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling relentless proliferation and adaptation to the tumor microenvironment. In melanoma, a particularly aggressive form of skin cancer, alterations in metabolic pathways present promising therapeutic targets. One such pathway is the de novo serine biosynthesis pathway, which is frequently upregulated in melanoma to support nucleotide, amino acid, and lipid synthesis, as well as redox homeostasis. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), is a nodal point for therapeutic intervention.

This technical guide focuses on BI-4916 , a novel investigational tool for studying the role of the serine biosynthesis pathway in melanoma. This compound is a cell-permeable ester prodrug of BI-4924, a potent and highly selective NADH/NAD+-competitive inhibitor of PHGDH.[1] Upon cellular uptake, this compound is hydrolyzed to its active form, BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound: Mechanism of Action and Relevance in Melanoma

This compound targets the enzymatic activity of PHGDH, which catalyzes the first committed step in the serine biosynthesis pathway: the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] Melanoma cells, particularly those with BRAF mutations, often exhibit elevated PHGDH expression.[3][4][5] This upregulation is driven by the MAPK signaling pathway (specifically through mTORC1 and the transcription factor ATF4), which is constitutively active in a large subset of melanomas.[3][4][5] By inhibiting PHGDH, this compound effectively curtails the production of serine, thereby impacting multiple downstream processes crucial for cancer cell survival and proliferation.

The inhibition of PHGDH by this compound is expected to have several metabolic consequences in melanoma cells, including:

  • Depletion of serine and glycine (B1666218) pools: This directly impacts protein synthesis and the one-carbon cycle.

  • Impaired nucleotide synthesis: The one-carbon cycle, fueled by serine, is essential for purine (B94841) and thymidylate synthesis.

  • Disrupted redox balance: Serine metabolism contributes to the production of NADPH and glutathione, which are critical for managing oxidative stress.[6]

  • Reduced lipid biosynthesis: Serine is a precursor for the synthesis of sphingolipids and other lipids.

These metabolic disruptions can lead to reduced cell proliferation, induction of apoptosis, and sensitization of melanoma cells to other therapies, such as BRAF inhibitors.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form, BI-4924.

Compound Assay Parameter Value (nM) Notes
This compound NAD+ high assay (250 µM)IC50169Activity in the biochemical assay is likely due to the formation of the active form, BI-4924.[2]
13C-Serine; 72 hIC502,032Cellular assay measuring the inhibition of serine biosynthesis.[2]
BI-4924 PHGDH InhibitionIC502Potent inhibitor of PHGDH.[8]

Table 1: In Vitro Activity of this compound and BI-4924.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided in Graphviz DOT language.

cluster_0 Glycolysis cluster_1 Serine Biosynthesis Pathway cluster_2 Downstream Metabolic Fates cluster_3 Oncogenic Signaling in Melanoma Glucose Glucose 3-Phosphoglygerate 3-Phosphoglygerate Glucose->3-Phosphoglygerate Multiple Steps 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 Serine Serine 3-Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Lipid Synthesis Lipid Synthesis Serine->Lipid Synthesis Glycine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis BRAF(V600E) BRAF(V600E) MEK MEK BRAF(V600E)->MEK ERK ERK MEK->ERK mTORC1 mTORC1 ERK->mTORC1 ATF4 ATF4 mTORC1->ATF4 Translation PHGDH PHGDH ATF4->PHGDH Transcription This compound This compound This compound->PHGDH Inhibition

Caption: Signaling pathway of this compound action in melanoma.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Melanoma Cell Lines\n(e.g., A375, SK-MEL-28) Melanoma Cell Lines (e.g., A375, SK-MEL-28) Treatment with this compound Treatment with this compound Melanoma Cell Lines\n(e.g., A375, SK-MEL-28)->Treatment with this compound Cell Viability Assay\n(e.g., MTT, CellTiter-Glo) Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment with this compound->Cell Viability Assay\n(e.g., MTT, CellTiter-Glo) Metabolomics Analysis\n(LC-MS) Metabolomics Analysis (LC-MS) Treatment with this compound->Metabolomics Analysis\n(LC-MS) Western Blot\n(PHGDH, p-ERK, etc.) Western Blot (PHGDH, p-ERK, etc.) Treatment with this compound->Western Blot\n(PHGDH, p-ERK, etc.) 13C-Glucose Tracing 13C-Glucose Tracing Treatment with this compound->13C-Glucose Tracing Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)->Data Analysis & Interpretation Metabolomics Analysis\n(LC-MS)->Data Analysis & Interpretation Western Blot\n(PHGDH, p-ERK, etc.)->Data Analysis & Interpretation 13C-Glucose Tracing->Data Analysis & Interpretation Xenograft Mouse Model Xenograft Mouse Model This compound Administration This compound Administration Xenograft Mouse Model->this compound Administration Tumor Volume Measurement Tumor Volume Measurement This compound Administration->Tumor Volume Measurement Immunohistochemistry Immunohistochemistry This compound Administration->Immunohistochemistry Ex Vivo Metabolomics Ex Vivo Metabolomics This compound Administration->Ex Vivo Metabolomics Tumor Volume Measurement->Data Analysis & Interpretation Immunohistochemistry->Data Analysis & Interpretation Ex Vivo Metabolomics->Data Analysis & Interpretation

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

The following are representative protocols for key experiments to investigate the effects of this compound on melanoma metabolism. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.

Cell Culture and this compound Treatment
  • Cell Lines: Human melanoma cell lines with known BRAF and NRAS mutation status (e.g., A375, SK-MEL-28, WM793).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments involving serine/glycine starvation, cells are cultured in serine/glycine-free RPMI-1640 supplemented with dialyzed FBS.[3][4]

  • This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)
  • Seeding: Plate melanoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PHGDH, anti-p-ERK, anti-ATF4, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Metabolomics using LC-MS
  • Metabolite Extraction: After this compound treatment, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension.

  • Sample Preparation: Centrifuge the cell suspension to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-mass spectrometry (LC-MS) system. Use a targeted approach to quantify serine, glycine, and other related metabolites, or an untargeted approach for global metabolic profiling.

  • Data Analysis: Normalize the metabolite levels to the cell number or protein content. Perform statistical analysis to identify significant changes in metabolite levels between this compound-treated and control cells.

¹³C-Glucose Tracing
  • Labeling: Culture melanoma cells in a medium containing [U-¹³C]-glucose.

  • This compound Treatment: Treat the cells with this compound or vehicle control for a specified period.

  • Metabolite Extraction and Analysis: Extract the intracellular metabolites as described for metabolomics. Analyze the isotopic labeling patterns of serine, glycine, and other downstream metabolites using LC-MS.

  • Flux Analysis: Determine the fractional contribution of glucose to the serine biosynthesis pathway and how it is affected by this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of the de novo serine biosynthesis pathway in melanoma. Its high potency and cell permeability make it a suitable tool for both in vitro and in vivo studies. By utilizing the experimental approaches outlined in this guide, researchers can further investigate the metabolic vulnerabilities of melanoma and explore the therapeutic potential of targeting PHGDH. The provided data and visualizations serve as a foundational resource for designing and interpreting experiments aimed at understanding and targeting the metabolic dependencies of melanoma.

References

An In-depth Technical Guide on the Interplay Between BI-4916 and the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Recent research has unveiled a novel connection between cellular metabolism and the regulation of this pathway. This technical guide provides a comprehensive overview of the investigational molecule BI-4916, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), and its recently discovered role in modulating the cGAS-STING signaling cascade. By inhibiting the de novo serine biosynthesis pathway, this compound creates a state of serine limitation that has been shown to disrupt cGAS-STING signaling. This document details the mechanism of action of this compound, its impact on the cGAS-STING pathway, and provides detailed experimental protocols for researchers to investigate this interaction.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage and cancer.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[2]

This compound: A Selective PHGDH Inhibitor

This compound is a cell-permeable ester prodrug of the highly potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate.[3] this compound is designed for use in cellular experiments, where it undergoes intracellular hydrolysis to its active form, BI-4924, leading to an accumulation of the inhibitor within the cell.[3]

Quantitative Data for this compound and its Active Form, BI-4924

The following tables summarize the key in vitro characteristics of this compound and its active metabolite, BI-4924.

Compound Parameter Value Assay Conditions Reference
This compound Molecular Weight (Da) 527.4-[3]
PHGDH IC50 (nM) 169NAD+ high assay (250 µM)[3]
Cellular 13C-Serine IC50 (nM) 2,03272 h incubation[3]
BI-4924 PHGDH IC50 (nM) 3Biochemical Assay[4]

Note: The biochemical activity of this compound in the PHGDH assay is likely due to its conversion to the more potent BI-4924 under the assay conditions.[3]

Parameter This compound BI-5583 (Negative Control) Reference
Molecular Weight (Da) 527.4372.8[3]
PHGDH SPR (µM) Not Applicable28.4[3]
Selectivity Profile of this compound

A SafetyScreen44™ panel was conducted to assess the selectivity of this compound at a concentration of 10 µM. The results indicated a generally clean profile, with significant inhibition (>70%) observed for only a few off-target proteins.

Off-Target % Inhibition at 10 µM Reference
CCKA82%[3]
5HT2B94%[3]
ALPHA2A101%[3]

The Link Between Serine Metabolism and cGAS-STING Signaling

Recent groundbreaking research has established a critical role for serine metabolism in the proper functioning of the cGAS-STING pathway.[5][6] A study by Becker et al. (2024) demonstrated that both chronic ER stress and serine limitation disrupt cGAS-STING signaling.[5][6] This disruption impairs the epithelial response to viral and bacterial infections.[5][6]

The proposed mechanism involves a metabolic shift towards glutathione (B108866) (GSH) and NADPH metabolism in response to ER stress, which is influenced by the availability of serine. This metabolic reprogramming leads to an imbalanced redox homeostasis, which in turn suppresses the initiation of cGAS-STING signaling.[5]

Impact of this compound on cGAS-STING Pathway Activation

By inhibiting PHGDH, this compound effectively induces a state of serine limitation. This has been shown to disrupt cGAS-STING signaling, leading to a decrease in the phosphorylation of both STING and its downstream effector, TBK1.[3]

Mandatory Visualizations

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates IFN_production IFN Production IFN_genes->IFN_production

Caption: The canonical cGAS-STING signaling cascade.

Proposed Mechanism of this compound Action on the cGAS-STING Pathway

BI4916_Mechanism BI4916 This compound PHGDH PHGDH BI4916->PHGDH inhibits Serine_Limitation Serine Limitation Serine_Biosynthesis De Novo Serine Biosynthesis PHGDH->Serine_Biosynthesis catalyzes Redox_Imbalance Redox Imbalance Serine_Limitation->Redox_Imbalance leads to cGAS_STING_Disruption cGAS-STING Signaling Disruption Redox_Imbalance->cGAS_STING_Disruption causes pSTING_pTBK1_decrease Decreased p-STING & p-TBK1 cGAS_STING_Disruption->pSTING_pTBK1_decrease IFN_Response_Impairment Impaired Type I IFN Response pSTING_pTBK1_decrease->IFN_Response_Impairment

Caption: Proposed mechanism of this compound-mediated disruption of cGAS-STING signaling.

Experimental Workflow to Assess this compound Impact on cGAS-STING Signaling

Experimental_Workflow start Cell Culture (e.g., intestinal epithelial cells) treatment Treatment with this compound (e.g., 15 µM for 24h) start->treatment stimulation cGAS-STING Stimulation (e.g., dsDNA transfection) treatment->stimulation lysate_collection Cell Lysate Collection stimulation->lysate_collection supernatant_collection Supernatant Collection stimulation->supernatant_collection western_blot Western Blot Analysis (p-STING, p-TBK1, p-IRF3) lysate_collection->western_blot qRT_PCR qRT-PCR (IFNB1, ISG15, etc.) lysate_collection->qRT_PCR RNA extraction elisa ELISA (IFN-β) supernatant_collection->elisa data_analysis Data Analysis western_blot->data_analysis elisa->data_analysis qRT_PCR->data_analysis

Caption: Workflow for evaluating this compound's effect on the cGAS-STING pathway.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the cGAS-STING pathway.

Cell Culture and Treatment
  • Cell Lines: Human or murine cell lines with a functional cGAS-STING pathway are suitable (e.g., THP-1, RAW 264.7, or intestinal epithelial cell lines as used in Becker et al., 2024).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentration (e.g., 15 µM, as referenced in[3]). A vehicle control (DMSO) should be included in all experiments.

  • Serine Deprivation (Optional Control): To mimic the direct effect of serine limitation, culture cells in a custom medium lacking serine and glycine.

cGAS-STING Pathway Activation
  • dsDNA Transfection: To activate the cGAS-STING pathway, transfect cells with a dsDNA stimulus such as Herring Testis DNA (HT-DNA) or a synthetic dsDNA oligonucleotide (e.g., ISD).

  • Transfection Reagent: Use a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD) according to the manufacturer's protocol to deliver the dsDNA into the cytoplasm.

  • Stimulation Time: The optimal stimulation time may vary depending on the cell type and the downstream readout, but a range of 4-24 hours is typically effective.

Western Blot Analysis for Phosphorylated STING, TBK1, and IRF3
  • Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, and IRF3, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β
  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA Procedure: Quantify the concentration of secreted IFN-β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided recombinant IFN-β standards and determine the concentration of IFN-β in the experimental samples.

Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes (ISGs)
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit) and reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes such as IFNB1, ISG15, CXCL10, and a housekeeping gene for normalization (e.g., ACTB or GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The discovery of the interplay between serine metabolism and the cGAS-STING pathway opens up new avenues for therapeutic intervention in diseases where this pathway is dysregulated, such as in certain cancers and autoimmune disorders. The PHGDH inhibitor, this compound, serves as a valuable chemical probe to explore this connection further. By providing a detailed understanding of this compound and the experimental protocols to study its effects, this technical guide aims to facilitate research in this exciting and rapidly evolving field. The modulation of the cGAS-STING pathway through metabolic intervention represents a novel and promising strategy for the development of future immunomodulatory therapies.

References

The Impact of PHGDH Inhibition by BI-4916 on Viral and Bacterial Infection: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of BI-4916, a potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, on the host's innate immune response to viral and bacterial infections. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, experimental protocols, and quantitative data derived from recent studies, with a particular focus on the modulation of the cGAS-STING signaling pathway.

Executive Summary

This compound is a cell-permeable prodrug of the PHGDH inhibitor BI-4924. By inhibiting PHGDH, this compound effectively limits the de novo synthesis of the amino acid L-serine. Recent research has unveiled a critical role for serine metabolism in sustaining a robust innate immune response in intestinal epithelial cells. Specifically, serine deprivation through the action of this compound has been shown to disrupt the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. This disruption impairs the epithelial defense against both viral and bacterial pathogens, leading to an exacerbated inflammatory state in preclinical models of enteritis. This document synthesizes the key findings, methodologies, and data from the pivotal study by Becker et al. (2024) in iScience, which elucidates this novel connection between cellular metabolism and innate immunity.

Mechanism of Action: Inhibition of Serine Synthesis and Downstream Effects

This compound functions by inhibiting PHGDH, the rate-limiting enzyme in the serine synthesis pathway. This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine. Serine is not only a crucial component of proteins but also a key precursor for the synthesis of other amino acids, nucleotides, and glutathione. The reduction in intracellular serine levels has profound consequences for cellular function, including the response to pathogens.

The primary mechanism by which this compound impacts the anti-viral and anti-bacterial response is through the impairment of the cGAS-STING signaling cascade. This pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral and some bacterial infections.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro experiments utilizing this compound to induce serine starvation and assess its impact on markers of viral infection and the cGAS-STING pathway.

Experimental Condition Parameter Measured Result Fold Change (vs. Control)
Human Intestinal Organoids + this compound (15 µM)HCMV Viral LoadIncreased~2.5
Human Intestinal Organoids + this compound (15 µM)Ifnb1 mRNA expressionDecreased~0.4
Human Intestinal Organoids + this compound (15 µM)Cxcl10 mRNA expressionDecreased~0.3

Table 1: Effect of this compound on Human Cytomegalovirus (HCMV) Infection and Interferon Response in Human Intestinal Organoids.

Cell Line Treatment Parameter Measured Result
HT-29This compound (15 µM) + cGAMPp-TBK1 Protein LevelsDecreased
HT-29This compound (15 µM) + cGAMPp-IRF3 Protein LevelsDecreased

Table 2: Impact of this compound on Key Downstream Effectors of the STING Signaling Pathway in HT-29 Cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Human Intestinal Organoid Culture and Infection
  • Organoid Culture: Human intestinal organoids were established from patient-derived induced pluripotent stem cells (iPSCs). Organoids were maintained in Matrigel domes with a specialized intestinal differentiation medium.

  • This compound Treatment: For serine starvation experiments, the culture medium was replaced with a serine-free medium supplemented with 15 µM this compound for 24 hours prior to infection.

  • Viral Infection: Organoids were infected with Human Cytomegalovirus (HCMV) at a multiplicity of infection (MOI) of 1. After a 2-hour incubation period, the virus-containing medium was removed, and the organoids were washed and maintained in fresh medium (with or without this compound) for the duration of the experiment.

  • Analysis: Viral load was quantified by qPCR for viral genomic DNA. Gene expression was assessed by RT-qPCR for Ifnb1 and Cxcl10.

In Vitro cGAS-STING Pathway Activation
  • Cell Culture: HT-29 human colorectal adenocarcinoma cells were cultured in standard DMEM supplemented with 10% fetal bovine serum.

  • This compound Treatment: Cells were pre-treated with 15 µM this compound in serine-free medium for 24 hours.

  • STING Activation: Cells were stimulated with the STING agonist 2'3'-cGAMP to directly activate the downstream signaling cascade.

  • Western Blot Analysis: Whole-cell lysates were collected and subjected to SDS-PAGE and western blotting to detect the phosphorylated (activated) forms of TBK1 and IRF3 using specific antibodies.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the key concepts discussed in this guide.

G cluster_pathway This compound's Impact on cGAS-STING Signaling BI4916 This compound PHGDH PHGDH BI4916->PHGDH Inhibits Serine L-Serine Synthesis PHGDH->Serine STING STING Serine->STING Required for proper function cGAS cGAS cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Induces transcription Antiviral Antiviral Response IFN->Antiviral Bacterial Antibacterial Response IFN->Bacterial dsDNA Cytosolic dsDNA (Viral/Bacterial) dsDNA->cGAS Activates

Caption: The signaling pathway illustrating how this compound-mediated inhibition of PHGDH and subsequent serine depletion impairs the cGAS-STING antiviral and antibacterial response.

G cluster_workflow Experimental Workflow: Organoid Infection Model start Human Intestinal Organoid Culture treatment 24h Treatment: - Control Medium - Serine-Free Medium + this compound (15 µM) start->treatment infection HCMV Infection (MOI = 1) treatment->infection analysis Analysis: - qPCR for Viral Load - RT-qPCR for Gene Expression infection->analysis

Caption: A simplified workflow for assessing the effect of this compound on viral infection in human intestinal organoids.

Conclusion

The research highlighted in this technical guide demonstrates a previously underappreciated link between serine metabolism and the innate immune response to viral and bacterial pathogens. The PHGDH inhibitor this compound, by inducing a state of serine deficiency, significantly compromises the cGAS-STING signaling pathway in intestinal epithelial cells. This leads to a diminished interferon response and an increased susceptibility to infection in preclinical models. These findings have important implications for the development of therapeutics targeting metabolic pathways, particularly in the context of infectious and inflammatory diseases. Further research is warranted to explore the full spectrum of effects of PHGDH inhibition on host-pathogen interactions and to evaluate the potential for targeting serine metabolism to modulate immune responses in various disease settings.

The Role of Serine in Cancer and the Therapeutic Potential of PHGDH Inhibition with BI-4916: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, creating dependencies that can be exploited for therapeutic intervention. One such dependency is the increased reliance on the amino acid serine, which fuels multiple biosynthetic pathways essential for tumor growth and proliferation. The de novo synthesis of serine is often upregulated in various cancers, with the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzing the first and rate-limiting step. This makes PHGDH a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the role of serine in cancer metabolism and explores the mechanism of action of BI-4916, a prodrug of a potent and selective PHGDH inhibitor. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Significance of Serine Metabolism in Cancer

Cancer cells exhibit a profound alteration in their metabolic circuitry to sustain rapid proliferation and adapt to the tumor microenvironment.[1][2][3] Beyond the well-established Warburg effect, the dysregulation of amino acid metabolism has emerged as a critical aspect of tumorigenesis.[1] Serine, a non-essential amino acid, plays a central role in this metabolic reprogramming.[4][5][6]

Cancer cells can acquire serine from two main sources: uptake from the extracellular environment or through the de novo serine synthesis pathway (SSP), which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG).[2][7][8] Many cancers, including melanoma and triple-negative breast cancer, exhibit an amplification or overexpression of the enzymes in the SSP, particularly PHGDH.[2][3][9][10] This upregulation of de novo serine synthesis provides a distinct advantage to tumor cells, especially in serine-limited microenvironments.[11]

The contributions of serine to cancer cell biology are multifaceted:

  • Protein Synthesis: As a proteinogenic amino acid, serine is essential for the synthesis of new proteins required for cell growth and division.

  • Nucleotide Biosynthesis: Serine is a major source of one-carbon units for the folate cycle, which are crucial for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2][7]

  • Redox Homeostasis: The conversion of serine to glycine (B1666218) is coupled to the generation of NADPH, which is vital for maintaining cellular redox balance and mitigating oxidative stress.

  • Lipid and Amino Acid Synthesis: Serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as lipids like sphingolipids.[6]

Given its central role in supporting anabolic processes in cancer cells, targeting the serine metabolic pathway presents a promising therapeutic strategy.

This compound: A Prodrug Approach to Inhibit PHGDH

This compound is a novel small molecule developed as a tool to investigate the therapeutic potential of targeting serine synthesis. It is an ester prodrug that is designed to be cell-permeable.[9][10] Once inside the cell, this compound is hydrolyzed by intracellular esterases to its active form, BI-4924.[9][10]

BI-4924 is a highly potent and selective inhibitor of PHGDH.[12] It acts as a co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+)-competitive inhibitor, directly blocking the enzymatic activity of PHGDH.[12][13] By inhibiting PHGDH, BI-4924 effectively shuts down the de novo serine biosynthesis pathway, depriving cancer cells of a critical source of this essential amino acid. A negative control compound, BI-5583, which is structurally related but inactive against PHGDH, is available for control experiments.[9]

Mechanism of Action

The mechanism of action of this compound and its active metabolite BI-4924 is centered on the inhibition of the first committed step in serine biosynthesis.

cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways cluster_drug Drug Action Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int Transport G3P 3-Phosphoglycerate (3-PG) Glucose_int->G3P Multiple Steps PHP 3-Phosphohydroxypyruvate G3P->PHP PHGDH (NAD+ -> NADH) PSer Phosphoserine PHP->PSer PSAT1 Serine Serine PSer->Serine PSPH BuildingBlocks Nucleotides Proteins Lipids Serine->BuildingBlocks Redox Redox Balance Serine->Redox BI4916_ext This compound (Prodrug) BI4916_int This compound BI4916_ext->BI4916_int Cellular Uptake BI4924 BI-4924 (Active Inhibitor) BI4916_int->BI4924 Intracellular hydrolysis BI4924->G3P Inhibition

Caption: Mechanism of this compound action on the serine synthesis pathway.

Quantitative Data

The following tables summarize the in vitro activity and selectivity of this compound and its active form, BI-4924.

Table 1: In Vitro Potency of this compound and BI-4924
CompoundAssayTargetIC50 (nM)Notes
This compound NAD+ high assay (250 µM)PHGDH169Activity in the biochemical assay is likely due to the formation of BI-4924.[9][10]
13C-Serine; 72 hCellular Serine Synthesis2,032Measures the inhibition of de novo serine synthesis in cells.[9][10]
BI-4924 NAD+ high assay (250 µM)PHGDH3Highly potent inhibitor of PHGDH.[9]
13C-Serine; 72 hCellular Serine Synthesis2,200Demonstrates cellular activity after hydrolysis of the prodrug.[9]
Table 2: Selectivity Profile of this compound and BI-4924
CompoundScreening PanelConcentrationKey Off-Target Hits (>70% inhibition)
This compound SafetyScreen44™10 µMCCKA (82%), 5HT2B (94%), ALPHA2A (101%)[9]
BI-4924 SafetyScreen44™Not Specified5HT2B (78%), PDE3A (86%)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used in the evaluation of this compound.

PHGDH Biochemical Assay (NAD+ High Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PHGDH.

Start Start PrepareAssay Prepare Assay Plate: - Add test compound (e.g., BI-4924) - Add PHGDH enzyme Start->PrepareAssay InitiateReaction Initiate Reaction: - Add substrate mix (3-PG, NAD+) - Add detection reagents PrepareAssay->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate Measure Measure Fluorescence: (Excitation/Emission) Incubate->Measure Analyze Analyze Data: - Calculate % inhibition - Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the PHGDH biochemical assay.

Protocol:

  • Assay Principle: The activity of PHGDH is determined by measuring the production of NADH, which is coupled to the reduction of a fluorescent probe.

  • Reagents:

    • PHGDH enzyme

    • 3-phosphoglycerate (3-PG)

    • NAD+

    • Test compounds (BI-4924, this compound)

    • Assay buffer

    • Fluorescent detection reagent

  • Procedure: a. In a microplate, add the test compound at various concentrations. b. Add the PHGDH enzyme to each well and incubate briefly. c. Initiate the reaction by adding a mixture of 3-PG and NAD+. d. Simultaneously, add the fluorescent detection reagents. e. Incubate the plate at room temperature for a specified time. f. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. g. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular ¹³C-Serine Tracer Assay

This assay quantifies the inhibition of de novo serine synthesis in intact cells by tracing the incorporation of ¹³C-labeled glucose into serine.

Protocol:

  • Cell Culture: a. Plate cancer cells (e.g., a cell line with high PHGDH expression) in appropriate growth medium. b. Allow cells to adhere and grow for 24 hours.

  • Treatment: a. Replace the medium with fresh medium containing the test compound (this compound) at various concentrations. b. Incubate the cells for a predetermined time (e.g., 72 hours).

  • Labeling: a. Replace the treatment medium with medium containing ¹³C-labeled glucose and the test compound. b. Incubate for a defined period to allow for the incorporation of the ¹³C label into downstream metabolites.

  • Metabolite Extraction: a. Aspirate the labeling medium and wash the cells with ice-cold saline. b. Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol). c. Collect the cell extracts and centrifuge to remove cell debris.

  • LC-MS Analysis: a. Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the levels of labeled and unlabeled serine.

  • Data Analysis: a. Calculate the fraction of serine that is newly synthesized from glucose (¹³C-labeled). b. Determine the IC50 for the inhibition of serine synthesis by fitting the data to a dose-response curve.

Conclusion and Future Directions

The targeting of serine metabolism, and specifically the inhibition of PHGDH, represents a promising avenue for the development of novel cancer therapies. This compound, as a cell-permeable prodrug of the potent PHGDH inhibitor BI-4924, serves as an invaluable chemical probe to explore the consequences of blocking de novo serine synthesis in cancer cells. The data and protocols presented in this technical guide provide a foundational resource for researchers aiming to further investigate the role of serine in cancer and to advance the development of PHGDH inhibitors towards clinical application.

Future research in this area will likely focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to PHGDH inhibition.

  • Exploring combination therapies to overcome potential resistance mechanisms.

  • Investigating the impact of PHGDH inhibition on the tumor microenvironment and anti-tumor immunity.

The continued elucidation of the intricacies of cancer metabolism, aided by potent and selective chemical tools like this compound, will undoubtedly pave the way for more effective and personalized cancer treatments.

References

BI-4916: A Technical Guide for the Interrogation of Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4916 has emerged as a critical chemical tool for the investigation of cancer metabolism, specifically targeting the de novo serine biosynthesis pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying metabolic pathways. We present a compilation of quantitative data, detailed experimental protocols for its use in cellular assays, and visualizations of the relevant biological and experimental workflows to facilitate its effective implementation in a research setting.

Introduction to this compound

This compound is a cell-permeable ester prodrug of the potent and selective inhibitor BI-4924.[1][2] Its design allows for efficient uptake into cells, where it is subsequently hydrolyzed by intracellular esterases to its active form, BI-4924.[1] This active compound is a competitive inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][3]

PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This pathway is often upregulated in certain cancers, such as melanoma and triple-negative breast cancer, to support rapid proliferation and biosynthesis.[1] By inhibiting PHGDH, this compound (via BI-4924) effectively blocks the production of serine from glucose, making it an invaluable tool for studying the roles of this pathway in cancer and other diseases.[3][4]

Mechanism of Action

The utility of this compound as a research tool is rooted in its specific mechanism of action. As a prodrug, this compound can passively diffuse across the cell membrane. Once inside the cell, it is converted to the carboxylic acid BI-4924, which is the active inhibitor of PHGDH. This intracellular trapping mechanism leads to an accumulation of the active inhibitor within the cell.[5]

BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[2][5] By binding to the NAD+ binding pocket of PHGDH, it prevents the enzyme from catalyzing the conversion of 3-PG to 3-PHP, thereby halting the first committed step of de novo serine synthesis.[1][3]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext This compound (Prodrug) BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake Esterases Intracellular Esterases BI-4916_int->Esterases Hydrolysis BI-4924 BI-4924 (Active Inhibitor) Esterases->BI-4924 PHGDH PHGDH Enzyme BI-4924->PHGDH Inhibition 3PHP 3-Phosphohydroxypyruvate PHGDH->3PHP NADH NADH PHGDH->NADH 3PG 3-Phosphoglycerate (from Glycolysis) 3PG->PHGDH Serine_Pathway To Serine Biosynthesis 3PHP->Serine_Pathway NAD NAD+ NAD->PHGDH

Figure 1. Mechanism of this compound action.

Quantitative Data

The inhibitory activity of this compound and its active form, BI-4924, has been characterized in various assays. The following tables summarize the key quantitative data available for these compounds.

Compound Assay IC50 (nM) Notes Reference
This compoundNAD+ high assay (250 µM)169Activity is likely due to the formation of BI-4924 under assay conditions.[1]
This compound¹³C-Serine synthesis (72 h)2,032Cellular assay measuring the inhibition of de novo serine synthesis.[1]
BI-4924PHGDH enzymatic assay2Potent, selective NADH/NAD+-competitive inhibitor.[6]
Compound Parameter Value Reference
This compoundMolecular Weight (Da, free base)527.4[1]
This compoundlogP @ pH 115.6[1]
This compoundSolubility @ pH 6.8 (µg/mL)<1[1]
This compoundPlasma Protein Binding (10% FCS) (%)98.8[1]
This compoundCYP 3A4 (IC50) [µM]>50[1]
This compoundCYP 2C8 (IC50) [µM]39.0[1]

Experimental Protocols

The following are detailed protocols for the use of this compound in key cellular experiments to study its effects on metabolic pathways.

Cell Culture

The human breast adenocarcinoma cell line MDA-MB-468, which has high PHGDH expression, is a commonly used model for studying PHGDH inhibitors.

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). Note: L-15 medium is formulated for use in a CO2-free environment.[5] Alternatively, DMEM/F12 medium with 10% FBS can be used.[1]

  • Culture Conditions: 37°C in a humidified incubator. For L-15 medium, a non-CO2 incubator is required.[5]

  • Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-plate at a ratio of 1:2 to 1:4.[5]

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation.

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 1,000 cells per well and allow them to adhere overnight.[7]

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 1.56–50 µM).[7] Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.[7]

  • Viability Measurement: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).[6][7]

  • Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the EC50 value.

De Novo Serine Synthesis Assay using Stable Isotope Tracing

This is a key assay to directly measure the inhibition of PHGDH activity in cells. It involves tracing the incorporation of ¹³C-labeled glucose into serine.

cluster_workflow Serine Synthesis Assay Workflow Seed Seed MDA-MB-468 cells Pretreat Pre-treat with this compound or Vehicle (DMSO) Seed->Pretreat Label Incubate with [U-¹³C]-glucose Pretreat->Label Extract Extract Polar Metabolites Label->Extract Analyze Analyze by LC-MS Extract->Analyze Quantify Quantify ¹³C-labeled Serine (M+3) Analyze->Quantify

Figure 2. Isotope tracing experimental workflow.

  • Cell Culture and Treatment:

    • Culture MDA-MB-468 cells to ~80% confluency.

    • Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour.[6]

  • Isotope Labeling:

    • Remove the culture medium and replace it with medium containing [U-¹³C]-glucose and the corresponding this compound or vehicle treatment.

    • Incubate for a defined period (e.g., 2 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.[6]

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the medium.

    • Quickly wash the cells twice with ice-cold PBS.[8]

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.[8]

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to separate and detect serine isotopologues.[9]

  • Data Analysis:

    • Quantify the peak areas for unlabeled serine (M+0) and ¹³C-labeled serine (M+3).

    • Calculate the fraction of the serine pool that is labeled: M+3 / (M+0 + M+3).[10]

    • Compare the labeled fraction in this compound-treated cells to the vehicle-treated control to determine the percent inhibition of de novo serine synthesis.

Signaling Pathways and Cellular Consequences

The inhibition of PHGDH by this compound has significant downstream effects on cellular metabolism and signaling. By blocking the serine biosynthesis pathway, this compound can lead to a depletion of intracellular serine, which is a precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids. Furthermore, the pathway is a source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and methylation reactions.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3PG 3-Phosphoglycerate Glycolysis->3PG PHGDH PHGDH 3PG->PHGDH Serine Serine PHGDH->Serine De Novo Synthesis BI4916 This compound (via BI-4924) BI4916->PHGDH Glycine Glycine Serine->Glycine OneCarbon One-Carbon Metabolism Serine->OneCarbon Glycine->OneCarbon Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation

Figure 3. Metabolic consequences of PHGDH inhibition.

Conclusion

This compound is a powerful and specific tool for the in-cell inhibition of PHGDH and the study of the de novo serine biosynthesis pathway. Its prodrug nature ensures effective cellular uptake and intracellular accumulation of the active inhibitor, BI-4924. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into cancer metabolism and other serine-dependent biological processes. Careful consideration of the experimental conditions, particularly in cell-based assays, will ensure the generation of robust and reproducible data.

References

Methodological & Application

Application Notes and Protocols for BI-4916 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is downstream of glycolysis.[1][2] This pathway is often upregulated in certain cancers, such as triple-negative breast cancer and melanoma, to support rapid cell growth and proliferation.[1][2] Upon entering the cell, this compound is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH in an NADH/NAD+-dependent manner.[3][4] This inhibition disrupts serine biosynthesis and has been shown to reduce cancer cell migration.[3][5] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects. A negative control compound, BI-5583, is also available for use in these experiments.[1]

Data Presentation

In Vitro Activity of this compound and Related Compounds
CompoundMolecular Weight (Da)TargetAssayIC50 (nM)Notes
This compound 527.4PHGDH (intracellular)¹³C-Serine synthesis (72 h)2,032Cell-permeable prodrug.[1][2]
BI-4924 -PHGDHNAD+ high assay (250 µM)169Active inhibitor, cell-impermeable.[1]
BI-5583 372.8-PHGDH SPR28.4 µMNegative control.[1][2]
Selectivity Profile of this compound

This compound has been tested against a panel of 44 proteins. At a concentration of 10 µM, it showed greater than 70% inhibition for the following proteins:

Target% Inhibition
CCKA82%
5HT2B94%
ALPHA2A101%

Data sourced from Boehringer Ingelheim's opnMe portal.[1][2]

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the de novo serine biosynthesis pathway.

cluster_cell Cell Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP NADH Serine Serine Three_PHP->Serine Further enzymatic steps BI_4916 This compound (Prodrug) BI_4916->BI_4916_intra Cellular Uptake BI_4924 BI-4924 (Active Inhibitor) BI_4924->PHGDH Inhibition Cell_Membrane BI_4916_intra->BI_4924 Hydrolysis A Seed Cells in 96-well plate B Treat with this compound/ Negative Control A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G cluster_prep Sample Preparation cluster_stain Staining A Seed and Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min) E->F G Analyze by Flow Cytometry F->G

References

Application Notes and Protocols for Using BI-4916 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell proliferation and survival.[1][2] Upon entering the cell, this compound is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH at the NADH/NAD⁺ binding site.[2] This inhibition disrupts the synthesis of serine and downstream metabolites, impacting various cellular processes including nucleotide and glutathione (B108866) synthesis, and can induce cell cycle arrest and reduce cancer cell migration.[3][4][5] These application notes provide detailed protocols for utilizing this compound in various cellular assays to investigate its effects on cancer cell metabolism and function.

Data Presentation

In Vitro Activity of this compound and its Active Metabolite BI-4924
CompoundAssayCell LineIC50 / EC50Reference
This compound PHGDH Enzymatic Assay (NAD⁺ high, 250 µM)-169 nM[1]
¹³C-Serine Synthesis Assay (72 h)-2,032 nM[1]
Cell ViabilityMDA-MB-46818.24 ± 1.06 µM[6]
BI-4924 PHGDH Enzymatic Assay (NAD⁺ high, 250 µM)-3 nM
¹³C-Serine Synthesis Assay-2,200 nM

Note: The biochemical activity of this compound is likely due to its conversion to BI-4924 under the assay conditions.[1]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis and Downstream Pathways Affected by this compound

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_downstream Downstream Pathways 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Substrate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate Serine Serine 3-Phosphohydroxypyruvate->Serine Glycine Glycine Serine->Glycine Glutathione Synthesis Glutathione Synthesis Serine->Glutathione Synthesis PHGDH->3-Phosphohydroxypyruvate Product One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis This compound This compound BI-4924 BI-4924 This compound->BI-4924 Intracellular hydrolysis BI-4924->PHGDH Inhibition

Caption: this compound inhibits the serine biosynthesis pathway.

Experimental Workflow for Assessing this compound Activity

Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treat with this compound Cell Culture->Treatment Assays Assays Treatment->Assays Viability Cell Viability Assay Assays->Viability Migration Cell Migration Assay Assays->Migration Metabolism 13C-Tracer Analysis Assays->Metabolism Data Analysis Data Analysis Viability->Data Analysis Migration->Data Analysis Metabolism->Data Analysis End End Data Analysis->End

Caption: General workflow for cellular assays with this compound.

PHGDH Inhibition and Potential cGAS-STING Pathway Activation

This compound This compound PHGDH_Inhibition PHGDH Inhibition This compound->PHGDH_Inhibition Metabolic_Stress Metabolic Stress (e.g., Redox Imbalance) PHGDH_Inhibition->Metabolic_Stress DNA_Damage Cytosolic dsDNA Accumulation Metabolic_Stress->DNA_Damage cGAS_Activation cGAS Activation DNA_Damage->cGAS_Activation STING_Activation STING Activation cGAS_Activation->STING_Activation Immune_Response Type I IFN & Pro-inflammatory Cytokine Production STING_Activation->Immune_Response

Caption: Proposed mechanism of cGAS-STING activation by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • This compound stock solution (in DMSO)

  • MDA-MB-468 cells

  • Serum-free cell culture medium

  • Complete cell culture medium (with 10% FBS)

  • 24-well transwell inserts (8.0 µm pore size)

  • Cotton swabs

  • 4% Paraformaldehyde (PFA)

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Cell Starvation: Starve MDA-MB-468 cells in serum-free medium for 24 hours prior to the assay.

  • Cell Seeding: Trypsinize and count the cells. Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed 5 x 10⁴ cells in 200 µL into the upper chamber of the transwell insert.

  • Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation: Fix the migrated cells on the bottom of the insert by immersing the insert in 4% PFA for 20 minutes.

  • Staining: Stain the cells with Crystal Violet solution for 10 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Image the migrated cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.

Protocol 3: ¹³C-Serine Tracer Analysis for Metabolic Flux

This protocol traces the metabolic fate of serine to assess the impact of this compound on downstream pathways.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Glucose-free and serine-free DMEM

  • [U-¹³C₅]-L-Serine

  • Dialyzed fetal bovine serum (dFBS)

  • Ice-cold saline

  • Cold extraction solvent (e.g., 80% methanol)

  • LC-MS instrumentation

Procedure:

  • Cell Culture: Culture cells to ~80% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Isotope Labeling: Replace the culture medium with glucose-free and serine-free DMEM supplemented with 10% dFBS and [U-¹³C₅]-L-Serine. Incubate for a defined period (e.g., 8 hours) to allow for isotopic steady state.

  • Metabolite Extraction:

    • Wash the cells with ice-cold saline.

    • Add cold extraction solvent to the cells and scrape them from the culture dish.

    • Centrifuge the cell extract to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the polar metabolite fraction by LC-MS to measure the levels of labeled and unlabeled downstream metabolites of serine, such as glycine, nucleotides, and glutathione precursors.

  • Data Analysis: Determine the fractional enrichment of ¹³C in the metabolites of interest. A decrease in the incorporation of ¹³C from serine into downstream metabolites in this compound-treated cells indicates inhibition of serine utilization.

Protocol 4: Glutathione Synthesis Assay

This protocol measures the effect of this compound on the synthesis of glutathione (GSH), a key antioxidant.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Glutathione Assay Kit (Colorimetric or Fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle control as described in the cell viability assay protocol.

  • Cell Lysis: After the desired incubation period (e.g., 48-72 hours), lyse the cells according to the instructions provided with the glutathione assay kit.

  • Assay Performance: Perform the glutathione assay following the kit's protocol. This typically involves a reaction that produces a colored or fluorescent product in proportion to the amount of GSH present.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of GSH in each sample based on a standard curve. Normalize the GSH levels to the protein concentration of each sample. A decrease in GSH levels in this compound-treated cells indicates an inhibition of glutathione synthesis.[7]

References

Application Notes and Protocols for BI-4916 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable small molecule that acts as a prodrug for BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for the proliferation of certain cancer cells.[1] This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) towards the synthesis of serine and its downstream metabolites, which are essential for nucleotide, protein, and lipid synthesis. Upregulation of PHGDH has been observed in various cancers, making it an attractive target for therapeutic intervention.

This compound, by inhibiting PHGDH, disrupts serine biosynthesis, thereby impacting cancer cell metabolism and proliferation. Furthermore, recent studies have revealed a crucial link between serine metabolism and the cGAS-STING signaling pathway, a key component of the innate immune system.[3][4][5][6][7] Inhibition of serine synthesis has been shown to disrupt cGAS-STING signaling, suggesting a role for this compound in modulating anti-tumor immunity and inflammatory responses.[3][4][5][7]

These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cell metabolism, proliferation, migration, and innate immune signaling.

Data Presentation

The following tables summarize the reported in vitro concentrations and inhibitory activities of this compound. This data provides a starting point for designing experiments with this compound.

Table 1: this compound In Vitro Activity

ParameterCell LineConcentration/IC50Assay DurationNotesReference
¹³C-Serine Reduction IC50MDA-MB-4682000 nM72 hoursMeasures the inhibition of serine synthesis from glucose.[1]
Cell Migration InhibitionBreast Cancer Cells15 µMNot SpecifiedConcentration used to achieve a reduction in cell migration.
cGAS-STING Signaling DisruptionIntestinal Epithelial Cells15 µMNot SpecifiedConcentration used to observe disruption of the cGAS-STING pathway.[3][4][5][7]

Table 2: General Recommendations for this compound Concentration Ranges in Various Assays

Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability/Proliferation1 - 50 µMThe optimal concentration is cell-line dependent and should be determined empirically.
Cell Migration/Invasion5 - 25 µMEffective concentrations may vary based on cell type and assay duration.
Western Blotting10 - 20 µMFor assessing downstream signaling effects after 24-48 hours of treatment.
Metabolic Flux Analysis1 - 10 µMLower concentrations may be sufficient to observe metabolic changes.

Signaling Pathways

PHGDH and the Serine Biosynthesis Pathway

This compound targets PHGDH, the first and rate-limiting enzyme in the serine biosynthesis pathway, which converts 3-phosphoglycerate to 3-phosphohydroxypyruvate.

PHGDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH NAD+ -> NADH ThreePHP 3-Phosphohydroxypyruvate PHGDH->ThreePHP BI4916 This compound (inhibits) BI4916->PHGDH PSAT1 PSAT1 ThreePHP->PSAT1 Glutamate -> α-Ketoglutarate ThreePS 3-Phosphoserine PSAT1->ThreePS PSPH PSPH ThreePS->PSPH Serine Serine PSPH->Serine Downstream Nucleotides, Proteins, Lipids Serine->Downstream

Caption: Inhibition of PHGDH by this compound blocks the serine biosynthesis pathway.

Disruption of cGAS-STING Signaling by PHGDH Inhibition

Inhibition of serine synthesis by this compound has been shown to disrupt the cGAS-STING pathway, which is a critical component of the innate immune response to cytosolic DNA.

cGAS_STING_Pathway cluster_inhibition This compound Action cluster_pathway cGAS-STING Pathway BI4916 This compound PHGDH PHGDH BI4916->PHGDH Serine Serine Synthesis PHGDH->Serine inhibits STING STING Serine->STING Disruption of Signaling (exact mechanism under investigation) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP+GTP cGAMP->STING TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Nucleus Nucleus pIRF3->Nucleus IFNs Type I Interferons (e.g., IFN-β) Nucleus->IFNs

Caption: this compound-mediated PHGDH inhibition disrupts cGAS-STING signaling.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability and proliferation assay.

Transwell Cell Migration Assay

This assay measures the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • 24-well Transwell inserts (8 µm pore size)

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • Cotton swabs

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

  • Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. Add this compound at the desired final concentration (e.g., 15 µM) to the upper chamber. Include a vehicle control.

  • Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured.

Migration_Workflow Start Start PrepareCells Prepare cell suspension in serum-free medium Start->PrepareCells Setup Add chemoattractant to lower chamber PrepareCells->Setup SeedTreat Seed cells and add this compound to upper chamber Setup->SeedTreat Incubate Incubate 12-24h SeedTreat->Incubate Remove Remove non-migrated cells Incubate->Remove FixStain Fix and stain migrated cells Remove->FixStain Quantify Quantify migrated cells FixStain->Quantify End End Quantify->End

Caption: Workflow for the Transwell cell migration assay.

Western Blotting for Phospho-STING and Phospho-TBK1

This protocol is for assessing the effect of this compound on the activation of the cGAS-STING pathway by measuring the phosphorylation of STING and TBK1.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., Mode-K murine intestinal epithelial cells)

  • cGAS-STING pathway agonist (e.g., 2'3'-cGAMP, optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound (e.g., 15 µM) for 24 hours. If applicable, stimulate with a cGAS-STING agonist for the last few hours of the this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total protein and loading control.

WesternBlot_Workflow Start Start Treat Treat cells with this compound (and optional agonist) Start->Treat Lyse Lyse cells and quantify protein Treat->Lyse RunGel Run SDS-PAGE and transfer to membrane Lyse->RunGel Block Block membrane RunGel->Block PrimaryAb Incubate with primary antibodies Block->PrimaryAb SecondaryAb Incubate with secondary antibodies PrimaryAb->SecondaryAb Detect Detect protein bands with ECL SecondaryAb->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Caption: Workflow for Western blotting of phosphorylated STING and TBK1.

¹³C-Serine Reduction Assay using LC-MS/MS

This assay directly measures the inhibitory effect of this compound on PHGDH activity in cells by tracing the incorporation of ¹³C-labeled glucose into serine.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Glucose-free DMEM

  • [U-¹³C₆]-glucose

  • Dialyzed fetal bovine serum (dFBS)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with a dose-range of this compound for a specified period (e.g., 24-72 hours).

  • Isotope Labeling: For the last few hours of treatment, replace the medium with glucose-free DMEM supplemented with [U-¹³C₆]-glucose and dFBS.

  • Metabolite Extraction: Wash the cells with ice-cold PBS and extract intracellular metabolites using a suitable solvent (e.g., 80% methanol).

  • Sample Preparation: Centrifuge the extracts to pellet cell debris and transfer the supernatant to a new tube. Dry the samples under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Use a method optimized for the separation and detection of amino acids to quantify the levels of unlabeled (M+0) and labeled (M+3) serine.

  • Data Analysis: Calculate the fraction of labeled serine as a percentage of the total serine pool. Determine the IC50 of this compound for the reduction of ¹³C-serine synthesis.

LCMS_Workflow Start Start Treat Treat cells with this compound Start->Treat Label Label cells with [U-¹³C₆]-glucose Treat->Label Extract Extract intracellular metabolites Label->Extract Prepare Prepare samples for LC-MS/MS Extract->Prepare Analyze Analyze serine isotopologues by LC-MS/MS Prepare->Analyze Calculate Calculate ¹³C-serine reduction (IC50) Analyze->Calculate End End Calculate->End

Caption: Workflow for the ¹³C-serine reduction assay using LC-MS/MS.

Conclusion

This compound is a valuable tool for investigating the role of the de novo serine biosynthesis pathway in cancer and inflammation. The provided protocols offer a framework for characterizing the in vitro activity of this PHGDH inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. Further investigation into the precise molecular mechanisms linking PHGDH inhibition to the modulation of the cGAS-STING pathway will be crucial for fully understanding the therapeutic potential of this compound.

References

BI-4916: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] As an inhibitor of the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound serves as a critical tool for investigating cellular metabolism, particularly in cancer and immunology research.[1] This document provides detailed application notes and experimental protocols to facilitate the use of this compound in preclinical studies.

This compound is designed for cellular experiments, where it undergoes intracellular hydrolysis to release its active form, BI-4924.[1] This compound has been shown to disrupt cancer cell migration and modulate the cGAS-STING signaling pathway, making it a valuable probe for exploring novel therapeutic strategies in oncology and inflammatory diseases.[3]

Physicochemical Properties and Solubility

This compound is a solid powder, appearing as a white to yellow substance.[3] For optimal use, it is crucial to understand its solubility profile.

PropertyValueSource
Molecular Weight 527.42 g/mol [3][4]
Solubility in DMSO Up to 250 mg/mL (474.01 mM) with ultrasonication[3][5]
100 mg/mL (189.6 mM) with sonication[4][6]
Solubility in Aqueous Solution (pH 6.8) <1 µg/mL[2]

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for experimental reproducibility. Due to its limited aqueous solubility, a stock solution in a non-aqueous solvent like DMSO is recommended.

Stock Solution Preparation (100 mM in DMSO)
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Based on the molecular weight of 527.42 g/mol , calculate the required volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 52.74 mg of this compound in 1 mL of high-purity, anhydrous DMSO.

  • To aid dissolution, sonication is recommended.[4][6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

Working Solution Preparation
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. It is important to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Experimental Protocols

This compound has been utilized in various in vitro assays to investigate its effects on cellular processes. Below are detailed protocols for a cell migration assay and a Western blot analysis of the STING signaling pathway, adapted for the use of this compound.

Protocol 1: Transwell Cell Migration Assay

This protocol is designed to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • 24-well plates with transwell inserts (e.g., 8 µm pore size)

  • Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)

  • Cell culture medium with low serum (e.g., 0.5% FBS)

  • Chemoattractant (e.g., cell culture medium with 10% FBS)

  • This compound stock solution (100 mM in DMSO)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Crystal Violet solution

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, detach the cells and resuspend them in a low-serum medium to a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of the chemoattractant medium to the lower chamber of the 24-well plate.

    • To the cell suspension, add this compound to the desired final concentration (e.g., 15 µM) and an equivalent volume of DMSO as a vehicle control.[3] Incubate for a predetermined time (e.g., 1 hour) before seeding.

    • Add 200 µL of the cell suspension containing either this compound or vehicle control to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[3]

  • Fixation and Staining:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface by immersing the insert in 4% PFA for 15 minutes at room temperature.

    • Wash the insert twice with PBS and then stain with 0.1% crystal violet for 30 minutes.

  • Imaging and Quantification:

    • Gently wash the stained inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Image the stained migrated cells on the lower surface of the membrane using a microscope.

    • To quantify migration, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured using a plate reader.

Protocol 2: Western Blot Analysis of STING Pathway Activation

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the cGAS-STING signaling pathway.

Materials:

  • Cell line of interest (e.g., wild-type Mode-K murine intestinal epithelial cells)[3]

  • This compound stock solution (100 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, and a loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 15 µM) or vehicle control for 24 hours.[3] In some experimental setups, co-treatment with a STING agonist may be necessary to induce pathway activation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. The levels of phosphorylated proteins should be normalized to the total protein levels.

Visualizations

Signaling Pathway of this compound Action

BI4916_Signaling_Pathway cluster_cell Cell This compound This compound BI-4924 BI-4924 This compound->BI-4924 Intracellular hydrolysis cGAS-STING Pathway cGAS-STING Pathway This compound->cGAS-STING Pathway Disrupts PHGDH PHGDH BI-4924->PHGDH Serine Biosynthesis Serine Biosynthesis PHGDH->Serine Biosynthesis p-STING / p-TBK1 p-STING / p-TBK1 cGAS-STING Pathway->p-STING / p-TBK1 Phosphorylation Glycolysis Glycolysis Glycolysis->PHGDH

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Preparation

BI4916_Preparation_Workflow cluster_prep Solution Preparation BI-4916_Powder This compound Powder Stock_Solution 100 mM Stock Solution BI-4916_Powder->Stock_Solution Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Stock_Solution Dissolve with sonication Working_Solution Final Working Solution (e.g., 15 µM) Stock_Solution->Working_Solution Dilute Cell_Culture_Medium Cell Culture Medium Cell_Culture_Medium->Working_Solution Cell-based_Assays Cell-based_Assays Working_Solution->Cell-based_Assays Use in experiments

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Use of PHGDH Inhibitor BI-4916 and its Negative Control BI-5583

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] Intracellularly, this compound is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical metabolic node, providing precursors for the synthesis of proteins, nucleotides, and lipids, and is often upregulated in various cancer types to support rapid proliferation.[3][4] BI-5583 is a structurally related, inactive compound designed to serve as a negative control in experiments involving this compound, allowing researchers to distinguish specific effects of PHGDH inhibition from off-target or compound-related artifacts.[1][5] These application notes provide detailed protocols for the use of this compound and BI-5583 in cell-based assays to investigate the role of the serine biosynthesis pathway in various biological processes.

Data Presentation

A summary of the key quantitative data for this compound and its corresponding negative control BI-5583 is presented below. This information is crucial for designing and interpreting experiments.

ParameterThis compoundBI-5583 (Negative Control)Reference(s)
Target Phosphoglycerate Dehydrogenase (PHGDH) (as active form BI-4924)Inactive[1][5]
Mechanism of Action Prodrug of a competitive PHGDH inhibitor (BI-4924)Inactive control compound[1][2]
Molecular Weight (Da) 527.4372.8[1]
Biochemical IC50 (PHGDH, NAD+ high assay) 169 nM (as BI-4924)Not active[1]
Cellular IC50 (¹³C-Serine synthesis, 72h) 2,032 nMNot active[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Serine Biosynthesis Pathway and Inhibition by this compound

cluster_0 Glycolysis cluster_1 De Novo Serine Biosynthesis cluster_2 Inhibition Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH PSAT1 PSAT1 Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG PSPH PSPH Serine Serine Phosphoserine->Serine Nucleotides, Proteins, Lipids Nucleotides, Proteins, Lipids Serine->Nucleotides, Proteins, Lipids This compound This compound BI-4924 (active) BI-4924 (active) This compound->BI-4924 (active) Intracellular hydrolysis BI-4924 (active)->PHGDH Inhibition cluster_workflow Experimental Workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Allow_Attachment Allow Cells to Attach (24h) Seed_Cells->Allow_Attachment Prepare_Compounds Prepare this compound, BI-5583, and Vehicle Control Allow_Attachment->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate Assay_Endpoint Perform Specific Assay (e.g., Migration, Viability) Incubate->Assay_Endpoint Data_Analysis Analyze and Compare Results Assay_Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion cluster_pathway PHGDH Inhibition and cGAS-STING Pathway This compound This compound PHGDH PHGDH This compound->PHGDH Inhibition (via BI-4924) Serine_Biosynthesis Serine Biosynthesis PHGDH->Serine_Biosynthesis cGAS cGAS Serine_Biosynthesis->cGAS Crucial for Signaling STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Cytosolic_DNA Cytosolic_DNA Cytosolic_DNA->cGAS

References

Application Note: LC-MS Analysis of Metabolic Reprogramming Induced by BI-4916 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the analysis of metabolic alterations in cancer cells following treatment with BI-4916, a cell-permeable prodrug of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] this compound effectively disrupts the de novo serine biosynthesis pathway, a key metabolic route often upregulated in cancer.[3][4] This document outlines a comprehensive workflow for sample preparation, LC-MS analysis of polar metabolites, and data interpretation. The provided methodologies and expected outcomes will enable researchers to accurately quantify the metabolic consequences of PHGDH inhibition, offering valuable insights into the therapeutic potential of targeting serine metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[4] One of the critical metabolic pathways often exploited by tumors is the de novo synthesis of the amino acid L-serine.[3][4] Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1][5] Elevated PHGDH expression is observed in various cancers and correlates with poor prognosis.[3]

This compound is a prodrug of BI-4924, a potent and selective inhibitor of PHGDH.[1][2] By inhibiting PHGDH, this compound treatment is expected to decrease the intracellular pool of serine and its downstream metabolites, thereby impacting nucleotide synthesis, one-carbon metabolism, and redox homeostasis.[3] Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the comprehensive profiling of cellular metabolites, making it an ideal platform to investigate the metabolic consequences of this compound treatment.[6][7] This application note details a robust LC-MS-based metabolomics workflow for this purpose.

Signaling Pathway Affected by this compound

This compound, through its active form BI-4924, directly inhibits PHGDH, the initial enzyme in the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and glycine (B1666218), which has cascading effects on several interconnected metabolic pathways crucial for cancer cell proliferation. These include one-carbon metabolism, nucleotide (purine and pyrimidine) synthesis, and the production of sphingolipids and glycerophospholipids.

BI4916_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolic Pathways 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH Serine L-Serine PHGDH->Serine 3-Phospho- hydroxypyruvate Glycine Glycine Serine->Glycine Lipids Sphingolipid & Glycerophospholipid Synthesis Serine->Lipids One_Carbon One-Carbon Metabolism Glycine->One_Carbon Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides BI_4916 This compound BI_4924 BI-4924 (active) BI_4916->BI_4924 Intracellular Esterase BI_4924->PHGDH Inhibition

Figure 1: this compound Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of metabolites after this compound treatment. The process begins with cell culture and treatment, followed by metabolite extraction, LC-MS analysis, and finally, data processing and interpretation.

Experimental_Workflow A Cell Culture & this compound Treatment B Metabolism Quenching (e.g., Cold Saline Wash) A->B C Metabolite Extraction (e.g., 80% Methanol) B->C D LC-MS Analysis (HILIC-MS) C->D E Data Processing (Peak Picking, Integration) D->E F Statistical Analysis & Pathway Interpretation E->F

Figure 2: Experimental Workflow Diagram

Detailed Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, a cell line with high PHGDH expression) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24 hours).

Metabolite Extraction

This protocol is optimized for the extraction of polar metabolites from adherent cell cultures.[8]

  • Quenching Metabolism:

    • Aspirate the culture medium from the wells.

    • Immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining medium. Ensure complete aspiration of the saline solution after the final wash.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.

    • Place the plate on a rocker at 4°C for 10 minutes to ensure complete lysis and extraction.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Clarification:

    • Vortex the tubes for 1 minute.

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.

  • Sample Storage: Store the extracted metabolites at -80°C until LC-MS analysis.

LC-MS Analysis

The following is a general protocol for the analysis of polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A HILIC column suitable for the separation of polar metabolites (e.g., a silica-based column with an amide or zwitterionic stationary phase).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous mobile phase to elute polar compounds. A typical gradient might start at 95% A, hold for 1 minute, decrease to 40% A over 10 minutes, hold for 2 minutes, and then return to 95% A to re-equilibrate the column.

    • Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident metabolite identification.[9]

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.

    • Scan Range: A mass-to-charge (m/z) range of 70-1000 is typically sufficient for the analysis of small molecule metabolites.

    • Data Acquisition: Full scan mode is used for untargeted metabolomics. For targeted analysis, a targeted MS/MS (or parallel reaction monitoring, PRM) approach can be used for selected metabolites.

Data Presentation: Expected Quantitative Changes

Following treatment with this compound, significant changes in the intracellular concentrations of metabolites related to the serine biosynthesis pathway and downstream pathways are anticipated. The following tables summarize the expected changes based on the known mechanism of action of PHGDH inhibitors.

Table 1: Key Metabolites of the Serine Biosynthesis Pathway

MetaboliteExpected Change after this compound TreatmentRationale
3-PhosphoglycerateIncreaseAccumulation of the substrate of the inhibited enzyme (PHGDH).
L-SerineDecreaseDirect product of the inhibited pathway.[10]
GlycineDecreaseSerine is a direct precursor for glycine synthesis.[10]

Table 2: Metabolites of Downstream Pathways

PathwayMetaboliteExpected Change after this compound TreatmentRationale
One-Carbon Metabolism5,10-Methylene-THFDecreaseSerine is a major donor of one-carbon units.
Nucleotide SynthesisPurines (e.g., AMP, GMP)DecreaseOne-carbon units from serine are essential for purine (B94841) ring synthesis.[10]
Pyrimidines (e.g., dTMP)DecreaseOne-carbon units are required for thymidylate synthesis.[10]
Lipid SynthesisSphingolipids (e.g., Ceramide)DecreaseSerine is a backbone for sphingolipid synthesis.[4]
Glycerophospholipids (e.g., Phosphatidylserine)DecreaseSerine is a precursor for the head group of phosphatidylserine.

Conclusion

The methodologies presented in this application note provide a comprehensive framework for investigating the metabolic impact of the PHGDH inhibitor this compound. The detailed protocols for cell culture, metabolite extraction, and LC-MS analysis, coupled with the expected quantitative outcomes, will guide researchers in accurately assessing the effects of disrupting de novo serine biosynthesis. This approach will facilitate a deeper understanding of the role of serine metabolism in cancer and aid in the development of novel therapeutic strategies targeting this pathway.

References

Measuring PHGDH Inhibition with BI-4916: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route crucial for the proliferation of certain cancers. By catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, PHGDH diverts glucose metabolites into the synthesis of serine and downstream products essential for nucleotide synthesis, redox balance, and cell growth. Elevated PHGDH expression is observed in various malignancies, including triple-negative breast cancer and melanoma, making it a compelling target for therapeutic intervention.

BI-4916 is a cell-permeable prodrug of the potent and selective NADH/NAD+-competitive PHGDH inhibitor, BI-4924.[1][2] Upon cellular uptake, this compound is hydrolyzed to its active form, BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] These application notes provide detailed protocols for measuring the inhibition of PHGDH by this compound in both biochemical and cellular contexts.

Data Presentation

The following table summarizes the quantitative data for the PHGDH inhibitor this compound.

ParameterValueCell Line/ConditionsReference
Biochemical IC50 (as BI-4924) 3 nMRecombinant human PHGDH, high NAD+ (250 µM)[3]
Cellular IC50 (reduction of ¹³C-serine) 2000 nM (2 µM)MDA-MB-468 cells, 72 hr incubation with [¹³C]glucose[1]

Signaling and Experimental Workflow Diagrams

To visually represent the key processes, the following diagrams have been generated using Graphviz.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Metabolism Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP NAD+ -> NADH PSAT1 PSAT1 3-PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Nucleotides Nucleotides Serine->Nucleotides Redox_Balance Redox Balance Serine->Redox_Balance Proliferation Cell Proliferation Nucleotides->Proliferation Redox_Balance->Proliferation This compound This compound BI-4924 BI-4924 This compound->BI-4924 Cellular Esterases BI-4924->PHGDH Inhibition

Caption: PHGDH signaling pathway and this compound mechanism of action.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PHGDH Enzyme - 3-PG (Substrate) - NAD+ (Cofactor) - Diaphorase - Resazurin (B115843) - this compound/BI-4924 Start->Prepare_Reagents Add_Components Add to 96-well plate: - Buffer - Inhibitor (this compound/BI-4924) - PHGDH Enzyme Prepare_Reagents->Add_Components Pre-incubate Pre-incubate Add_Components->Pre-incubate Initiate_Reaction Initiate reaction by adding 3-PG, NAD+, Diaphorase, and Resazurin Pre-incubate->Initiate_Reaction Measure_Fluorescence Measure resorufin (B1680543) fluorescence (Ex: 540 nm, Em: 590 nm) in kinetic mode Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze data to determine reaction rates and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PHGDH enzymatic assay.

Cellular_Assay_Workflow Start Start Seed_Cells Seed MDA-MB-468 cells Start->Seed_Cells Treat_Cells Treat cells with this compound at various concentrations Seed_Cells->Treat_Cells Label_Cells Incubate with [U-¹³C₆]-glucose containing medium Treat_Cells->Label_Cells Quench_Metabolism Quench metabolism and extract metabolites Label_Cells->Quench_Metabolism Analyze_Metabolites Analyze serine isotopologues by LC-MS/MS Quench_Metabolism->Analyze_Metabolites Calculate_Inhibition Calculate fractional labeling and determine IC50 Analyze_Metabolites->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the cellular serine synthesis assay.

CETSA_Workflow Start Start Treat_Cells Treat MDA-MB-468 cells with This compound or vehicle (DMSO) Start->Treat_Cells Heat_Challenge Heat cell lysates or intact cells at a range of temperatures Treat_Cells->Heat_Challenge Lyse_Cells Lyse cells and separate soluble and aggregated protein fractions Heat_Challenge->Lyse_Cells Western_Blot Perform Western blot for PHGDH on the soluble fraction Lyse_Cells->Western_Blot Analyze_Results Quantify band intensities and plot thermal stability curves Western_Blot->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

PHGDH In Vitro Enzymatic Assay

This protocol describes a coupled enzymatic assay to measure the activity of recombinant PHGDH by monitoring the production of NADH. The NADH produced is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Materials:

  • Recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (3-PG), sodium salt

  • β-Nicotinamide adenine (B156593) dinucleotide hydrate (B1144303) (NAD+)

  • Diaphorase (from Clostridium kluyveri)

  • Resazurin sodium salt

  • This compound or BI-4924

  • Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM EDTA

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound or BI-4924 in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer.

    • Prepare stock solutions of 3-PG, NAD+, diaphorase, and resazurin in the Assay Buffer.

  • Assay Reaction Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer containing the desired concentration of this compound/BI-4924 or DMSO (vehicle control).

    • Add 25 µL of recombinant PHGDH enzyme diluted in Assay Buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction:

    • Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in Assay Buffer.

    • Initiate the reaction by adding 25 µL of the substrate mix to each well. Final concentrations in a 100 µL reaction volume should be optimized but can be started at:

      • 3-PG: 0.1 mM

      • NAD+: 20 µM

      • Diaphorase: 0.1 U/mL

      • Resazurin: 10 µM

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) every minute for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular De Novo Serine Synthesis Assay using ¹³C-Glucose Tracing

This protocol measures the ability of this compound to inhibit de novo serine synthesis in cancer cells by tracing the incorporation of carbon from uniformly labeled [U-¹³C₆]-glucose into serine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)[4]

  • Labeling medium: Glucose- and serine-free DMEM supplemented with 10% dialyzed FBS, 10 mM [U-¹³C₆]-glucose, and other essential amino acids.

  • This compound

  • Phosphate-buffered saline (PBS)

  • Extraction solvent: 80% methanol (B129727) (ice-cold)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-468 cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) in complete growth medium for a predetermined time (e.g., 24-72 hours).

  • Isotope Labeling:

    • Aspirate the treatment medium and wash the cells once with warm PBS.

    • Add 1 mL of pre-warmed labeling medium containing the same concentrations of this compound or DMSO as the pre-treatment.

    • Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 4-8 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids.

    • Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3).

  • Data Analysis:

    • Integrate the peak areas for each serine isotopologue.

    • Calculate the fractional contribution of newly synthesized serine from glucose as: (M+3) / (M+0 + M+1 + M+2 + M+3).

    • Determine the percent inhibition of de novo serine synthesis for each this compound concentration relative to the DMSO control.

    • Calculate the cellular IC50 value by plotting percent inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • This compound

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibody against PHGDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture MDA-MB-468 cells to 70-80% confluency.

    • Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample and normalize.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for PHGDH.

  • Data Analysis:

    • Quantify the band intensities for PHGDH at each temperature for both this compound and vehicle-treated samples.

    • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble PHGDH fraction against temperature to generate melt curves. A shift in the curve to the right for the this compound-treated sample indicates target stabilization and engagement.

Isothermal Dose-Response CETSA: To determine the potency of target engagement (EC50), treat cells with a range of this compound concentrations and heat all samples at a single temperature that causes partial denaturation (determined from the melt curve). Analyze the amount of soluble PHGDH by Western blot and plot against the inhibitor concentration.

By following these detailed protocols, researchers can effectively measure the inhibition of PHGDH by this compound, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols: BI-4916 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which plays a critical role in cancer cell proliferation, migration, and survival.[2][4][5][6] By inhibiting PHGDH, this compound disrupts serine synthesis, offering a targeted approach to cancer therapy, particularly in tumors with high PHGDH expression, such as certain breast cancers and melanomas.[2][3] Emerging preclinical evidence suggests that the efficacy of this compound may be enhanced when used in combination with other established anticancer agents. This document provides an overview of the rationale and preclinical data for combining this compound with other cancer drugs, along with detailed protocols for relevant in vitro assays.

Mechanism of Action: Targeting Serine Biosynthesis

This compound readily crosses the cell membrane and is intracellularly hydrolyzed to its active form, BI-4924.[2][3] BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+.[1][6] Inhibition of PHGDH blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. This disruption of the serine biosynthesis pathway can lead to reduced cancer cell migration and may induce apoptosis.[1][7]

cluster_Cell Cancer Cell cluster_Pathway Serine Biosynthesis Pathway BI-4916_ext This compound (Prodrug) BI-4924_int BI-4924 (Active Inhibitor) BI-4916_ext->BI-4924_int Intracellular hydrolysis PHGDH PHGDH BI-4924_int->PHGDH Inhibition 3PG 3-Phosphoglycerate 3PG->PHGDH Glycolysis 3PHP 3-Phosphohydroxypyruvate PHGDH->3PHP Serine Serine 3PHP->Serine ... Proliferation Cell Proliferation & Migration Serine->Proliferation

Figure 1: Mechanism of action of this compound.

Combination Therapy Rationale

The metabolic reprogramming observed in cancer cells often creates vulnerabilities that can be exploited by combination therapies.[7] Targeting the serine biosynthesis pathway with this compound may synergize with drugs that target other interconnected metabolic pathways or cellular processes.

One promising combination strategy involves pairing this compound with antifolate drugs such as Methotrexate (B535133) (MTX) . MTX inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[8] Cancer cells can sometimes circumvent the effects of MTX by utilizing the serine synthesis pathway to fuel one-carbon metabolism and nucleotide production. By inhibiting PHGDH with this compound, the production of serine-derived one-carbon units is reduced, potentially increasing the sensitivity of cancer cells to MTX. Preclinical findings have indicated that this compound can reduce cell migration mediated by methotrexate in breast cancer cells.[1]

Preclinical Data

The following table summarizes the available preclinical data for this compound in combination with Methotrexate.

Cell LineCombination AgentThis compound ConcentrationCombination Agent ConcentrationObserved EffectReference
MDA-MB-468 (Breast Cancer)Methotrexate (MTX)15 µMNot SpecifiedReduced MTX-mediated cell migration.[1]

Note: The available data on this compound in combination therapies is currently limited. The provided information is based on initial findings and further research is required to fully elucidate the synergistic potential and optimal dosing for such combinations.

Experimental Protocols

Detailed protocols for assessing the efficacy of this compound in combination with other cancer drugs are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound, alone and in combination, on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Combination agent (e.g., Methotrexate)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent in complete growth medium.

  • Treat the cells with varying concentrations of this compound, the combination agent, or the combination of both for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound, combination agent, or both Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan with DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate cell viability and Combination Index Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for MTT cell viability assay.
Protocol 2: Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound, alone and in combination, on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Combination agent (e.g., Methotrexate)

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound, the combination agent, or the combination of both at desired concentrations. Include a vehicle control.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

Start Start Seed_Cells Seed cells to confluency Start->Seed_Cells Create_Wound Create a scratch in the monolayer Seed_Cells->Create_Wound Treat_Cells Add medium with This compound and/or combination agent Create_Wound->Treat_Cells Image_T0 Capture initial image (0h) Treat_Cells->Image_T0 Incubate Incubate and capture images at various time points Image_T0->Incubate Measure_Wound Measure wound width Incubate->Measure_Wound Analyze_Data Calculate wound closure Measure_Wound->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for wound healing assay.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in combination with another drug.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Combination agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, the combination agent, or the combination of both for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Conclusion

This compound, as a selective inhibitor of the serine biosynthesis pathway, holds promise as a targeted cancer therapy. Its potential for synergistic activity when combined with other anticancer agents, such as methotrexate, warrants further investigation. The protocols outlined in this document provide a framework for researchers to explore the efficacy of this compound in combination treatment regimens. Further preclinical and clinical studies are essential to validate these combination strategies and to determine their therapeutic potential in various cancer types.

References

Application Note and Protocol for Assessing BI-4916 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which plays a critical role in the proliferation of certain cancers.[2] This pathway is responsible for the production of serine and downstream metabolites essential for nucleotide synthesis, redox homeostasis, and biomass production.[3][4] By inhibiting PHGDH, this compound disrupts these processes, leading to cell cycle arrest and, in some cases, cell death. This application note provides a comprehensive protocol for assessing the cytotoxic effects of this compound in cancer cell lines.

Mechanism of Action of this compound

This compound is an ester prodrug that readily crosses the cell membrane.[2] Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, BI-4924.[2] BI-4924 is a competitive inhibitor of PHGDH, binding to the NAD+ binding site of the enzyme.[5] This inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2][6] The depletion of the intracellular serine pool disrupts downstream metabolic processes that are vital for rapidly proliferating cells.

Below is a diagram illustrating the signaling pathway affected by this compound.

BI4916_Pathway cluster_cell Cell BI-4916_ext This compound (Prodrug) BI-4924_int BI-4924 (Active) BI-4916_ext->BI-4924_int Hydrolysis PHGDH PHGDH BI-4924_int->PHGDH Inhibition Esterases Intracellular Esterases Esterases->BI-4924_int 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP 3_PG 3-Phosphoglycerate (from Glycolysis) 3_PG->PHGDH Substrate Serine_Biosynthesis Serine Biosynthesis Pathway 3_PHP->Serine_Biosynthesis Downstream Nucleotide Synthesis Redox Balance Biomass Production Serine_Biosynthesis->Downstream

This compound Mechanism of Action

Data Presentation: Summary of this compound Cytotoxicity

The cytotoxic effects of this compound can vary significantly depending on the cancer cell line's dependence on the de novo serine synthesis pathway. Below is a summary of reported half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MOLM-14Acute Myeloid Leukemia2 ± 0.4[5]
U937Acute Myeloid Leukemia1.3 ± 0.3[5]
MV4-11Acute Myeloid Leukemia1.4 ± 0.4[5]
Monomac-6Acute Myeloid Leukemia1.6 ± 0.3[5]
MDA-MB-468Breast Cancer18.24 ± 1.06[7]

Experimental Protocols

To assess the cytotoxicity of this compound, a combination of assays is recommended to evaluate cell viability, membrane integrity, and apoptosis.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_assays Select Assay(s) Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Treatment 2. Treatment with This compound (and controls) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 4. Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Assay->Apoptosis Data_Analysis 5. Data Acquisition and Analysis MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis

General Cytotoxicity Testing Workflow
Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and a suitable vehicle control, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[8]

  • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, a marker of compromised cell membrane integrity.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and a suitable vehicle control)

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents in-house.[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and controls as described in the MTT assay protocol.

  • Incubate for the desired time points.

  • At the end of the incubation, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit's protocol.[10]

  • Incubate at room temperature for the recommended time, protected from light.[10]

  • Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).[1]

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and a suitable vehicle control)

  • 6-well plates or T-25 flasks

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T-25 flasks and allow them to adhere.

  • Treat cells with selected concentrations of this compound and controls for the desired duration.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

References

Application Notes and Protocols for Studying Cancer Cell Migration with BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell migration is a critical process in metastasis, the primary cause of cancer-related mortality. Understanding the molecular mechanisms that drive cell migration is therefore paramount for the development of novel anti-cancer therapeutics. One metabolic pathway that has garnered significant interest in cancer research is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, and its inhibition has been shown to impact cancer cell proliferation and survival.

BI-4916 is a cell-permeable prodrug of BI-4924, a potent and selective inhibitor of PHGDH. By entering the cell and converting to its active form, this compound effectively blocks the synthesis of serine, a crucial amino acid for various cellular processes that are heightened in cancer cells. Recent studies have indicated that inhibition of PHGDH can also impair cancer cell migration, making this compound a valuable tool for investigating the role of serine metabolism in this process.

These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell migration, along with data presentation guidelines and visualizations of the implicated signaling pathways.

Mechanism of Action

This compound is a pro-agent of BI-4924, which acts as a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+.[1] PHGDH catalyzes the first committed step in the de novo serine biosynthesis pathway, the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. By inhibiting PHGDH, this compound effectively depletes the intracellular pool of serine. This disruption of serine metabolism has been shown to reduce the migratory capacity of cancer cells, such as the MDA-MB-468 breast cancer cell line.[1]

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Wound Closure (Control)% Wound Closure (this compound)% Inhibition of Migration
MDA-MB-4681524DataDataData
[Other Cell Line][Concentration][Time]DataDataData
[Other Cell Line][Concentration][Time]DataDataData

Table 2: Effect of this compound on Cancer Cell Migration (Transwell Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)Average Migrated Cells (Control)Average Migrated Cells (this compound)% Reduction in Migration
MDA-MB-4681524DataDataData
[Other Cell Line][Concentration][Time]DataDataData
[Other Cell Line][Concentration][Time]DataDataData

Table 3: IC50 Values of this compound and its Active Form BI-4924

CompoundAssayIC50 (nM)
BI-4924PHGDH Enzymatic Assay (NADH/NAD+ competitive)[Insert Value if Found]
This compound¹³C-Serine Synthesis Inhibition (in cells)[Insert Value if Found]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration are provided below.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips or a scratcher tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells reach 90-100% confluency.

  • Wound Creation: Using a sterile p200 pipette tip, create a straight scratch (wound) across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., 15 µM for MDA-MB-468 cells).[1]

  • Image Acquisition (Time 0): Immediately capture images of the scratch in predefined areas for each well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Image Acquisition (Time Points): Capture images of the same predefined areas at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area at time 0.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of individual cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells)

  • 24-well plates

  • Chemoattractant (e.g., medium with 10% fetal bovine serum)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Chamber Preparation: Place the Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

  • Cell Preparation: Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.

  • Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period that allows for migration but not significant proliferation (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

  • Staining: Stain the fixed cells by immersing the insert in a staining solution (e.g., 0.1% crystal violet) for 10-15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained (migrated) cells in several random fields of view. Calculate the average number of migrated cells per field.

Signaling Pathways and Visualizations

The inhibition of PHGDH by this compound disrupts serine biosynthesis, which in turn can affect various downstream pathways crucial for cell migration. While the precise molecular links are still under investigation, a plausible mechanism involves the alteration of cellular processes that depend on serine-derived metabolites, ultimately impacting the dynamics of the actin cytoskeleton, which is orchestrated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42).

BI4916_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Serine Biosynthesis Pathway cluster_downstream Downstream Effects on Cell Migration BI4916 This compound (Prodrug) BI4924 BI-4924 (Active Inhibitor) BI4916->BI4924 Intracellular Conversion PHGDH PHGDH BI4924->PHGDH Inhibition ThreePG 3-Phosphoglycerate (from Glycolysis) ThreePG->PHGDH ThreePHP 3-Phosphohydroxypyruvate PHGDH->ThreePHP Serine Serine ThreePHP->Serine Multiple Steps Metabolites Reduced Serine-Derived Metabolites (e.g., Nucleotides, Glutathione) Serine->Metabolites RhoGTPases Altered Rho GTPase Activity (RhoA, Rac1, Cdc42) Metabolites->RhoGTPases Indirect Regulation Actin Disrupted Actin Cytoskeleton Dynamics RhoGTPases->Actin Migration Inhibition of Cancer Cell Migration Actin->Migration

Caption: Signaling pathway of this compound in inhibiting cancer cell migration.

Experimental_Workflow cluster_wound Wound Healing Assay cluster_transwell Transwell Migration Assay W1 Seed Cells & Grow to Confluence W2 Create Scratch W1->W2 W3 Treat with this compound or Vehicle W2->W3 W4 Image at T=0 and Time Points W3->W4 W5 Analyze Wound Closure W4->W5 T1 Prepare Cells & Treat with this compound T2 Seed Cells in Upper Chamber T1->T2 T4 Incubate T2->T4 T3 Add Chemoattractant to Lower Chamber T3->T4 T5 Fix, Stain & Quantify Migrated Cells T4->T5

Caption: Experimental workflows for studying cell migration with this compound.

Conclusion

This compound serves as a powerful research tool to investigate the intricate link between serine metabolism and cancer cell migration. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust experiments to elucidate the anti-migratory effects of PHGDH inhibition. The visualization of the proposed signaling pathway and experimental workflows offers a conceptual framework for understanding the mechanism of action of this compound and for planning future studies in this promising area of cancer research. Further investigation into the specific downstream effectors of serine depletion on the cytoskeletal machinery will be crucial for a complete understanding of this anti-metastatic strategy.

References

Application of BI-4916 in Immunology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is a critical regulator of cellular metabolism. Emerging evidence highlights the pivotal role of serine metabolism in the function and differentiation of various immune cells, including T cells and macrophages. Consequently, this compound presents a valuable pharmacological tool for investigating the intricate relationship between immunometabolism and immune responses. These application notes provide an overview of the potential applications of this compound in immunology research, complete with detailed protocols for key experiments.

Mechanism of Action

This compound is designed to readily cross the cell membrane, after which it is intracellularly cleaved to its active form, BI-4924. BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+. By inhibiting PHGDH, BI-4924 blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This disruption of serine metabolism can have profound effects on immune cells, which rely on this pathway for nucleotide synthesis, redox balance, and epigenetic modifications.

Data Presentation: In Vitro Activity of BI-4924

The following table summarizes the known in vitro inhibitory activities of BI-4924, the active form of this compound. These values, primarily determined in the context of cancer cell lines, can serve as a starting point for dose-response studies in immune cells.

Target/ProcessInhibitorIC50/EC50Cell Line/SystemReference
Recombinant PHGDH EnzymeBI-49243 nMBiochemical Assay[1][2]
Serine Biosynthesis DisruptionBI-49242200 nMCancer Cell Lines[2][3]
PHGDH-dependent Cell GrowthNCT-503*8-16 µMCancer Cell Lines[4]

*NCT-503 is another PHGDH inhibitor, and its EC50 values in PHGDH-dependent cell lines are provided for context.

Key Applications in Immunology Research

Modulation of T Cell Activation, Proliferation, and Differentiation

Rationale: Serine metabolism is essential for T cell expansion and effector functions. Upon activation, T cells upregulate the serine biosynthesis pathway to meet the high demand for nucleotides and other biomass. Inhibition of PHGDH with this compound can be used to probe the dependency of different T cell subsets on de novo serine synthesis and to modulate their activity.

Potential Research Questions:

  • What is the role of de novo serine synthesis in the proliferation and cytokine production of CD4+ and CD8+ T cells?

  • How does PHGDH inhibition affect the differentiation of naive T cells into effector and memory lineages?

  • Can this compound modulate the function of regulatory T cells (Tregs)?

Investigation of Macrophage Polarization and Function

Rationale: The role of PHGDH in macrophage polarization is complex and appears to be context-dependent. Some studies suggest that PHGDH inhibition promotes a pro-inflammatory M1-like phenotype, while others indicate an enhancement of the anti-inflammatory M2-like state. This dual role makes this compound a valuable tool to dissect the metabolic pathways governing macrophage plasticity.

Potential Research Questions:

  • How does this compound influence the polarization of macrophages towards M1 or M2 phenotypes in response to different stimuli (e.g., LPS/IFN-γ for M1, IL-4 for M2)?

  • What is the impact of PHGDH inhibition on the phagocytic capacity and cytokine secretion profile of macrophages?

  • Can targeting serine metabolism with this compound reprogram tumor-associated macrophages (TAMs) to an anti-tumoral state?

Elucidation of the Tumor Microenvironment and Anti-Tumor Immunity

Rationale: The metabolic landscape of the tumor microenvironment (TME) is characterized by nutrient competition between tumor cells and infiltrating immune cells. Tumor cells often exhibit high rates of serine synthesis, potentially depleting serine in the TME and impairing T cell function. This compound can be used to study the impact of inhibiting serine metabolism in both tumor and immune cells within the TME.

Potential Research Questions:

  • Does inhibition of PHGDH in tumor cells alter the metabolic profile of the TME to favor anti-tumor immune responses?

  • Can this compound enhance the efficacy of immunotherapies, such as checkpoint blockade, by modulating the function of tumor-infiltrating lymphocytes?

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and its Role in T Cell Activation cluster_Glycolysis Glycolysis cluster_Serine_Synthesis De Novo Serine Synthesis cluster_T_Cell_Function T Cell Function Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH G3P->PHGDH PSP 3-Phosphohydroxypyruvate PHGDH->PSP PSAT1 PSAT1 PSP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis Redox_Balance Redox Balance (Glutathione Synthesis) Serine->Redox_Balance BI4916 This compound (Prodrug) BI4924 BI-4924 (Active Inhibitor) BI4916->BI4924 Intracellular Cleavage BI4924->PHGDH Inhibition Proliferation Proliferation Nucleotide_Synthesis->Proliferation Redox_Balance->Proliferation Cytokine_Production Cytokine Production Proliferation->Cytokine_Production

Caption: Serine biosynthesis pathway and its role in T cell activation.

Experimental Workflow: Macrophage Polarization Assay Monocytes Isolate Monocytes (e.g., from PBMCs or bone marrow) Differentiation Differentiate into M0 Macrophages (with M-CSF) Monocytes->Differentiation Treatment Treat with this compound or Vehicle Differentiation->Treatment Polarization Polarize Macrophages Treatment->Polarization M1 M1 Polarization (LPS + IFN-γ) Polarization->M1 M2 M2 Polarization (IL-4) Polarization->M2 Analysis Analyze Polarization Markers M1->Analysis M2->Analysis qPCR qPCR (e.g., iNOS, Arg1) Analysis->qPCR Flow_Cytometry Flow Cytometry (e.g., CD86, CD206) Analysis->Flow_Cytometry ELISA ELISA (e.g., TNF-α, IL-10) Analysis->ELISA

Caption: Workflow for macrophage polarization assay with this compound.

Experimental Protocols

Protocol 1: T Cell Proliferation Assay using CFSE Dilution

Objective: To assess the effect of this compound on the proliferation of primary human T cells.

Materials:

  • This compound (and BI-4924 as a direct-acting control, if desired)

  • DMSO (for stock solution)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (for T cell activation)

  • Human IL-2

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Resuspend 1x10^7 PBMCs in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 1 mL of the cell suspension per well in a 24-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on the IC50 of BI-4924 for serine biosynthesis disruption. Include a vehicle control (DMSO).

    • Add the this compound dilutions to the respective wells.

  • T Cell Activation:

    • Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to all wells except for the unstimulated control.

    • Add human IL-2 (e.g., 20 U/mL) to all wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and wash with FACS buffer.

    • Stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) if specific subset analysis is desired.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence in the T cell population. Each peak of decreasing fluorescence intensity represents a cell division.

Protocol 2: Macrophage Polarization Assay

Objective: To determine the effect of this compound on the polarization of human monocyte-derived macrophages.

Materials:

  • This compound

  • DMSO

  • Human PBMCs

  • RPMI-1640 complete medium

  • Human M-CSF

  • Human IFN-γ

  • Lipopolysaccharide (LPS)

  • Human IL-4

  • TRIzol or other RNA extraction reagent

  • cDNA synthesis kit

  • qPCR master mix and primers for M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) markers

  • Antibodies for flow cytometry (e.g., CD86 for M1, CD206 for M2)

  • ELISA kits for cytokines (e.g., TNF-α, IL-10)

Procedure:

  • Generate Monocyte-Derived Macrophages (M0):

    • Isolate PBMCs as described above.

    • Plate PBMCs in a 6-well plate at a density of 5-10x10^6 cells/well in RPMI-1640 complete medium.

    • Allow monocytes to adhere for 2-4 hours at 37°C.

    • Wash away non-adherent cells with warm PBS.

    • Culture the adherent monocytes in RPMI-1640 complete medium containing 50 ng/mL of M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.

  • Treatment and Polarization:

    • On day 7, replace the medium with fresh RPMI-1640 complete medium containing M-CSF and the desired concentrations of this compound or vehicle control. Pre-incubate for 2-4 hours.

    • To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • To induce M2 polarization, add IL-4 (20 ng/mL).

    • Include an M0 control (M-CSF only) and polarized controls without this compound.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • qPCR: Harvest cells, extract RNA, synthesize cDNA, and perform qPCR to analyze the expression of M1 and M2 marker genes.

    • Flow Cytometry: Detach cells, stain with antibodies against M1 and M2 surface markers, and analyze by flow cytometry.

    • ELISA: Collect the culture supernatants and measure the concentration of secreted cytokines using ELISA kits.

Concluding Remarks

This compound is a powerful tool for dissecting the role of serine metabolism in immune cell biology. The provided application notes and protocols offer a framework for researchers to explore the immunomodulatory effects of this PHGDH inhibitor. It is important to note that the optimal concentrations of this compound and the specific experimental conditions may need to be determined empirically for different immune cell types and experimental systems. The context-dependent effects of inhibiting serine metabolism underscore the importance of careful experimental design and comprehensive analysis to fully elucidate its impact on the immune system.

References

Application Notes and Protocols for In Vitro Experiments with BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro experiments using BI-4916, a cell-permeable prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. This document includes an overview of the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound

This compound is an investigational small molecule that serves as a prodrug for BI-4924.[1][2][3][4] Once inside the cell, this compound is hydrolyzed into its active form, BI-4924, which is a potent and selective inhibitor of PHGDH.[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for the proliferation of certain cancer cells.[2][3] By inhibiting PHGDH, this compound effectively disrupts the production of serine, thereby impacting downstream processes that are vital for cancer cell growth and survival.[1][5]

Mechanism of Action

This compound is designed to be cell-permeable, allowing it to efficiently cross the cell membrane.[2][3] Intracellular esterases then cleave the ester group of this compound, releasing the active inhibitor BI-4924.[2][3] BI-4924 acts as a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+.[1][5] This inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phospho-hydroxypyruvate, the first committed step in serine biosynthesis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI_4916_ext This compound (Prodrug) BI_4916_int This compound BI_4916_ext->BI_4916_int Cellular Uptake Esterases Intracellular Esterases BI_4916_int->Esterases Hydrolysis BI_4924 BI-4924 (Active Inhibitor) PHGDH PHGDH BI_4924->PHGDH Inhibition Esterases->BI_4924 Serine_Biosynthesis Serine Biosynthesis Pathway PHGDH->Serine_Biosynthesis Catalysis

Caption: Mechanism of this compound activation and PHGDH inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound.

Assay Cell Line Parameter Value Reference
¹³C-Serine InhibitionMDA-MB-468IC₅₀2000 nM (72h)[1]
NAD+ High Assay (Biochemical)-IC₅₀169 nM[2]
Anti-proliferative EffectMOLM-14 (AML)IC₅₀2 µM[6]
Anti-proliferative EffectU937 (AML)IC₅₀1.3 µM[6]
Anti-proliferative EffectMV4-11 (AML)IC₅₀1.4 µM[6]
Anti-proliferative EffectMonomac-6 (AML)IC₅₀1.6 µM[6]
Anti-proliferative EffectMDA-MB-468IC₅₀18.24 µM[7]
Off-Target Activity (SafetyScreen44™ Panel @ 10 µM) % Inhibition Reference
Cholecystokinin receptor A (CCKA)82%[2]
5-hydroxytryptamine receptor 2B (5HT2B)94%[2]
Alpha-2A adrenergic receptor (ALPHA2A)101%[2]

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 2- or 3-fold dilutions. Include a DMSO vehicle control.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_BI4916 Prepare serial dilutions of this compound Adhere->Prepare_BI4916 Treat_Cells Treat cells with this compound or vehicle Prepare_BI4916->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure_Signal Measure signal with plate reader Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay with this compound.
Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression levels of PHGDH and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PHGDH, anti-p-STING, anti-p-TBK1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).[8]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Cancer Cell Migration Assay (Transwell Assay)

This protocol assesses the impact of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound (dissolved in DMSO)

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Pre-treat cells with this compound (e.g., 15 µM) or vehicle control for 24 hours.[8]

  • Resuspend the pre-treated cells in serum-free medium.

  • Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Seed the pre-treated cells in the upper chamber of the inserts.

  • Incubate for a duration that allows for cell migration (e.g., 24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

LC-MS/MS for Serine Isotope Tracing

This advanced protocol directly measures the inhibition of de novo serine synthesis by this compound using a stable isotope-labeled glucose tracer.

Materials:

  • Cancer cell line of interest

  • Culture medium with and without glucose

  • [U-¹³C₆]-glucose

  • This compound (dissolved in DMSO)

  • Methanol, water, and chloroform (B151607) for metabolite extraction

  • LC-MS/MS system

Procedure:

  • Culture cells in regular medium to the desired confluency.

  • Wash the cells and switch to a glucose-free medium containing this compound or vehicle control for a short pre-incubation.

  • Replace the medium with one containing [U-¹³C₆]-glucose and this compound or vehicle control.

  • Incubate for a specific time course (e.g., up to 72 hours).[1]

  • At each time point, rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the extract.

  • Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.

  • Analyze the polar fraction by LC-MS/MS to determine the abundance of ¹³C-labeled serine and other related metabolites.

  • Calculate the fractional contribution of glucose to serine biosynthesis and assess the inhibitory effect of this compound.

Signaling Pathway

Inhibition of PHGDH by this compound disrupts the serine biosynthesis pathway, which has downstream consequences on various cellular processes that rely on serine-derived metabolites. This includes nucleotide and glutathione (B108866) synthesis, and one-carbon metabolism.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3_PG 3-Phosphoglycerate Glycolysis->3_PG PHGDH PHGDH 3_PG->PHGDH Serine Serine PHGDH->Serine BI_4924 BI-4924 BI_4924->PHGDH Downstream Nucleotide Synthesis Glutathione Synthesis One-Carbon Metabolism Serine->Downstream

Caption: Serine biosynthesis pathway and the point of inhibition by BI-4924.

References

Application Notes and Protocols for BI-4916 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route that diverts glycolytic intermediates to produce serine and downstream metabolites essential for cell proliferation, redox balance, and nucleotide synthesis.[3][4] Dysregulation of this pathway is a hallmark of various cancers, making PHGDH a compelling target for therapeutic intervention. Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled glucose, is a powerful technique to quantitatively assess the activity of metabolic pathways in real-time.[5][6] This document provides detailed application notes and protocols for utilizing this compound to probe the metabolic flux through the serine biosynthesis pathway and its impact on central carbon metabolism.

Principle of Action

This compound, as a prodrug, readily crosses the cell membrane and is intracellularly converted to its active form, BI-4924. BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor NAD⁺/NADH.[1] By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine synthesis. In a ¹³C-metabolic flux analysis experiment, cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose. The carbons from the labeled glucose are incorporated into downstream metabolites. By using techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopologue distribution of serine and other related metabolites, the flux through the serine biosynthesis pathway can be quantified. Treatment with this compound is expected to significantly reduce the incorporation of ¹³C from glucose into serine, providing a direct measure of PHGDH inhibition and its impact on cellular metabolism.

Data Presentation

The following tables summarize representative quantitative data on the effects of PHGDH inhibition on serine biosynthesis and central carbon metabolism. The data is compiled from studies on MDA-MB-468 breast cancer cells, a cell line known to be dependent on the serine biosynthesis pathway.

Table 1: Effect of PHGDH Inhibition on Fractional Contribution of ¹³C-Glucose to Serine

TreatmentCell Line¹³C-Labeled SubstrateDurationM+3 Serine Fraction (Normalized to Control)Reference
PHGDH Inhibitor (NCT-503)MDA-MB-468 (xenograft)[U-¹³C]-Glucose-~40% reduction[3]
NAD+ Salvage Inhibitor (FK866)MDA-MB-468[¹³C]-Glucose-Near complete ablation[7]

Note: NCT-503 is another potent PHGDH inhibitor. FK866 inhibits the NAD+ salvage pathway, which is required for PHGDH activity.

Table 2: Impact of PHGDH Inhibition on Central Carbon Metabolism Fluxes (Relative to Control)

Metabolic FluxEffect of PHGDH InhibitionCell LineReference
Serine Biosynthesis (3-PG to Serine)ReducedHCT116, BT-20[8][9]
Pentose Phosphate PathwayReducedHCT116, BT-20[8][9]
TCA Cycle (Pyruvate to Acetyl-CoA)ReducedHCT116, BT-20[8][9]
Serine to GlycineRelatively UnchangedHCT116, BT-20[8][9]

Mandatory Visualizations

Serine Biosynthesis Pathway and this compound Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH p_Pyr 3-Phosphohydroxypyruvate PHGDH->p_Pyr Serine Serine p_Pyr->Serine PSAT1, PSPH Nucleotides_Lipids_Redox Nucleotide Synthesis Lipid Synthesis Redox Balance Serine->Nucleotides_Lipids_Redox BI4916 This compound (prodrug) BI4924 BI-4924 (active inhibitor) BI4916->BI4924 Intracellular Esterases BI4924->PHGDH Inhibition Experimental Workflow for ¹³C-MFA with this compound cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis and Data Interpretation CellSeeding Seed Cells (e.g., MDA-MB-468) Culture Culture in standard medium CellSeeding->Culture TracerMedium Switch to ¹³C-labeled medium (e.g., [U-¹³C]-glucose) Culture->TracerMedium Treatment Treat with Vehicle or this compound (15 µM) TracerMedium->Treatment Incubation Incubate to achieve isotopic steady state Treatment->Incubation Quenching Quench metabolism (e.g., cold methanol) Incubation->Quenching Extraction Extract intracellular metabolites Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS MID Determine Mass Isotopologue Distributions (MIDs) LCMS->MID FluxCalc Metabolic Flux Calculation (e.g., INCA, Metran) MID->FluxCalc DataInterp Data Interpretation and Visualization FluxCalc->DataInterp Logical Relationship of this compound Action and MFA Readout BI4916 This compound Treatment PHGDH_Inhibition PHGDH Inhibition BI4916->PHGDH_Inhibition Serine_Synth_Block Blockade of de novo Serine Synthesis PHGDH_Inhibition->Serine_Synth_Block Reduced_13C_Serine Reduced ¹³C Labeling in Serine from ¹³C-Glucose Serine_Synth_Block->Reduced_13C_Serine MFA_Readout Metabolic Flux Analysis (MFA Readout) Reduced_13C_Serine->MFA_Readout

References

Troubleshooting & Optimization

BI-4916 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of BI-4916 in cell culture media. It includes troubleshooting guides and frequently asked questions to ensure the effective application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable ester prodrug of the highly potent and selective PHGDH (3-phosphoglycerate dehydrogenase) inhibitor, BI-4924.[1][2] Once inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits the PHGDH enzyme. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is critical for the proliferation of certain cancer cells.[1][2]

Q2: Why is the stability of this compound in cell culture media a concern?

A2: this compound is an ester prodrug and its chemical stability in aqueous solutions, such as cell culture media, can be limited.[1][2] The ester moiety is susceptible to hydrolysis, which can occur chemically in the media even before the compound enters the cells. This premature conversion to the less cell-permeable active form, BI-4924, can lead to a lower intracellular concentration of the active inhibitor and consequently, reduced efficacy in cellular assays. Therefore, understanding the stability of this compound in your specific experimental setup is crucial for obtaining reliable and reproducible results.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution at -20°C for short-term storage and at -80°C for long-term storage. It is advisable to protect the solution from light.

Troubleshooting Guide

Issue 1: High variability in experimental results between different experiments.

  • Potential Cause: Degradation of this compound in cell culture media. The rate of degradation can be influenced by the pH, temperature, and composition of the medium.

  • Solution:

    • Prepare fresh dilutions of this compound in cell culture medium for each experiment directly from a frozen stock.

    • Minimize the pre-incubation time of this compound in the medium before adding it to the cells.

    • Perform a stability study under your specific experimental conditions (see the experimental protocol below) to determine the effective concentration of this compound over the course of your experiment.

Issue 2: Lower than expected potency or efficacy in cellular assays.

  • Potential Cause 1: Premature hydrolysis of the this compound prodrug to the less cell-permeable BI-4924 in the cell culture medium.

  • Solution: As mentioned above, prepare fresh working solutions and minimize incubation times in the medium. Consider increasing the nominal concentration of this compound to compensate for degradation, based on stability data.

  • Potential Cause 2: The cell line used has low intracellular esterase activity, leading to inefficient conversion of this compound to the active BI-4924.

  • Solution: If possible, assess the esterase activity of your cell line. Alternatively, consider using the active compound, BI-4924, directly if a cell-permeable version is available or if your experimental design allows for it, although this compound is specifically designed to overcome the poor permeability of BI-4924.[1][2]

  • Potential Cause 3: The chosen cell line is not dependent on the de novo serine biosynthesis pathway.

  • Solution: Confirm that your cell line overexpresses PHGDH and is sensitive to its inhibition. This can be checked through literature review or by performing baseline experiments to assess the dependency on exogenous serine.

Quantitative Data Summary

The following table provides illustrative stability data for this compound in a common cell culture medium. Note: This data is hypothetical and intended for guidance. It is strongly recommended that you perform your own stability studies under your specific experimental conditions.

Time (hours)This compound Remaining (%) in DMEM + 10% FBS at 37°C
0100%
285%
470%
850%
2415%
48<5%

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • DMSO (anhydrous, cell culture grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Sterile, low-adsorption microcentrifuge tubes

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed (37°C) cell culture medium. Prepare enough volume for all time points.

  • Incubation: Aliquot the this compound working solution into sterile, low-adsorption microcentrifuge tubes. Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

  • Data Analysis:

    • Create a standard curve with known concentrations of this compound.

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

BI4916_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PSAT1 PSAT1 Three_PHP->PSAT1 Glutamate -> α-KG Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine PHGDH->Three_PHP BI4916 This compound (Prodrug) BI4924 BI-4924 (Active) BI4916->BI4924 Hydrolysis (Intracellular) BI4924->PHGDH Inhibition

Caption: De Novo Serine Biosynthesis Pathway and this compound Mechanism of Action.

Stability_Workflow Stock Prepare 10 mM this compound Stock in DMSO Working Dilute to 10 µM in Cell Culture Medium (37°C) Stock->Working Incubate Incubate at 37°C, 5% CO₂ Working->Incubate Timepoints Collect Samples at 0, 2, 4, 8, 24, 48h Incubate->Timepoints Freeze Immediately Freeze Samples at -80°C Timepoints->Freeze Prepare_Sample Thaw, Precipitate Proteins & Filter Supernatant Freeze->Prepare_Sample HPLC HPLC Analysis (C18 Column) Prepare_Sample->HPLC Quantify Quantify this compound Peak Area HPLC->Quantify

Caption: Experimental Workflow for Assessing this compound Stability.

References

potential off-target effects of BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-4916, a cell-permeable prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1] This guide is intended to help researchers anticipate, identify, and mitigate potential experimental complications arising from off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a prodrug that readily enters cells and is subsequently hydrolyzed to its active form, BI-4924.[1] BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] By inhibiting PHGDH, this compound disrupts the production of serine, which can impact various cellular processes, including nucleotide synthesis, folate metabolism, and redox balance.

Q2: What are the known off-target effects of this compound?

A2: A SafetyScreen44™ panel analysis performed at a concentration of 10 µM has identified three significant off-target interactions for this compound.[1] These are the Cholecystokinin A (CCKA) receptor, the 5-hydroxytryptamine (serotonin) receptor 2B (5HT2B), and the alpha-2A adrenergic receptor (ALPHA2A).[1]

Q3: We are observing unexpected phenotypes in our experiments with this compound. How can we determine if these are due to off-target effects?

A3: Unexpected phenotypes are a common challenge when working with chemical probes. To determine if your observations are due to off-target effects of this compound, we recommend a systematic approach:

  • Dose-Response Analysis: Establish if the unexpected phenotype follows a similar dose-response curve to the on-target effect (inhibition of serine synthesis). A significant deviation may suggest an off-target mechanism.

  • Use of a Negative Control: We strongly recommend using the provided negative control, BI-5583, in parallel with your this compound experiments.[1] BI-5583 is structurally related to this compound but is inactive against PHGDH. If the unexpected phenotype persists with BI-5583, it is likely an off-target effect or a compound-specific artifact.

  • Orthogonal Approaches: Use a structurally and mechanistically different PHGDH inhibitor to see if it recapitulates the on-target phenotype without inducing the unexpected effect.

  • Target Knockdown/Knockout: If you have identified a potential off-target, using siRNA or CRISPR to reduce or eliminate the expression of that target in your cell model can help confirm its involvement. If the unexpected phenotype is diminished or absent in the knockdown/knockout cells upon treatment with this compound, it strongly suggests an interaction with that off-target.

Q4: Where can I find more information on the selectivity profile of this compound?

A4: The quantitative data for the off-target effects of this compound, as determined by the SafetyScreen44™ panel, is summarized in the table below. For more detailed information, please refer to the official documentation provided with the compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its identified off-targets at a concentration of 10 µM.[1]

Off-Target Receptor% Inhibition at 10 µM
Cholecystokinin A (CCKA)82%
5-HT2B94%
Alpha-2A Adrenergic (ALPHA2A)101%

Troubleshooting Guides

Issue 1: Unexpected Changes in Intracellular Calcium Levels

Possible Cause: Off-target activity on the CCKA or 5HT2B receptors, both of which can couple to Gq/11 G-proteins and lead to the activation of Phospholipase C (PLC) and subsequent release of intracellular calcium.[2]

Troubleshooting Steps:

  • Confirm with Negative Control: Treat cells with the negative control compound, BI-5583, at the same concentration as this compound. If BI-5583 does not induce changes in calcium levels, the effect is likely due to the specific chemical structure of this compound.

  • Use Receptor Antagonists: Co-treat cells with this compound and a selective antagonist for CCKA (e.g., L-364,718) or 5HT2B (e.g., SB204741). If the antagonist blocks the observed calcium flux, it provides strong evidence for the involvement of that specific off-target receptor.

  • Measure Downstream Signaling: Analyze the phosphorylation status of downstream effectors of PLC signaling, such as Protein Kinase C (PKC) substrates, using western blotting.

Issue 2: Unexplained Fluctuations in cAMP Levels

Possible Cause: Off-target effects on the ALPHA2A adrenergic receptor, which primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3] Alternatively, CCKA receptors can couple to Gs G-proteins, which would increase cAMP levels.[2]

Troubleshooting Steps:

  • Direction of Change: Determine whether you are observing an increase or a decrease in cAMP levels. A decrease is more consistent with ALPHA2A engagement, while an increase points towards CCKA.

  • Selective Antagonists: Use selective antagonists for ALPHA2A (e.g., yohimbine) or CCKA (e.g., L-364,718) in co-treatment experiments with this compound to see if the cAMP phenotype can be rescued.

  • Pertussis Toxin Treatment: The Gi/o pathway is sensitive to pertussis toxin. Pre-treating your cells with pertussis toxin should abolish any cAMP changes mediated by ALPHA2A.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Validation

Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target G protein-coupled receptor (e.g., CCKA, 5HT2B, or ALPHA2A).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]-SR146131 for CCKA), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to the suspected off-target protein within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, folded proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the specific off-target protein remaining in the soluble fraction at each temperature using western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Signaling Pathway Diagrams

On_Target_Pathway cluster_cell Cell BI4916 This compound BI4924 BI-4924 (Active) BI4916->BI4924 Hydrolysis PHGDH PHGDH BI4924->PHGDH Inhibition Serine_Biosynthesis De Novo Serine Biosynthesis PHGDH->Serine_Biosynthesis Cellular_Processes Downstream Cellular Processes (e.g., Nucleotide Synthesis) Serine_Biosynthesis->Cellular_Processes

Caption: On-target signaling pathway of this compound.

Off_Target_Pathways cluster_ccka CCKA Receptor Pathway cluster_5ht2b 5HT2B Receptor Pathway cluster_alpha2a ALPHA2A Receptor Pathway BI4916 This compound CCKA CCKA Receptor BI4916->CCKA Inhibition HT2B 5HT2B Receptor BI4916->HT2B Inhibition ALPHA2A ALPHA2A Receptor BI4916->ALPHA2A Inhibition Gq11_C Gq/11 CCKA->Gq11_C Gs_C Gs CCKA->Gs_C PLC_C PLC Gq11_C->PLC_C Ca_C ↑ Intracellular Ca²⁺ PLC_C->Ca_C AC_C Adenylyl Cyclase Gs_C->AC_C cAMP_C ↑ cAMP AC_C->cAMP_C Gq11_H Gq/11 HT2B->Gq11_H PLC_H PLC Gq11_H->PLC_H Ca_H ↑ Intracellular Ca²⁺ PLC_H->Ca_H Gio Gi/o ALPHA2A->Gio AC_A Adenylyl Cyclase Gio->AC_A cAMP_A ↓ cAMP AC_A->cAMP_A

Caption: Potential off-target signaling pathways of this compound.

References

Navigating Inconsistent Results with BI-4916: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using BI-4916, a cell-permeable prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. Inconsistent results can arise from various factors, from compound handling to cell line-specific biology. This guide aims to help you identify and resolve these issues to ensure reliable and reproducible experimental outcomes.

Core Concepts of this compound

This compound is designed for use in cellular assays. As an ester prodrug, it readily crosses cell membranes. Once inside the cell, endogenous esterases hydrolyze this compound to its active form, BI-4924, which then inhibits PHGDH, a key enzyme in the serine biosynthesis pathway.[1][2] A crucial tool for your experiments is the structurally related but inactive compound, BI-5583, which serves as a negative control.[1][2]

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: High Variability in Experimental Replicates

Question: I am observing significant variability in the inhibitory effect of this compound across my experimental replicates. What could be the cause?

Answer: High variability can stem from several factors related to compound handling and the experimental setup.

  • Inconsistent Stock Solution:

    • Problem: this compound may not be fully dissolved in your stock solution, leading to inaccurate concentrations in your assays.

    • Solution: Ensure complete dissolution of the this compound powder. It is soluble in DMSO at high concentrations (e.g., 250 mg/mL), but may require ultrasonic treatment to fully dissolve.[3] Always visually inspect your stock solution for any precipitate before use. Prepare fresh stock solutions regularly and store them appropriately (at -20°C or -80°C for long-term storage) to prevent degradation.[3][4]

  • Precipitation in Media:

    • Problem: this compound has low aqueous solubility.[1] When diluting a concentrated DMSO stock into your cell culture media, the compound can precipitate, or "crash out," leading to a lower effective concentration.

    • Solution: Minimize the final DMSO concentration in your media (typically below 0.5%). When diluting, add the stock solution to the media while vortexing to ensure rapid and even dispersion. If precipitation is still observed, consider preparing a more dilute intermediate stock solution in a co-solvent before the final dilution into the media.

  • Cell Seeding Density:

    • Problem: Variations in the number of cells seeded per well can lead to inconsistent results, as the cell density can influence the metabolic state and response to inhibitors.

    • Solution: Ensure a uniform and consistent cell seeding density across all wells and experiments. Use a cell counter to accurately determine cell numbers before seeding.

Issue 2: Cell Line-Dependent Differences in Efficacy

Question: I am testing this compound on different cancer cell lines, and I'm seeing a strong inhibitory effect in some, but little to no effect in others, even at high concentrations. Why is this happening?

Answer: The efficacy of this compound is highly dependent on the specific biology of the cell line being tested.

  • Variable Esterase Activity:

    • Problem: The conversion of the prodrug this compound to the active inhibitor BI-4924 is dependent on intracellular esterase activity. Different cell lines can have vastly different levels of these enzymes. Low esterase activity will result in inefficient conversion and, consequently, a weaker inhibitory effect.

    • Troubleshooting:

      • Literature Search: Review the literature to see if the esterase activity of your cell lines has been characterized.

      • Directly Test BI-4924: If you have access to the active compound, BI-4924, you can perform a comparative experiment. If BI-4924 shows potent inhibition while this compound does not, it strongly suggests a lack of sufficient esterase activity in that cell line.

      • Esterase Activity Assay: You can perform a general esterase activity assay on cell lysates from your different cell lines to compare their relative enzymatic activity.

  • Dependence on Serine Biosynthesis Pathway:

    • Problem: Not all cancer cell lines are equally dependent on the de novo serine biosynthesis pathway.[5] Some cell lines may rely more on external sources of serine and will therefore be less sensitive to PHGDH inhibition.

    • Troubleshooting:

      • Gene Expression Analysis: Check the expression levels of PHGDH in your cell lines of interest through databases like the Cancer Cell Line Encyclopedia (CCLE).[6] Cell lines with high PHGDH expression are more likely to be sensitive to this compound.

      • Serine Deprivation Assay: Culture your cells in serine-depleted media. Cell lines that are highly dependent on the serine biosynthesis pathway will show reduced proliferation or viability under these conditions, suggesting they would be more sensitive to this compound.

Issue 3: Unexpected Results with the Negative Control (BI-5583)

Question: I'm observing a slight inhibitory effect with the negative control, BI-5583, at high concentrations. Is this expected?

Answer: While BI-5583 is designed to be inactive against PHGDH, observing a minor effect at high concentrations is not entirely unexpected and could be due to off-target effects.

  • Off-Target Effects:

    • Problem: At high concentrations (e.g., >10 µM), small molecule inhibitors can sometimes interact with other proteins in the cell, leading to off-target effects.[2]

    • Solution:

      • Dose-Response Curve: Perform a full dose-response curve for both this compound and BI-5583. A significant therapeutic window between the IC50 of this compound and any observed effect of BI-5583 would indicate that the primary effect of this compound is on-target.

      • Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of BI-5583. If the phenotypes are distinct, it suggests that the primary, on-target effect of this compound is different from the non-specific effects of the negative control at high concentrations.

      • Use Lower Concentrations: Whenever possible, use the lowest effective concentration of this compound to minimize the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[3][7] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] When preparing your working solutions, dilute the stock directly into your pre-warmed cell culture media, ensuring vigorous mixing to prevent precipitation.

Q2: What is the recommended concentration range for using this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell line. A good starting point for a dose-response experiment is a range from 0.1 µM to 50 µM. For sensitive cell lines, the IC50 is often in the low micromolar range.[4]

Q3: How can I confirm that the observed effects of this compound are due to the inhibition of the serine biosynthesis pathway?

A3: A "rescue" experiment is a classic way to demonstrate on-target activity.

Q4: Are there any known off-target effects of this compound?

A4: A screening panel has shown that at a concentration of 10 µM, this compound can inhibit CCKA (82%), 5HT2B (94%), and ALPHA2A (101%) by more than 70%.[2] It is good practice to be aware of these potential off-target activities, especially if you are working with systems where these proteins play a critical role.

Quantitative Data Summary

CompoundTargetIn Vitro IC50 (NAD+ high assay)Cellular 13C-Serine Assay IC50 (72h)
This compound PHGDH (prodrug)169 nM2,032 nM
BI-4924 PHGDH (active drug)3 nM2,200 nM
BI-5583 Negative ControlNot activeNot active

Note: IC50 values can vary depending on the specific assay conditions.[1]

Experimental Protocols

General Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the negative control, BI-5583, in cell culture medium. Remember to include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 values.

Serine Biosynthesis Tracer Assay
  • Cell Culture: Culture cells in complete medium.

  • Pre-treatment: Pre-treat the cells with this compound or a vehicle control for 1 hour.

  • Isotope Labeling: Replace the medium with glucose-free medium supplemented with [U-¹³C]-glucose and the respective compounds.

  • Incubation: Incubate for a defined period (e.g., 2-8 hours) to allow for the incorporation of the labeled glucose into serine.

  • Metabolite Extraction: Wash the cells with ice-cold saline and extract the metabolites using a suitable solvent (e.g., 80% methanol).

  • LC-MS Analysis: Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) to determine the levels of ¹³C-labeled serine.

Visualizing Key Concepts

This compound Mechanism of Action

BI4916_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext This compound (Prodrug) BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake BI-4924 BI-4924 (Active Inhibitor) BI-4916_int->BI-4924 Hydrolysis Esterases Cellular Esterases Esterases->BI-4924 PHGDH PHGDH BI-4924->PHGDH Inhibition Serine_Biosynthesis Serine Biosynthesis Pathway PHGDH->Serine_Biosynthesis Catalyzes Troubleshooting_Flow Inconsistent_Results Inconsistent Results Observed Check_Compound Check Compound Handling (Solubility, Storage) Inconsistent_Results->Check_Compound Check_Assay Review Assay Parameters (Cell Density, Controls) Inconsistent_Results->Check_Assay Check_Cell_Line Investigate Cell Line (Esterase Activity, PHGDH Dependence) Inconsistent_Results->Check_Cell_Line Resolve_Solubility Optimize Dissolution & Dilution Check_Compound->Resolve_Solubility Standardize_Protocol Standardize Seeding & Controls Check_Assay->Standardize_Protocol Characterize_Cell_Line Perform Esterase Assay or Serine Deprivation Check_Cell_Line->Characterize_Cell_Line

References

Optimizing BI-4916 Incubation Time: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of BI-4916 in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on optimizing incubation time for desired experimental outcomes.

Problem Potential Cause Suggested Solution
No observable effect on serine biosynthesis or downstream pathways. Insufficient Incubation Time: this compound is a prodrug that needs to be intracellularly converted to its active form, BI-4924. This conversion and subsequent target engagement take time.Increase Incubation Time: Start with a time-course experiment. We recommend testing a range of incubation times (e.g., 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and endpoint. A 72-hour incubation has been used for 13C-Serine assays.[1][2]
Low Compound Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of PHGDH.Increase Concentration: If increasing incubation time is not effective, consider a dose-response experiment. A concentration of 15 μM has been shown to be effective in reducing breast cancer cell migration after 24 hours.[3]
Cell Line Insensitivity: The targeted pathway may not be critical for the specific cell line under the tested conditions.Cell Line Characterization: Confirm that your cell line expresses PHGDH and is dependent on the de novo serine biosynthesis pathway.
Cell viability is significantly reduced. Excessive Incubation Time: Prolonged exposure to the inhibitor may lead to off-target effects or cellular stress, resulting in toxicity.Reduce Incubation Time: If significant cell death is observed, reduce the incubation period. Correlate the timing with the desired biological effect to find a window where the target is inhibited with minimal toxicity.
High Compound Concentration: The concentration of this compound may be too high, leading to cytotoxicity.Reduce Concentration: Perform a dose-response experiment to identify the optimal concentration that inhibits the target without causing significant cell death.
Inconsistent results between experiments. Variability in Experimental Conditions: Minor variations in cell density, passage number, or media composition can affect cellular metabolism and response to inhibitors.Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. This includes cell seeding density, serum concentration, and the timing of compound addition.
Compound Stability: this compound, as an ester prodrug, may have limited stability in solution over time.Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A1: A good starting point for many cell-based assays, such as cell migration, is a 24-hour incubation period.[3] However, for metabolic flux studies, such as 13C-serine tracing, a longer incubation time of 72 hours has been utilized to allow for measurable changes in metabolite pools.[1][2] We strongly recommend performing a time-course experiment for your specific cell line and assay to determine the optimal incubation time.

Q2: How does this compound work, and how does this affect incubation time?

A2: this compound is a cell-permeable ester prodrug of the potent PHGDH inhibitor, BI-4924.[1][2][4] Once inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits phosphoglycerate dehydrogenase (PHGDH). This enzyme catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1][2] The incubation time must be sufficient to allow for cellular uptake, conversion to the active form, and subsequent inhibition of the pathway to elicit a measurable biological response.

Q3: Can I use a shorter incubation time with a higher concentration of this compound?

A3: While increasing the concentration may lead to a faster onset of action, it can also increase the risk of off-target effects and cytotoxicity. It is generally recommended to first optimize the incubation time at a concentration that is known to be effective and non-toxic. If a shorter incubation time is required, a careful dose-response and time-course experiment should be conducted to find the right balance.

Q4: What are the key experimental readouts to consider when optimizing incubation time?

A4: The choice of readout will depend on your experimental goals. Key readouts include:

  • Target Engagement: Measuring the levels of serine and glycine (B1666218) in the cell.

  • Phenotypic Changes: Assessing endpoints such as cell proliferation, migration, or apoptosis.

  • Metabolic Flux: Using techniques like stable isotope tracing to measure the rate of serine biosynthesis.

The optimal incubation time will be the point at which you observe a significant and reproducible effect on your chosen readout with minimal impact on cell viability.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., 15 μM).

  • Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours) after treatment, harvest the cells or perform your desired assay.

  • Analysis: Analyze your chosen endpoint (e.g., cell viability, target protein levels, metabolite concentrations) for each time point.

  • Determination: The optimal incubation time is the shortest duration that produces a maximal and statistically significant effect.

Protocol 2: Dose-Response Experiment
  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 μM) for a fixed, predetermined incubation time.

  • Analysis: After the incubation period, perform your assay to measure the biological response at each concentration.

  • Determination: Plot the response against the compound concentration to determine the EC50/IC50 value, which represents the concentration that produces 50% of the maximal effect.

Quantitative Data Summary

Parameter This compound Reference
Molecular Weight (free base) 527.4 Da[1][2]
In Vitro Activity (NAD+ high assay, IC50) 169 nM (likely due to conversion to BI-4924)[1][2]
Cellular Activity (13C-Serine; 72 h, IC50) 2,032 nM[1][2]
Effective Concentration (Breast Cancer Cell Migration, 24 h) 15 µM[3]

Visualizations

BI4916_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext This compound (Prodrug) BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake BI-4924 BI-4924 (Active Inhibitor) BI-4916_int->BI-4924 Hydrolysis PHGDH PHGDH BI-4924->PHGDH Inhibition Serine_Biosynthesis Serine Biosynthesis Pathway PHGDH->Serine_Biosynthesis Catalyzes Experimental_Workflow cluster_planning Phase 1: Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Execution Define_Endpoints Define Experimental Endpoints Select_Cell_Line Select Appropriate Cell Line Define_Endpoints->Select_Cell_Line Time_Course Time-Course Experiment Select_Cell_Line->Time_Course Dose_Response Dose-Response Experiment Time_Course->Dose_Response Optimal_Conditions Determine Optimal Incubation Time & Concentration Dose_Response->Optimal_Conditions Main_Experiment Perform Main Experiment Optimal_Conditions->Main_Experiment Data_Analysis Data Analysis Main_Experiment->Data_Analysis

References

Technical Support Center: BI-4916 Intracellular Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the cell-permeable PHGDH inhibitor prodrug, BI-4916. Here you will find troubleshooting advice and frequently asked questions regarding the intracellular hydrolysis of this compound to its active metabolite, BI-4924.

Frequently Asked Questions (FAQs)

Q1: What is the expected rate of this compound hydrolysis to BI-4924 in cells?

While it is established that this compound, an ester prodrug, is designed for efficient intracellular conversion to the active PHGDH inhibitor BI-4924, specific kinetic data such as the half-life of this conversion is not extensively published and can be highly dependent on the cell type and experimental conditions.[1][2] The rate of hydrolysis is influenced by the activity of intracellular esterases, which can vary significantly between different cell lines. Therefore, it is recommended to experimentally determine the hydrolysis rate in your specific cellular model.

Q2: Why am I not seeing the expected inhibitory effect of this compound on serine biosynthesis?

Several factors could contribute to a lack of efficacy:

  • Low Esterase Activity: The cell line you are using may have low endogenous esterase activity, leading to inefficient conversion of this compound to the active inhibitor, BI-4924.

  • Compound Instability: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Cellular Efflux: The cells might be actively exporting this compound or BI-4924 through efflux pumps.

  • Incorrect Dosing: The concentration of this compound may be insufficient to achieve a therapeutic intracellular concentration of BI-4924.

Q3: How can I confirm that this compound is entering the cells and being converted to BI-4924?

The most direct method is to perform a time-course experiment and quantify the intracellular concentrations of both this compound and BI-4924 using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide definitive evidence of cellular uptake and conversion.

Q4: What is the mechanism of action of BI-4924?

BI-4924 is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate from glycolysis into 3-phosphohydroxypyruvate. By inhibiting PHGDH, BI-4924 blocks the production of serine, an amino acid crucial for cell proliferation, nucleotide synthesis, and redox balance.[3]

Troubleshooting Guide: Assessing this compound Hydrolysis

This guide provides a framework for addressing common issues encountered when studying the intracellular conversion of this compound to BI-4924.

Problem Possible Cause Recommended Solution
High variability in BI-4924 levels between replicates. Inconsistent cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Incomplete cell lysis.Optimize the lysis procedure. Use a sufficient volume of lysis buffer and ensure complete cell disruption through mechanical means (e.g., scraping, sonication) if necessary.
Sample degradation.Process samples immediately after collection or flash-freeze in liquid nitrogen and store at -80°C. Keep samples on ice during processing.
Low or undetectable intracellular BI-4924. Inefficient cell uptake of this compound.Verify the cell permeability of this compound in your cell line. Consider using a different cell line with known high esterase activity as a positive control.
Rapid efflux of this compound or BI-4924.Co-incubate with known efflux pump inhibitors to see if intracellular concentrations increase.
Degradation of this compound in culture medium.Assess the stability of this compound in your cell culture medium over the time course of the experiment.
This compound is detected intracellularly, but BI-4924 is not. Low or absent intracellular esterase activity.Consider using a cell line known to have high esterase activity (e.g., certain liver or intestinal cell lines) as a positive control. If the problem persists, your cell line may not be suitable for this prodrug.
Inhibition of esterases by other components in the media.Review the composition of your culture medium and supplements for any known esterase inhibitors.

Experimental Protocols

Protocol: Quantification of Intracellular this compound and BI-4924 by LC-MS

This protocol provides a general framework for determining the intracellular hydrolysis rate of this compound. Optimization for specific cell lines and equipment is recommended.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound and BI-4924 analytical standards

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Acetonitrile (B52724) with an internal standard (e.g., a stable isotope-labeled analog)

  • LC-MS grade water and organic solvents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat the cells with a known concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Washing: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.

  • Protein Precipitation: Add a volume of ice-cold acetonitrile containing the internal standard to the cell lysate (typically a 3:1 ratio of acetonitrile to lysate). Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new tube for LC-MS analysis.

  • Data Analysis: Quantify the concentrations of this compound and BI-4924 by comparing the peak areas to a standard curve generated with the analytical standards. Normalize the concentrations to the protein content of the cell lysate, determined by a BCA assay.

Data Presentation

The following tables illustrate how to present the quantitative data obtained from the LC-MS analysis.

Table 1: Intracellular Concentrations of this compound and BI-4924 Over Time

Time (hours)Intracellular this compound (pmol/mg protein)Intracellular BI-4924 (pmol/mg protein)
0e.g., 150.2e.g., < 1.0
0.5e.g., 125.8e.g., 20.5
1e.g., 98.3e.g., 45.1
2e.g., 65.7e.g., 78.9
4e.g., 30.1e.g., 110.4
8e.g., 8.5e.g., 125.6
24e.g., < 1.0e.g., 95.3

Table 2: Calculated Hydrolysis Parameters

ParameterValue
Half-life of this compound (t½) Calculated from the decay curve of this compound
Time to maximum BI-4924 concentration (Tmax) Determined from the concentration curve of BI-4924
Maximum BI-4924 concentration (Cmax) The peak concentration of BI-4924 observed

Visualizations

Signaling Pathway

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH P_Ser->PSPH Serine Serine PSPH->Serine Downstream Nucleotide Synthesis Redox Balance One-Carbon Metabolism Serine->Downstream BI_4924 BI-4924 BI_4924->PHGDH

Caption: The de novo serine biosynthesis pathway and the inhibitory action of BI-4924 on PHGDH.

Experimental Workflow

Hydrolysis_Workflow Start Start: Seed Cells Treat Treat cells with this compound Start->Treat Incubate Time-course incubation Treat->Incubate Wash Wash cells with ice-cold PBS Incubate->Wash Lyse Lyse cells Wash->Lyse Precipitate Protein precipitation with Acetonitrile Lyse->Precipitate Analyze LC-MS analysis of supernatant Precipitate->Analyze Quantify Quantify this compound and BI-4924 Analyze->Quantify End End: Determine Hydrolysis Rate Quantify->End

Caption: Workflow for quantifying the intracellular hydrolysis of this compound to BI-4924.

References

Technical Support Center: Mitigating BI-4916 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate unexpected cytotoxicity when using the PHGDH inhibitor prodrug, BI-4916, in sensitive cell lines.

Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound

Researchers may occasionally observe higher-than-expected cytotoxicity, such as cell rounding, detachment, or death, after treatment with this compound. This guide provides a systematic approach to troubleshoot these issues.

Initial Assessment:

  • Verify Experimental Parameters: Double-check the concentration of this compound, the duration of the treatment, and the final concentration of the solvent (e.g., DMSO).[1]

  • Control Analysis: Ensure that the vehicle control (e.g., DMSO without this compound) is not causing cytotoxicity. The final solvent concentration should typically be ≤ 0.1%.[1]

  • Morphological Examination: Observe cells for morphological signs of cytotoxicity, which can include cell shrinkage, membrane blebbing, and detachment from the culture surface.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for this compound Cytotoxicity start Start: Unexpected Cytotoxicity Observed check_params Verify Concentration & Treatment Time start->check_params check_solvent Assess Solvent Toxicity (Vehicle Control) check_params->check_solvent dose_response Perform Dose-Response & Time-Course Experiment check_solvent->dose_response check_target Investigate Target-Related Effects dose_response->check_target off_target Consider Off-Target Effects check_target->off_target optimize_assay Optimize Assay Conditions off_target->optimize_assay end Resolution: Optimized Protocol optimize_assay->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Action
High Cytotoxicity at Expected Efficacious Dose The specific cell line may be highly sensitive to PHGDH inhibition or the compound itself.Perform a dose-response experiment with a broad range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal non-toxic concentration.[1]
Solvent toxicity.Ensure the final solvent (e.g., DMSO) concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[1]
Compound instability in culture medium.Consider refreshing the medium with a new compound at regular intervals for long-term experiments.
Cell Rounding and Detachment Target-related effect: PHGDH is involved in serine biosynthesis, which can impact various cellular processes.Investigate the known functions of PHGDH and the serine synthesis pathway in your specific cell line.
Off-target effects of this compound or its active form, BI-4924.Review literature for known off-target effects of this compound. The SafetyScreen44™ panel for this compound showed some activity against CCKA, 5HT2B, and ALPHA2A at 10 µM.[2]
Inconsistent Results Between Experiments Variability in cell density or health.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
Pipetting errors.Be gentle during pipetting to avoid cell stress and ensure accurate and consistent dispensing of the compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable prodrug of BI-4924.[2][4] Once inside the cell, it is hydrolyzed to its active form, BI-4924, which is a potent and selective NADH/NAD+-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH).[4][5] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2]

G cluster_1 This compound Mechanism of Action BI4916_ext This compound (Prodrug) (Extracellular) BI4916_int This compound (Intracellular) BI4916_ext->BI4916_int Cellular Uptake BI4924 BI-4924 (Active Inhibitor) BI4916_int->BI4924 Hydrolysis PHGDH PHGDH BI4924->PHGDH Inhibition Serine_pathway Serine Biosynthesis Pathway PHGDH->Serine_pathway Catalyzes

Caption: Diagram illustrating the conversion of this compound to its active form and its target.

Q2: I'm observing cytotoxicity even at low concentrations of this compound. What could be the reason?

A2: Several factors could contribute to this:

  • High Sensitivity of the Cell Line: The cell line you are using might be particularly dependent on the serine biosynthesis pathway, making it highly sensitive to PHGDH inhibition.

  • Off-Target Effects: While BI-4924 is a selective PHGDH inhibitor, off-target effects of the parent compound this compound or the active metabolite cannot be entirely ruled out, especially at higher concentrations.[6]

  • Solvent Toxicity: Even low concentrations of DMSO can be toxic to some sensitive cell lines.[7] Always include a vehicle-only control to assess this.

Q3: How can I determine if the observed cytotoxicity is due to the intended inhibition of PHGDH or an off-target effect?

A3: This can be challenging, but here are a few experimental approaches:

  • Serine Rescue Experiment: Supplement the culture medium with serine. If the cytotoxicity is on-target, the addition of exogenous serine should rescue the cells from the effects of this compound.

  • Use of a Negative Control: If available, use a structurally similar but inactive control compound to see if it produces the same cytotoxic effects. Boehringer Ingelheim provides a negative control, BI-5583, for this compound.[2]

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of PHGDH. If the phenotype of PHGDH knockdown mimics the effect of this compound, it suggests the effect is on-target.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol helps determine the concentration of this compound that is toxic to a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Vehicle (e.g., DMSO)

  • Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®, or LDH assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: At the end of the incubation, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2: Serine Rescue Experiment

This protocol is designed to determine if the cytotoxicity of this compound is due to the inhibition of the serine biosynthesis pathway.

Materials:

  • Same as Protocol 1

  • L-Serine solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Preparation of Media: Prepare four sets of treatment media:

    • Vehicle control

    • This compound at a cytotoxic concentration (e.g., IC50 or higher)

    • This compound at the same concentration + L-Serine (at a concentration known to support cell growth, e.g., 100-400 µM)

    • L-Serine only

  • Treatment and Incubation: Treat the cells with the prepared media and incubate for the desired time.

  • Cytotoxicity Assessment and Data Analysis: Perform the cytotoxicity assay and analyze the data as described in Protocol 1. A significant increase in cell viability in the "this compound + L-Serine" group compared to the "this compound" group indicates an on-target effect.

G cluster_2 Serine Rescue Experimental Logic BI4916 This compound PHGDH_inhibition PHGDH Inhibition BI4916->PHGDH_inhibition Serine_depletion Intracellular Serine Depletion PHGDH_inhibition->Serine_depletion Cytotoxicity Cytotoxicity Serine_depletion->Cytotoxicity Rescue Cell Viability Restored Exo_Serine Exogenous Serine Exo_Serine->Rescue

Caption: Logical diagram of a serine rescue experiment to confirm on-target cytotoxicity.

References

unexpected phenotypic effects of BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected phenotypic effects of BI-4916. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is the cell-permeable prodrug of BI-4924. Following cellular uptake, this compound is hydrolyzed to its active form, BI-4924. BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. Therefore, the primary and expected effect of this compound is the disruption of serine and glycine (B1666218) synthesis.

Q2: What are the known unexpected phenotypic effects of this compound?

A2: Beyond its on-target effect on serine biosynthesis, this compound has been observed to cause the following unexpected phenotypic effects:

  • Inhibition of cancer cell migration.[1][2]

  • Disruption of cGAS-STING signaling, which can impair innate immune responses to viral and bacterial infections.[3]

  • Off-target binding to several proteins, as identified in a safety screening panel.

Q3: At what concentration are the off-target effects of this compound observed?

A3: The off-target effects of this compound were identified in the SafetyScreen44™ panel at a concentration of 10 µM.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cancer Cell Migration

Symptoms:

  • A significant decrease in the migratory capacity of cancer cells in a wound-healing or transwell migration assay after treatment with this compound.

  • This effect is observed in cell lines where serine starvation alone does not produce a similar phenotype.

Possible Causes and Solutions:

  • On-target effect extension: While the primary effect is on proliferation, the disruption of serine metabolism can impact other cellular processes, including those involved in cell migration. Serine is a precursor for many macromolecules, and its depletion could affect the energy status or cytoskeletal dynamics of the cell.

    • Recommendation: To confirm if the effect is solely due to PHGDH inhibition, consider a rescue experiment by supplementing the culture medium with serine and glycine. If the migration phenotype is rescued, it is likely linked to the on-target activity of this compound.

  • Off-target effects: The observed inhibition of migration could be due to the off-target activities of this compound.

    • Recommendation: If available, use the provided negative control, BI-5583, in parallel with this compound. BI-5583 is structurally related but does not inhibit PHGDH. If BI-5583 does not inhibit migration, the effect is likely on-target. If BI-5583 also inhibits migration, an off-target effect is probable.

Experimental Protocol: Cell Migration Assay (Wound Healing)

  • Cell Seeding: Plate MDA-MB-468 breast cancer cells in a 6-well plate and grow to confluency.

  • Wound Creation: Create a "scratch" or "wound" in the confluent monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the cells with PBS to remove dislodged cells and add fresh medium containing either DMSO (vehicle control) or 15 µM this compound.

  • Imaging: Capture images of the wound at 0 hours and 24 hours post-treatment.

  • Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure. A significant reduction in wound closure in the this compound treated cells compared to the control indicates an inhibition of cell migration.[1][2]

Issue 2: Impaired cGAS-STING Signaling and Innate Immune Response

Symptoms:

  • Decreased phosphorylation of STING and its downstream target TBK1 upon stimulation of the cGAS-STING pathway in the presence of this compound.[3]

  • Reduced expression of downstream interferon-stimulated genes, such as Cxcl10, following pathway activation.[3]

Possible Causes and Solutions:

  • Metabolic Interference: The disruption of serine metabolism by this compound can lead to an imbalanced redox state within the cell. This altered metabolic environment can, in turn, suppress the proper functioning of the cGAS-STING signaling pathway.[3]

    • Recommendation: To test this hypothesis, you can try to rescue the phenotype by treating the cells with an antioxidant, such as N-acetylcysteine (NAC), in conjunction with this compound. If NAC treatment restores STING signaling, the effect is likely mediated by redox imbalance.

  • Combined Metabolic Stress: The effect of this compound on STING signaling is more pronounced under conditions of serine and glycine starvation.[3]

    • Recommendation: Ensure your cell culture medium has adequate levels of serine and glycine if you wish to isolate the direct effects of this compound. Conversely, to study this specific unexpected effect, you may need to use a serine/glycine-free medium.

Experimental Protocol: Western Blot for STING Pathway Activation

  • Cell Culture and Treatment: Culture intestinal epithelial cells (or other relevant cell types) and treat with this compound (e.g., 15 µM) for a specified period. For pathway activation, you can use a STING agonist like DMXAA. A control group should be treated with a vehicle (DMSO).

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-STING, total STING, phospho-TBK1, and total TBK1. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Quantitative Data Summary

Table 1: Off-Target Effects of this compound at 10 µM (from SafetyScreen44™ Panel)

Target% Inhibition
CCKA (Cholecystokinin A receptor)82%
5HT2B (Serotonin 2B receptor)94%
ALPHA2A (Alpha-2A adrenergic receptor)101%

Signaling Pathways and Experimental Workflows

serine_biosynthesis_pathway cluster_inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Phosphoglycerate Dehydrogenase) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 Serine Serine 3-Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Nucleotides, Amino Acids, Lipids Nucleotides, Amino Acids, Lipids Serine->Nucleotides, Amino Acids, Lipids This compound (Prodrug) This compound (Prodrug) BI-4924 (Active Inhibitor) BI-4924 (Active Inhibitor) This compound (Prodrug)->BI-4924 (Active Inhibitor) Cellular hydrolysis BI-4924 (Active Inhibitor)->3-Phosphohydroxypyruvate Inhibition

Caption: Serine biosynthesis pathway and the inhibitory action of this compound.

cgas_sting_pathway_disruption cluster_upstream cluster_downstream cluster_inhibition_mechanism Viral/Bacterial DNA Viral/Bacterial DNA cGAS cGAS Viral/Bacterial DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I Interferons (e.g., Cxcl10) Type I Interferons (e.g., Cxcl10) IRF3->Type I Interferons (e.g., Cxcl10) induces expression This compound This compound Disruption of Serine Metabolism Disruption of Serine Metabolism This compound->Disruption of Serine Metabolism Redox Imbalance Redox Imbalance Disruption of Serine Metabolism->Redox Imbalance Redox Imbalance->STING Disrupts Activation

Caption: Proposed mechanism of this compound-induced cGAS-STING pathway disruption.

troubleshooting_workflow Unexpected Phenotype Observed Unexpected Phenotype Observed Is the phenotype related to cell migration or innate immunity? Is the phenotype related to cell migration or innate immunity? Unexpected Phenotype Observed->Is the phenotype related to cell migration or innate immunity? Inhibition of Cell Migration Inhibition of Cell Migration Is the phenotype related to cell migration or innate immunity?->Inhibition of Cell Migration Yes, Migration Impaired STING Signaling Impaired STING Signaling Is the phenotype related to cell migration or innate immunity?->Impaired STING Signaling Yes, Immunity Other Unexpected Effect Other Unexpected Effect Is the phenotype related to cell migration or innate immunity?->Other Unexpected Effect No Perform Serine/Glycine Rescue Experiment Perform Serine/Glycine Rescue Experiment Inhibition of Cell Migration->Perform Serine/Glycine Rescue Experiment Perform Antioxidant (NAC) Rescue Experiment Perform Antioxidant (NAC) Rescue Experiment Impaired STING Signaling->Perform Antioxidant (NAC) Rescue Experiment Check for Off-Target Effects (SafetyScreen44™ Data) Check for Off-Target Effects (SafetyScreen44™ Data) Other Unexpected Effect->Check for Off-Target Effects (SafetyScreen44™ Data) Phenotype Rescued? Phenotype Rescued? Perform Serine/Glycine Rescue Experiment->Phenotype Rescued? Phenotype Rescued? Phenotype Rescued? Perform Antioxidant (NAC) Rescue Experiment->Phenotype Rescued? Likely On-Target Effect Likely On-Target Effect Phenotype Rescued?->Likely On-Target Effect Yes Likely Off-Target or Indirect Metabolic Effect Likely Off-Target or Indirect Metabolic Effect Phenotype Rescued?->Likely Off-Target or Indirect Metabolic Effect No Likely Mediated by Redox Imbalance Likely Mediated by Redox Imbalance Phenotype Rescued? ->Likely Mediated by Redox Imbalance Yes Consider Other Mechanisms Consider Other Mechanisms Phenotype Rescued? ->Consider Other Mechanisms No

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Technical Support Center: Interpreting Metabolic Data After BI-4916 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing BI-4916. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in interpreting metabolic data from your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable ester prodrug of BI-4924, a potent and selective inhibitor of the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is crucial for the production of serine and other downstream metabolites.[1][2][3] Inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits PHGDH.[1][2] This inhibition disrupts the synthesis of serine from glucose.

Q2: What are the expected primary metabolic changes after this compound treatment?

A2: Treatment with this compound is expected to primarily impact the serine biosynthesis pathway. The most direct consequences are a decrease in the intracellular concentrations of L-serine and its downstream products, such as glycine (B1666218) and cysteine. Consequently, you may also observe alterations in one-carbon metabolism and nucleotide synthesis, which rely on serine-derived metabolites.

Q3: My metabolomics data shows a significant decrease in serine levels, but I don't observe a strong anti-proliferative effect. Why?

A3: This is a common observation. While this compound effectively inhibits de novo serine synthesis, some cancer cells can compensate by increasing the uptake of exogenous serine from the culture medium. The dependency on de novo serine synthesis varies among cell lines. It is crucial to assess the availability of serine and glycine in your culture medium, as this can significantly influence the cellular response to PHGDH inhibition.

Q4: I am observing unexpected changes in metabolites unrelated to the serine pathway. What could be the cause?

A4: While BI-4924 (the active form of this compound) is a highly selective inhibitor of PHGDH, off-target effects are a possibility with any small molecule inhibitor.[1] At high concentrations, this compound has been shown to have some inhibitory effects on other proteins.[1] It is also important to consider the broader metabolic rewiring that can occur in response to the inhibition of a key metabolic pathway. Cells may adapt by altering other pathways to maintain homeostasis. We recommend performing dose-response experiments and using the lowest effective concentration to minimize off-target effects. Additionally, consider using the provided negative control, BI-5583, to distinguish between on-target and off-target effects.[1]

Q5: How can I confirm that this compound is effectively inhibiting PHGDH in my cellular model?

A5: A robust method to confirm target engagement is to perform a metabolic flux analysis using a stable isotope tracer, such as ¹³C-glucose. By tracing the incorporation of the ¹³C label into serine and glycine, you can directly measure the activity of the de novo serine synthesis pathway. A significant reduction in the fractional labeling of serine and glycine in this compound-treated cells compared to control cells would confirm PHGDH inhibition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant change in serine levels Cell permeability issues: this compound may not be efficiently entering the cells.Verify the integrity of your this compound stock solution. Ensure proper solvent and storage conditions. Perform a cellular uptake assay if the problem persists.
Rapid degradation of this compound: The compound may be unstable in your experimental conditions.Minimize the time the compound is in aqueous solutions before adding to cells. Prepare fresh dilutions for each experiment.
High extracellular serine: The cells are compensating by importing serine from the medium.Use a serine/glycine-free medium for your experiments to assess the dependency on the de novo pathway.
High variability in metabolomics data Inconsistent sample quenching: Delayed or improper quenching can lead to continued metabolic activity and altered metabolite levels.Quench metabolic activity rapidly and consistently for all samples. Flash-freezing in liquid nitrogen is a common and effective method.
Inefficient metabolite extraction: Incomplete extraction will result in lower and more variable metabolite measurements.Optimize your extraction protocol. Ensure the use of appropriate cold solvents and sufficient vortexing/sonication.
Batch effects: Variations between different experimental batches can introduce significant variability.Process all samples in a single batch if possible. If not, include quality control (QC) samples in each batch to monitor and correct for batch effects.
Unexpected off-target metabolic changes High concentration of this compound: Using concentrations above the optimal range can lead to off-target effects.Perform a dose-response curve to determine the lowest effective concentration that inhibits PHGDH without causing widespread, non-specific metabolic changes.
Cellular stress response: Inhibition of a key pathway can induce a general stress response, altering various metabolic pathways.Include markers of cellular stress (e.g., ATP levels, redox state) in your analysis to assess the overall health of the cells.

Data Presentation: Illustrative Metabolic Changes Post this compound Treatment

The following table summarizes hypothetical but expected quantitative changes in key metabolites following treatment with this compound in a PHGDH-dependent cancer cell line. This data is for illustrative purposes to guide your interpretation.

Metabolite Pathway Expected Change (this compound vs. Control) Fold Change (Illustrative)
3-PhosphoglycerateGlycolysis / Serine Synthesis PrecursorIncrease1.5 - 2.0
3-PhosphohydroxypyruvateSerine Synthesis IntermediateDecrease0.2 - 0.4
PhosphoserineSerine Synthesis IntermediateDecrease0.3 - 0.5
L-SerineSerine Synthesis ProductDecrease0.4 - 0.6
GlycineDownstream of SerineDecrease0.5 - 0.7
CysteineDownstream of SerineDecrease0.6 - 0.8
5,10-MethylenetetrahydrofolateOne-Carbon MetabolismDecrease0.5 - 0.7
Purines (e.g., ATP, GTP)Nucleotide SynthesisDecrease0.7 - 0.9
Pyrimidines (e.g., UTP, CTP)Nucleotide SynthesisNo significant change or slight decrease0.9 - 1.0

Experimental Protocols

Protocol 1: Cellular Metabolite Extraction for LC-MS Analysis

This protocol is designed for the extraction of polar metabolites from adherent cells in culture.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to reach 80-90% confluency at the time of extraction. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Quenching: Place the cell culture plate on ice. Quickly aspirate the culture medium.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove any extracellular metabolites. Aspirate the PBS completely after each wash.

  • Metabolite Extraction: Add 1 mL (for 6-well plate) or 5 mL (for 10 cm dish) of pre-chilled 80% methanol to each well/dish.

  • Cell Lysis: Place the plate on a rocker or shaker at 4°C for 10 minutes to ensure complete cell lysis.

  • Collection: Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS.

Protocol 2: ¹³C-Glucose Tracing for Metabolic Flux Analysis

This protocol outlines a method to assess the flux through the de novo serine synthesis pathway.

Materials:

  • Glucose-free cell culture medium

  • ¹³C₆-Glucose

  • This compound stock solution

  • All materials listed in Protocol 1

Procedure:

  • Medium Preparation: Prepare complete culture medium by supplementing glucose-free medium with ¹³C₆-Glucose at the same concentration as glucose in your standard medium.

  • Cell Seeding and Acclimatization: Seed cells as described in Protocol 1. The day before the experiment, switch the cells to the ¹³C₆-Glucose-containing medium and allow them to acclimatize for at least 16 hours.

  • Treatment: Treat the cells with this compound or vehicle control in the ¹³C₆-Glucose medium for a duration that is sufficient to observe changes in serine labeling (e.g., 6-24 hours).

  • Metabolite Extraction: Follow the metabolite extraction procedure as described in Protocol 1 (steps 2-10).

  • LC-MS Analysis: Reconstitute the dried metabolite pellets in an appropriate solvent for LC-MS analysis. Analyze the samples using an LC-MS method capable of separating and detecting the different isotopologues of serine and other relevant metabolites.

  • Data Analysis: Determine the fractional labeling of serine and other metabolites by calculating the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues for that metabolite.

Mandatory Visualizations

BI4916_Mechanism cluster_cell Cell BI-4916_ext This compound (Extracellular) BI-4916_int This compound (Intracellular) BI-4916_ext->BI-4916_int Cellular Uptake BI-4924 BI-4924 (Active Inhibitor) BI-4916_int->BI-4924 Hydrolysis PHGDH PHGDH BI-4924->PHGDH Inhibition Serine_Biosynthesis Serine Biosynthesis Pathway PHGDH->Serine_Biosynthesis Catalyzes Serine_Pathway Glucose Glucose 3PG 3-Phosphoglycerate Glucose->3PG 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP NAD+ ->NADH PHGDH PHGDH PHGDH->3PHP BI4924 BI-4924 BI4924->PHGDH Phosphoserine Phosphoserine 3PHP->Phosphoserine Glutamate -> a-KG PSAT1 PSAT1 PSAT1->Phosphoserine Serine Serine Phosphoserine->Serine PSPH PSPH PSPH->Serine Glycine Glycine Serine->Glycine One_Carbon One-Carbon Metabolism Serine->One_Carbon Nucleotides Nucleotide Synthesis Glycine->Nucleotides One_Carbon->Nucleotides Troubleshooting_Workflow Start Unexpected Metabolic Data Check_Concentration Is this compound concentration in optimal range? Start->Check_Concentration Check_Controls Are control samples (vehicle, negative control) behaving as expected? Check_Concentration->Check_Controls Yes Check_Protocols Review sample preparation and extraction protocols Check_Concentration->Check_Protocols No Check_Controls->Check_Protocols No Check_Cell_Line Is the cell line known to be dependent on de novo serine synthesis? Check_Controls->Check_Cell_Line Yes Consult_Support Consult Technical Support Check_Protocols->Consult_Support Flux_Analysis Perform metabolic flux analysis Check_Cell_Line->Flux_Analysis Yes Check_Cell_Line->Consult_Support No/Unsure Flux_Analysis->Consult_Support

References

Technical Support Center: BI-4916 to BI-4924 Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on ensuring the complete conversion of the cell-permeable ester prodrug, BI-4916, to its active carboxylic acid form, BI-4924.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and BI-4924?

A1: this compound is the ethyl ester prodrug of BI-4924.[1][2][3][4] this compound is designed to be more cell-permeable. Once inside the cell, it is hydrolyzed by intracellular esterases to the active compound, BI-4924, which is a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).[2][3][4]

Q2: Why would I need to convert this compound to BI-4924 in vitro?

A2: While this compound is designed for optimal cellular uptake, researchers may need a pure standard of BI-4924 for use as a control in biochemical assays, for analytical method development (e.g., HPLC, LC-MS), or for structural biology studies where the active form is required.

Q3: What is the chemical basis for the conversion of this compound to BI-4924?

A3: The conversion is a chemical reaction known as ester hydrolysis. In this reaction, the ethyl ester group of this compound reacts with water in the presence of a catalyst (typically an acid or a base) to form the corresponding carboxylic acid (BI-4924) and ethanol.

Troubleshooting Guide: Incomplete Conversion of this compound

Q4: I am observing incomplete conversion of this compound to BI-4924. What are the potential causes and solutions?

A4: Incomplete conversion is a common issue in ester hydrolysis. The table below outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Action
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material (this compound) is no longer detectable.
Suboptimal Reaction Temperature Increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to the formation of degradation byproducts.
Inadequate Catalyst Concentration (Acid or Base) If using a catalytic amount of acid or base, a slight increase in its concentration may enhance the reaction rate. If using stoichiometric amounts of a base (like LiOH), ensure the molar ratio is appropriate.
Poor Solubility of this compound Ensure that this compound is fully dissolved in the chosen solvent system. If solubility is an issue, consider using a co-solvent system (e.g., THF/water, Dioxane/water).
pH Drift during Reaction For base-catalyzed hydrolysis, the pH of the reaction mixture can decrease as the reaction proceeds. Monitor the pH and add additional base as needed to maintain the desired alkaline conditions.
Water Content in Reaction For hydrolysis, water is a key reactant. Ensure that a sufficient amount of water is present in the solvent system.

Q5: I am seeing unexpected side products in my reaction mixture. What could be the cause?

A5: The formation of side products can be due to several factors, including degradation of the starting material or product under the reaction conditions. If you are using harsh conditions (e.g., high temperatures or strong acid/base concentrations), consider using milder conditions. For example, switch from a strong base like sodium hydroxide (B78521) to a milder one like lithium hydroxide or potassium carbonate.

Q6: How can I monitor the progress of the conversion reaction?

A6: The most common methods for monitoring the reaction are TLC and HPLC. For TLC, you can spot the reaction mixture alongside standards of this compound and BI-4924. The disappearance of the this compound spot and the appearance of the BI-4924 spot will indicate the progress of the reaction. HPLC provides a more quantitative assessment of the conversion.

Experimental Protocols

Below is a generalized protocol for the base-catalyzed hydrolysis of this compound to BI-4924.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (B1210297) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4) for drying

Procedure:

  • Dissolve this compound in a suitable organic solvent such as THF or dioxane.

  • Add an aqueous solution of a base (e.g., LiOH or NaOH). A typical molar excess is 1.5 to 3 equivalents.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or HPLC until completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to protonate the carboxylate and precipitate the product.

  • Extract the product (BI-4924) with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude BI-4924.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Quantitative Data

The following table provides hypothetical data on the effect of different reaction conditions on the conversion of this compound to BI-4924.

Run Base (equivalents) Temperature (°C) Reaction Time (h) Conversion (%) Purity of BI-4924 (%)
1LiOH (1.5)25128592
2LiOH (1.5)4069895
3LiOH (3.0)258>9996
4NaOH (1.5)25109090
5NaOH (3.0)404>9993

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve this compound in THF add_base Add aqueous LiOH solution dissolve->add_base react Stir at 40°C add_base->react monitor Monitor by HPLC/TLC react->monitor acidify Acidify with 1N HCl monitor->acidify If complete extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated BI-4924 purify->product

Caption: Experimental workflow for the hydrolysis of this compound to BI-4924.

signaling_pathway BI4916 This compound (Prodrug) BI4924 BI-4924 (Active Drug) BI4916->BI4924 Intracellular Hydrolysis PHGDH PHGDH Enzyme BI4924->PHGDH Inhibition Serine_Biosynthesis Serine Biosynthesis Pathway PHGDH->Serine_Biosynthesis Catalyzes

Caption: Intracellular activation of this compound and inhibition of the PHGDH pathway.

troubleshooting_logic rect_node rect_node start Incomplete Conversion? check_time Reaction Time Sufficient? start->check_time Yes check_temp Temperature Optimal? check_time->check_temp Yes increase_time Increase Reaction Time check_time->increase_time No check_base Base Concentration Adequate? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_sol This compound Fully Dissolved? check_base->check_sol Yes increase_base Increase Base Concentration check_base->increase_base No change_solvent Use Co-solvent System check_sol->change_solvent No complete Conversion Complete check_sol->complete Yes increase_time->start increase_temp->start increase_base->start change_solvent->start

Caption: Troubleshooting decision tree for incomplete conversion of this compound.

References

BI-4916 Technical Support Center: Navigating Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-4916 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the cell-permeable ester prodrug of BI-4924.[1][2] Once inside the cell, it is hydrolyzed into its active form, BI-4924, which is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is upregulated in certain cancers.[1][2] By inhibiting PHGDH, BI-4924 disrupts the production of serine, thereby affecting cancer cell metabolism and migration.[4][5]

Q2: What is the rationale for using a prodrug like this compound?

A2: The active inhibitor, BI-4924, is a carboxylic acid, which can have poor cell permeability. This compound is an ester prodrug, designed to be more lipophilic and readily cross the cell membrane.[1][2] Intracellular esterases then cleave the ester group, releasing the active inhibitor BI-4924 and effectively "trapping" it inside the cell, leading to its accumulation.[6]

Q3: Is this compound suitable for in vivo studies?

A3: No, this compound is not recommended for in vivo studies. The ester prodrug is unstable in the presence of esterases found in plasma and tissues, which would lead to premature conversion to BI-4924 outside the target cells and potential off-target effects.[7] It is intended for in vitro cellular experiments only.[1][2]

Q4: What is the recommended solvent for this compound?

A4: The recommended solvent for this compound is DMSO. A stock solution of 100 mg/mL (189.6 mM) can be prepared, and sonication is recommended to aid dissolution.[5]

Q5: How should this compound be stored for long-term use?

A5: For long-term stability, powdered this compound should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[5]

Troubleshooting Guide for Long-Term Studies

Issue 1: Diminishing Efficacy of this compound Over Time

Possible Cause 1: Compound Instability in Culture Medium

  • Explanation: While generally stable, the ester linkage of this compound may undergo slow hydrolysis in aqueous culture media, especially at 37°C. This could reduce the effective concentration of the cell-permeable prodrug over several days.

  • Troubleshooting Steps:

    • Replenish the medium: For experiments lasting longer than 48-72 hours, perform partial or full media changes with freshly prepared this compound.

    • Monitor active compound levels: If analytical capabilities are available (e.g., LC-MS), measure the concentration of both this compound and BI-4924 in the culture medium and cell lysates over time to assess stability and conversion rates.

    • Use a stable active compound: For certain experimental designs where intracellular trapping is not the primary concern, consider using the active compound BI-4924 directly, though its cell permeability is lower.

Possible Cause 2: Development of Acquired Resistance

  • Explanation: Cancer cells are known to adapt to metabolic inhibitors. Long-term exposure to PHGDH inhibitors can lead to metabolic reprogramming, allowing cells to bypass the serine synthesis blockade.[1][4][5]

  • Troubleshooting Steps:

    • Monitor resistance markers: If available, use molecular biology techniques (e.g., qPCR, Western blot) to assess the expression of genes involved in serine/glycine metabolism or alternative metabolic pathways.

    • Combination therapy: Consider co-treatment with other inhibitors to target potential resistance pathways. For example, combining a PHGDH inhibitor with an inhibitor of the NAD+ salvage pathway (e.g., a NAMPT inhibitor) has shown synergistic effects.[4]

    • Nutrient-depleted media: Culture cells in serine/glycine-depleted media to increase their dependence on the de novo synthesis pathway and potentially delay the onset of resistance.

Possible Cause 3: Inhibitor-Induced Protein Degradation

  • Explanation: Some small molecule inhibitors have been shown to not only inhibit their target enzyme but also induce its degradation. While not specifically documented for this compound, it is a possibility in long-term studies.

  • Troubleshooting Steps:

    • Monitor PHGDH protein levels: Perform Western blotting for PHGDH on cell lysates collected at different time points during the long-term study. A gradual decrease in PHGDH protein levels could indicate inhibitor-induced degradation.

Issue 2: Observed Off-Target Effects

Possible Cause: Inhibition of Other Proteins at High Concentrations

  • Explanation: While BI-4924 is a selective PHGDH inhibitor, at higher concentrations, off-target effects can occur. A safety screen of this compound at 10 µM showed significant inhibition of CCKA (82%), 5HT2B (94%), and ALPHA2A (101%).

  • Troubleshooting Steps:

    • Titrate the concentration: Determine the minimal effective concentration of this compound for your cell line and experimental endpoint to minimize the risk of off-target effects.

    • Use the negative control: Boehringer Ingelheim provides a negative control compound, BI-5583.[1][2] This should be used in parallel to distinguish between on-target and off-target effects.

    • Phenotypic comparison: Compare the observed cellular phenotype with that of genetic knockdown of PHGDH (e.g., using siRNA or CRISPR). Concordant phenotypes are more likely to be on-target.

Quantitative Data Summary

CompoundMolecular Weight (Da)TargetIn Vitro IC50 (NAD+ high assay)In Vitro IC50 (13C-Serine; 72 h)
This compound 527.4PHGDH (prodrug)169 nM2,032 nM
BI-5583 372.8Negative ControlNot DeterminedNot Applicable

Note: The activity of this compound in the biochemical assay is likely due to the formation of the active carboxylic acid analog, BI-4924, under the assay conditions.[1][2]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treatment: The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Long-Term Maintenance: For experiments lasting longer than 72 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 48-72 hours.

  • Controls: Always include a vehicle control (DMSO at the same final concentration as the this compound treatment) and, if possible, a negative control (BI-5583) and a positive control (e.g., a known cytotoxic agent).

Protocol 2: Western Blot for PHGDH Protein Levels

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PHGDH overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize PHGDH band intensity to a loading control (e.g., GAPDH or β-actin).

Visualizations

BI4916_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext This compound (Prodrug) BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake BI-4924 BI-4924 (Active Inhibitor) BI-4916_int->BI-4924 Hydrolysis PHGDH PHGDH BI-4924->PHGDH Inhibition Esterases Esterases Esterases->BI-4916_int Serine_Biosynthesis Serine Biosynthesis PHGDH->Serine_Biosynthesis Catalyzes Troubleshooting_Workflow Start Diminishing Efficacy of this compound Observed Check_Stability Is the compound stable in the medium? Start->Check_Stability Replenish_Medium Replenish medium with fresh this compound Check_Stability->Replenish_Medium No Check_Resistance Are cells developing resistance? Check_Stability->Check_Resistance Yes Replenish_Medium->Check_Resistance Resistance_Strategies Consider combination therapy or nutrient-depleted media Check_Resistance->Resistance_Strategies Yes Check_Degradation Is PHGDH protein being degraded? Check_Resistance->Check_Degradation No Resistance_Strategies->Check_Degradation Monitor_Protein Monitor PHGDH levels by Western blot Check_Degradation->Monitor_Protein Yes End Problem Resolved Check_Degradation->End No Monitor_Protein->End Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3PG 3-Phosphoglycerate Glycolysis->3PG 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP NAD+ -> NADH PHGDH PHGDH PHGDH->3PG Serine Serine 3PHP->Serine ... Downstream Nucleotide Synthesis, One-Carbon Metabolism, Cell Migration Serine->Downstream BI4924 BI-4924 (Active Inhibitor) BI4924->PHGDH Inhibition

References

BI-4916 Technical Support Center: Troubleshooting Interference with Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BI-4916, a potent prodrug inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information provided here will help researchers anticipate and address potential experimental issues arising from both the on-target and off-target effects of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable ester prodrug of BI-4924.[1] Once inside the cell, it is hydrolyzed to its active form, BI-4924, which is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][3] Therefore, this compound's primary mechanism of action is the disruption of serine synthesis.

Q2: Why should I use this compound instead of its active form, BI-4924, in cellular experiments?

A2: this compound is designed for use in cellular experiments because its ester form allows it to readily cross the cell membrane.[1] The active inhibitor, BI-4924, is a carboxylic acid and has poor cell permeability. Inside the cell, this compound is trapped by conversion to BI-4924, leading to intracellular accumulation of the active inhibitor.[2]

Q3: What are the known off-targets of this compound?

A3: A SafetyScreen44™ panel has shown that at a concentration of 10 µM, this compound can significantly inhibit the following proteins: Cholecystokinin A (CCKA) receptor (82% inhibition), 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B) (94% inhibition), and Alpha-2A adrenergic receptor (ALPHA2A) (101% inhibition).[1][3] Additionally, studies on the active form, BI-4924, have identified potential off-target interactions with alcohol dehydrogenase class-3 and 3-hydroxyisobutyrate (B1249102) dehydrogenase.

Q4: What is a typical working concentration for this compound in cell culture?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. IC50 values for cell proliferation in various cancer cell lines have been reported in the low micromolar range. For example, in acute myeloid leukemia (AML) cell lines, IC50 values ranged from 1.3 to 2.0 µM.[4] It is always recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target effects from those caused by interference with other cellular processes.

Issue 1: Unexpectedly Strong Anti-proliferative or Cytotoxic Effects

Potential Cause Troubleshooting Steps
High PHGDH dependence of the cell line. 1. Confirm the expression level of PHGDH in your cell line via Western blot or qPCR. Cell lines with high PHGDH expression are more sensitive to its inhibition.[3] 2. Supplement the culture medium with serine. If the anti-proliferative effect is rescued, it is likely an on-target effect.
Off-target inhibition of 5-HT2B receptors. 1. The 5-HT2B receptor is known to be involved in cell proliferation signaling pathways, including the MAPK/ERK pathway.[5][6] 2. If your cell line expresses 5-HT2B, consider using a specific 5-HT2B antagonist as a control to see if it phenocopies the effect of this compound.
Off-target inhibition of CCKA receptors. 1. Inhibition of CCKA receptors has been shown to have anti-proliferative effects in some cancer cell lines, such as the colon cancer cell line HT-29. 2. If your cell line is known to express CCKA receptors, this could be a contributing factor.
General cellular stress or toxicity. 1. Reduce the concentration of this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).

Issue 2: Discrepancies in Metabolic Flux Analysis Data

Potential Cause Troubleshooting Steps
Incomplete inhibition of PHGDH. 1. Increase the concentration of this compound or the incubation time. 2. Confirm the inhibition of serine synthesis by measuring the levels of serine and glycine.
Off-target inhibition of alcohol dehydrogenase or 3-hydroxyisobutyrate dehydrogenase. 1. These dehydrogenases are involved in alcohol and amino acid metabolism, respectively. Off-target inhibition could alter the flux through related pathways. 2. Carefully analyze the flux data for unexpected changes in pathways involving these enzymes. For example, altered ethanol (B145695) metabolism or valine catabolism.
Secondary metabolic adaptations. 1. Inhibition of a key metabolic pathway can lead to compensatory changes in other pathways. 2. Perform a time-course experiment to distinguish immediate effects from longer-term adaptations.

III. Quantitative Data Summary

Table 1: In Vitro Activity of this compound and its Active Form BI-4924

Compound Target Assay Condition IC50 (nM)
This compoundPHGDHNAD+ high assay (250 µM)169
BI-4924PHGDH-3
This compound13C-Serine Incorporation (72h)Cellular Assay2,032

Data sourced from opnMe.com by Boehringer Ingelheim.[3]

Table 2: Off-Target Profile of this compound at 10 µM

Off-Target % Inhibition
Cholecystokinin A (CCKA) receptor82%
5-HT2B receptor94%
ALPHA2A adrenergic receptor101%

Data from the SafetyScreen44™ panel.[1][3]

Table 3: Cellular IC50 Values of this compound in AML Cell Lines

Cell Line IC50 (µM)
MOLM-142 ± 0.4
U9371.3 ± 0.3
MV4-111.4 ± 0.4
Monomac-61.6 ± 0.3

Data from a study on the anti-leukemic effects of this compound.[4]

IV. Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

2. Metabolic Flux Analysis using Stable Isotope Tracers

This protocol provides a general workflow for tracing the metabolic fate of a labeled substrate in the presence of this compound.

Materials:

  • Cells of interest

  • Culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)

  • Stable isotope-labeled tracer (e.g., U-13C-glucose)

  • This compound

  • Methanol, water, and chloroform (B151607) for metabolite extraction

  • LC-MS or GC-MS system

Procedure:

  • Seed cells and allow them to reach the desired confluency.

  • Pre-treat the cells with this compound or vehicle control for a specified duration.

  • Replace the medium with the tracer-containing medium (e.g., DMEM with U-13C-glucose) and continue the treatment with this compound.

  • Incubate for a time course to allow for the incorporation of the tracer into downstream metabolites.

  • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Perform a liquid-liquid extraction to separate polar and nonpolar metabolites.

  • Analyze the metabolite extracts by LC-MS or GC-MS to determine the isotopic enrichment in various metabolites.[10][11]

V. Mandatory Visualizations

BI4916_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular BI-4916_ext This compound BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake BI-4924 BI-4924 (Active) BI-4916_int->BI-4924 Hydrolysis PHGDH PHGDH BI-4924->PHGDH Inhibition Serine_Biosynthesis De Novo Serine Biosynthesis PHGDH->Serine_Biosynthesis Catalysis Esterases Esterases Esterases->BI-4916_int

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_PHGDH Is the cell line PHGDH-dependent? Start->Check_PHGDH Off_Target_Check Consider Off-Target Effects Check_PHGDH->Off_Target_Check No Serine_Rescue Perform Serine Rescue Experiment Check_PHGDH->Serine_Rescue Yes On_Target Likely On-Target Effect Analyze_Off_Targets Analyze Known Off-Targets (CCKA, 5-HT2B, ALPHA2A, Dehydrogenases) Off_Target_Check->Analyze_Off_Targets Rescued Effect Rescued Serine_Rescue->Rescued Rescued->On_Target Yes Rescued->Off_Target_Check No Not_Rescued Effect Not Rescued

Caption: Troubleshooting workflow for this compound experiments.

Off_Target_Signaling cluster_PHGDH On-Target cluster_Off_Targets Potential Off-Targets cluster_Downstream Downstream Cellular Processes BI4916 This compound PHGDH PHGDH BI4916->PHGDH HT2B 5-HT2B Receptor BI4916->HT2B CCKA CCKA Receptor BI4916->CCKA ADH Alcohol Dehydrogenase BI4916->ADH Serine Serine Biosynthesis PHGDH->Serine Proliferation Cell Proliferation Serine->Proliferation Metabolism Metabolic Pathways Serine->Metabolism HT2B->Proliferation MAPK/ERK CCKA->Proliferation ADH->Metabolism

Caption: Potential on- and off-target effects of this compound.

References

Technical Support Center: Addressing BI-4916 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the insolubility issues associated with BI-4916, a prodrug of the potent PHGDH inhibitor BI-4924.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an ester prodrug of BI-4924, a highly selective and potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] this compound is designed to be cell-permeable, where it is then hydrolyzed to the active compound BI-4924.[2][4] Like many small molecule inhibitors, this compound exhibits poor aqueous solubility, which can present challenges in achieving the desired concentrations for in vitro and in vivo experiments, potentially impacting experimental reproducibility and the accuracy of results.

Q2: What are the reported solubility specifications for this compound?

A2: The solubility of this compound is highly dependent on the solvent. It is reported to have high solubility in dimethyl sulfoxide (B87167) (DMSO), but very low solubility in aqueous solutions at neutral pH.[1][4][5] For specific quantitative data, please refer to the Data Presentation section below.

Q3: What is the mechanism of action of this compound?

A3: this compound is a prodrug that is hydrolyzed within the cell to its active form, BI-4924.[2][4] BI-4924 is a competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2][4][6] By inhibiting PHGDH, BI-4924 disrupts the production of serine, which is crucial for cancer cell proliferation and migration.[1][5][7]

Q4: Are there any general strategies to improve the solubility of hydrophobic compounds like this compound?

A4: Yes, several techniques are commonly used to enhance the solubility of poorly soluble drugs. These include physical modifications like particle size reduction (micronization, nanosuspension) and chemical modifications such as the use of co-solvents, pH adjustment, salt formation, and complexation with agents like cyclodextrins.[8][9][10][11][12][13] The choice of method depends on the specific compound and the experimental requirements.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and overcome common solubility challenges encountered when working with this compound.

Issue 1: Precipitation observed upon dilution of DMSO stock solution in aqueous media.
  • Cause: This is a common issue for hydrophobic compounds. When the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the percentage of the organic co-solvent (DMSO) decreases significantly, causing the compound to precipitate out of the solution.[14]

  • Solutions:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as high as experimentally permissible without causing cellular toxicity. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.

    • Use a Co-solvent System: Instead of diluting directly into a purely aqueous medium, consider using a co-solvent system. This involves a mixture of water and a water-miscible organic solvent.[9] Commonly used co-solvents in addition to DMSO include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

    • Stepwise Dilution: Perform serial dilutions from the high-concentration DMSO stock into your final aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent immediate precipitation.

Issue 2: Difficulty in preparing a high-concentration stock solution.
  • Cause: this compound may have limited solubility even in organic solvents if not handled correctly.

  • Solutions:

    • Use High-Quality, Anhydrous DMSO: Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.[1] Use freshly opened, high-purity, anhydrous DMSO.

    • Apply Gentle Heating and Sonication: To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be effective.[1][5] However, be cautious with heating to avoid compound degradation.

    • Vortexing: Vigorous vortexing can also help in dissolving the compound.[15]

Issue 3: Inconsistent results in biological assays.
  • Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate effective concentration of the compound in your assay and leading to poor reproducibility.

  • Solutions:

    • Visual Inspection: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. A clear, homogenous solution is crucial.

    • Filtration: After dilution, consider filtering the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[16]

    • Inclusion of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, can help to maintain the compound in solution.[9] However, the compatibility of surfactants with your specific assay must be verified.

Data Presentation

The following table summarizes the available quantitative data on the solubility of this compound.

Solvent/ConditionSolubilitySource
DMSO250 mg/mL (474.01 mM)[1]
DMSO100 mg/mL (189.6 mM)[5]
Aqueous Buffer (pH 6.8)<1 µg/mL[4]

Note: The use of sonication and fresh, high-purity DMSO is recommended to achieve maximum solubility in DMSO.[1][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[1][17]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium or appropriate aqueous buffer

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations. It is recommended to perform dilutions in a stepwise manner to minimize precipitation.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium.

  • Gently mix the solution by pipetting or inverting the tube after each dilution step.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.

  • Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Mandatory Visualization

Signaling Pathway of this compound Action

BI4916_Pathway cluster_cell Cell BI4916_ext This compound (extracellular) BI4916_int This compound (intracellular) BI4916_ext->BI4916_int Cellular Uptake BI4924 BI-4924 (Active Inhibitor) BI4916_int->BI4924 Hydrolysis by Esterases PHGDH PHGDH BI4924->PHGDH Inhibition Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP Catalysis Three_PG 3-Phosphoglycerate (from Glycolysis) Three_PG->PHGDH Substrate Serine Serine Biosynthesis (Proline, Cysteine, Glycine, Nucleotides, etc.) Three_PHP->Serine Proliferation Cancer Cell Proliferation & Migration Serine->Proliferation

Caption: Mechanism of action of this compound in inhibiting the PHGDH pathway.

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow start Start: this compound Powder prep_stock Prepare concentrated stock in anhydrous DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock sonicate Apply sonication and gentle warming check_stock->sonicate No dilute Dilute stock in aqueous buffer/medium check_stock->dilute Yes sonicate->prep_stock check_dilution Precipitation observed? dilute->check_dilution proceed Proceed with experiment check_dilution->proceed No troubleshoot Troubleshoot Dilution check_dilution->troubleshoot Yes optimize_dmso Optimize final DMSO concentration troubleshoot->optimize_dmso cosolvent Use a co-solvent system (e.g., with PEG, Ethanol) troubleshoot->cosolvent ph_adjust Adjust pH of buffer troubleshoot->ph_adjust

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

impact of serum concentration on BI-4916 activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing the PHGDH inhibitor BI-4916 in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum concentration on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable ester prodrug of BI-4924. Once inside the cell, this compound is hydrolyzed to its active form, BI-4924, which is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is crucial for the proliferation of certain cancer cells.[2][5] By inhibiting PHGDH, BI-4924 disrupts the production of serine, thereby affecting downstream processes that rely on this amino acid, such as nucleotide synthesis and redox homeostasis.[6][7]

Q2: Why am I observing a lower-than-expected potency (higher IC50 value) for this compound in my cell-based assays?

A2: A common reason for the reduced potency of small molecule inhibitors in cell culture is the presence of serum in the medium. This compound has been reported to have high plasma protein binding (98.8% in 10% Fetal Calf Serum).[3] Serum proteins, particularly albumin, can bind to this compound, reducing the free concentration of the compound available to enter the cells and exert its inhibitory effect. This phenomenon is often referred to as a "serum shift" and results in a higher apparent IC50 value.

Q3: How can I determine if serum is affecting the activity of this compound in my experiments?

A3: To quantify the impact of serum on this compound's activity, you can perform a serum shift assay. This involves determining the IC50 value of this compound in your cell line using media containing varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS). A significant increase in the IC50 value with increasing serum concentration is a strong indicator of serum protein binding.

Q4: What are the recommended cell culture conditions for experiments with this compound?

A4: The optimal cell culture conditions will depend on your specific cell line and experimental goals. However, to minimize the impact of serum protein binding, consider the following:

  • Reduced-Serum or Serum-Free Media: If your cell line can be maintained for the duration of the experiment in reduced-serum or serum-free media, this will provide a more accurate assessment of this compound's intrinsic potency.

  • Consistent Serum Concentration: If serum is required for cell health, it is crucial to maintain a consistent concentration across all experiments to ensure reproducibility. Be aware that different lots of serum can have varying protein compositions, which may affect results.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in in vitro assays.

Issue Possible Cause Suggested Solution
Higher than expected IC50 value High Serum Concentration: As mentioned in the FAQs, serum proteins can bind to this compound, reducing its effective concentration.1. Perform a Serum Shift Assay: Quantify the effect of serum on your specific cell line (see Experimental Protocols). 2. Reduce Serum Concentration: If possible, conduct your experiment in a lower serum concentration. 3. Increase this compound Concentration: If high serum is necessary, you may need to use a higher concentration of this compound to achieve the desired biological effect.
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution will lead to variable results. Compound Precipitation: this compound may have limited solubility in aqueous media.1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating. 2. Check for Precipitate: Visually inspect your this compound solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Ensure the final solvent (e.g., DMSO) concentration is low and consistent across all wells.
No observable effect of this compound Cell Line Insensitivity: The cell line may not be dependent on the de novo serine biosynthesis pathway for survival. Compound Degradation: Improper storage or handling can lead to the degradation of this compound.1. Use a Sensitive Control Cell Line: Test a cell line known to be sensitive to PHGDH inhibition in parallel. 2. Proper Compound Handling: Store this compound as recommended by the supplier. Prepare fresh aliquots from a stock solution to minimize freeze-thaw cycles.
High background in fluorescence-based assays Autofluorescence: Cellular components or media constituents (like phenol (B47542) red and serum) can cause background fluorescence.[2] Non-specific Staining: If using fluorescent antibodies, they may bind non-specifically.1. Use Phenol Red-Free Media: This can significantly reduce background fluorescence. 2. Include Unstained Controls: To determine the level of cellular autofluorescence. 3. Optimize Antibody Concentrations: Titrate antibody concentrations and include appropriate blocking steps.

Quantitative Data Summary

Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 Values

This table illustrates the expected trend of an increase in the apparent IC50 value of this compound with increasing serum concentration. Researchers should replace this with their own experimental data.

Cell LineSerum Concentration (%)Apparent IC50 (µM)Fold Shift (vs. 0.5% Serum)
MDA-MB-4680.50.51.0
MDA-MB-46821.53.0
MDA-MB-46854.08.0
MDA-MB-4681010.020.0

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (with and without various concentrations of serum)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: Serum Shift Assay

This protocol is designed to quantify the effect of serum on the potency of this compound.

Procedure:

  • Follow the IC50 determination protocol (Protocol 1) with one key modification.

  • Prepare the serial dilutions of this compound in separate media containing different concentrations of serum (e.g., 0.5%, 2%, 5%, and 10% FBS).

  • Determine the IC50 value for this compound in each serum concentration.

  • Calculate the "fold shift" in IC50 by dividing the IC50 value at each serum concentration by the IC50 value obtained in the lowest serum concentration.

Visualizations

BI4916_MOA cluster_extracellular Extracellular cluster_intracellular Intracellular BI-4916_ext This compound (Prodrug) BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake BI-4924 BI-4924 (Active) BI-4916_int->BI-4924 Hydrolysis PHGDH PHGDH BI-4924->PHGDH Inhibition 3PHP 3-Phosphohydroxypyruvate PHGDH->3PHP Catalysis 3PG 3-Phosphoglycerate 3PG->PHGDH Substrate Serine Serine Biosynthesis Disrupted 3PHP->Serine

Caption: Mechanism of action of this compound.

Serum_Shift_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plates Prepare_BI4916 Prepare serial dilutions of this compound in media with varying serum % Treat_Cells Treat cells with this compound dilutions Prepare_BI4916->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay (e.g., MTT) Incubate->Viability_Assay Measure_Absorbance Measure absorbance/luminescence Viability_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 for each serum concentration Measure_Absorbance->Calculate_IC50 Analyze_Shift Analyze fold shift in IC50 Calculate_IC50->Analyze_Shift

Caption: Experimental workflow for a serum shift assay.

Troubleshooting_Logic High_IC50 Observed High IC50 Check_Serum Is serum present in media? High_IC50->Check_Serum Perform_Shift_Assay Perform Serum Shift Assay Check_Serum->Perform_Shift_Assay Yes Check_Cell_Line Is cell line known to be sensitive? Check_Serum->Check_Cell_Line No Conclusion Potency shift due to serum binding Perform_Shift_Assay->Conclusion Use_Control_Line Use positive control cell line Check_Cell_Line->Use_Control_Line No Check_Compound Check compound handling and storage Check_Cell_Line->Check_Compound Yes

Caption: Logical workflow for troubleshooting high IC50 values.

References

cell line specific responses to BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-4916, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable ester prodrug of BI-4924.[1][2][3][4] Once inside the cell, it is hydrolyzed into its active form, BI-4924. BI-4924 is a highly potent and selective competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4] BI-4924 competes with the NADH/NAD+ cofactor, thereby blocking the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate and disrupting the synthesis of serine.[1][5]

Q2: In which type of cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines that have an amplified or overexpressed PHGDH gene, leading to a dependency on the de novo serine biosynthesis pathway.[1][2][3][4] This is frequently observed in triple-negative breast cancers and melanoma.[1][2][3][4] Cell lines with high PHGDH expression are more sensitive to the anti-proliferative effects of PHGDH inhibition.[6][7]

Q3: What are the expected cellular effects of this compound treatment?

A3: Treatment with this compound can lead to a reduction in cancer cell migration and proliferation.[8][9] It has been shown to reduce the migratory capacity of methotrexate-resistant MDA-MB-468 cells.[8] Interestingly, at a concentration of 15 μM for 24 hours, this compound was found to have no adverse effect on tricarboxylic acid (TCA) cycle activity and the proliferation rate of MDA-MB-468 cells, though it did reduce cell migration.[8] this compound has also been shown to disrupt cGAS-STING signaling.[8]

Q4: How should this compound be prepared and stored?

A4: this compound is typically supplied as a powder. For creating stock solutions, it can be dissolved in DMSO. For example, a 100 mg/mL solution is possible.[9] It is recommended to store the powder at -20°C for up to 3 years and the solvent-based stock solutions at -80°C for up to 1 year.[9]

Troubleshooting Guide

Problem 1: I am not observing a significant anti-proliferative effect of this compound on my cancer cell line.

  • Question: Is your cell line dependent on de novo serine synthesis?

    • Answer: The efficacy of this compound is highly correlated with the expression level of PHGDH.[6][7] We recommend verifying the PHGDH expression status of your cell line by Western blot or qPCR. Cell lines with low or absent PHGDH expression may not be sensitive to this compound as they likely rely on exogenous serine.

  • Question: Is the concentration of this compound optimal?

    • Answer: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. Refer to the data table below for reported IC50 values in other cell lines.

  • Question: Is the duration of the treatment sufficient?

    • Answer: For cell viability assays, a treatment duration of 72 hours is commonly used.[10] Shorter incubation times may not be sufficient to observe a significant effect on cell proliferation.

Problem 2: I am observing high variability in my experimental results.

  • Question: How are you preparing your this compound working solutions?

    • Answer: Ensure that your stock solution is fully dissolved and that you are performing accurate serial dilutions to prepare your working concentrations. It is also important to use a consistent, low percentage of DMSO in your final culture medium (e.g., ≤ 0.5%) and to include a vehicle control (DMSO only) in your experiments.[11]

  • Question: Are your cells healthy and in the logarithmic growth phase?

    • Answer: It is crucial to use cells that are healthy and actively proliferating for cell-based assays. Ensure that you are seeding cells at an appropriate density to avoid overgrowth or nutrient depletion during the course of the experiment.

Problem 3: My cells are developing resistance to this compound.

  • Question: What are the potential mechanisms of resistance to PHGDH inhibitors?

    • Answer: While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms could include:

      • Mutations in the PHGDH gene that alter the drug binding site.

      • Upregulation of alternative pathways for serine/glycine (B1666218) biosynthesis.

      • Increased uptake of exogenous serine and glycine from the culture medium.

      • Upregulation of drug efflux pumps that remove this compound or BI-4924 from the cell.

Quantitative Data Summary

Table 1: Cell Line Specific Responses to PHGDH Inhibitors

Cell LineCancer TypePHGDH StatusCompoundIC50/EC50 (µM)Notes
MDA-MB-468Breast CancerAmplifiedThis compound2.0[5]
MDA-MB-468Breast CancerAmplifiedPKUMDL-WQ-21017.70[11]
HCC70Breast CancerAmplifiedPKUMDL-WQ-210110.8[11]
MDA-MB-231Breast CancerNon-amplifiedPKUMDL-WQ-2101> 200[11]
ZR-75-1Breast CancerNon-amplifiedPKUMDL-WQ-2101> 200[11]
MCF-7Breast CancerNon-amplifiedPKUMDL-WQ-2101> 200[11]
BT-20Breast CancerAmplifiedNCT-5038 - 16[10]
HT1080FibrosarcomaN/ANCT-5038 - 16[10]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density for your cell line.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.5%).

    • Include wells for a vehicle control (DMSO only) and untreated cells.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Perform the viability assessment according to the manufacturer's protocol for your chosen assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis:

    • Normalize the results to the vehicle-treated control cells.

    • Plot the percentage of viable cells against the log of the this compound concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for PHGDH Expression
  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect cell lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PHGDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the PHGDH signal to a loading control such as β-actin or GAPDH.

Protocol 3: PHGDH Enzyme Inhibition Assay (General Protocol)
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and NAD+.

  • Inhibitor Incubation:

    • Pre-incubate the PHGDH enzyme with varying concentrations of this compound (or its active form, BI-4924) for 30 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate (3-PG).

  • Signal Detection:

    • Monitor the increase in NADH over time by measuring the absorbance at 340 nm or through a coupled reaction that generates a fluorescent or colorimetric signal.[10]

Visualizations

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Multiple Steps PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP NAD+ -> NADH PSAT1 PSAT1 Three_PHP->PSAT1 Three_PS 3-Phosphoserine PSAT1->Three_PS PSPH PSPH Three_PS->PSPH Serine Serine PSPH->Serine Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis One_Carbon_Metabolism One-Carbon Metabolism Serine->One_Carbon_Metabolism Cell_Proliferation Cell Proliferation & Migration Nucleotide_Synthesis->Cell_Proliferation One_Carbon_Metabolism->Cell_Proliferation BI4916 This compound BI4924 BI-4924 (Active) BI4916->BI4924 Intracellular hydrolysis BI4924->PHGDH Inhibition

Caption: The PHGDH signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MDA-MB-468) start->cell_culture phgdh_verification 2. Verify PHGDH Expression (Western Blot) cell_culture->phgdh_verification cell_seeding 3. Seed Cells for Assay (96-well plate) phgdh_verification->cell_seeding treatment 4. Treat with this compound (Dose-response, 72h) cell_seeding->treatment viability_assay 5. Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability_assay data_analysis 6. Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end Troubleshooting_Tree start No significant anti-proliferative effect q1 Is the cell line PHGDH-dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the this compound concentration optimal? a1_yes->q2 sol1 Consider using a PHGDH-high cell line. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the treatment duration sufficient? a2_yes->q3 sol2 Perform a dose-response experiment. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider alternative resistance mechanisms. a3_yes->end sol3 Increase incubation time (e.g., 72h). a3_no->sol3

References

Validation & Comparative

A Comparative Guide to the Efficacy of PHGDH Inhibitors: BI-4916 vs. CBR-5884

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two prominent inhibitors of phosphoglycerate dehydrogenase (PHGDH), BI-4916 and CBR-5884, for researchers, scientists, and drug development professionals. PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to meet the metabolic demands of rapid cell proliferation. This document summarizes their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key validation assays.

Mechanism of Action and Efficacy Overview

This compound is a prodrug that is cell-permeable and is intracellularly hydrolyzed to its active form, BI-4924.[1][2] BI-4924 is a potent, NADH/NAD+-competitive inhibitor of PHGDH.[3][4] In contrast, CBR-5884 is a non-competitive inhibitor that disrupts the oligomerization of the PHGDH enzyme, which is essential for its catalytic activity.[5][6] This difference in mechanism of action is a key distinguishing feature between the two compounds.

The efficacy of both inhibitors has been evaluated in various cancer cell lines, particularly those with high PHGDH expression and a dependency on the serine biosynthesis pathway.

Quantitative Efficacy Data

The following table summarizes the in vitro and cellular efficacy of this compound and CBR-5884.

InhibitorTargetMechanism of ActionIn Vitro IC50 (PHGDH Enzyme Assay)Cellular IC50 (Cell Proliferation/Viability)Cell Line(s)Reference(s)
This compound PHGDHProdrug of BI-4924 (NADH/NAD+-competitive)169 nM (likely due to conversion to BI-4924)18.24 ± 1.06 µMMDA-MB-468[1][7]
2,032 nM (¹³C-Serine incorporation)Not specified[1]
CBR-5884 PHGDHNon-competitive, disrupts oligomerization33 µM21.99 ± 0.58 µMMDA-MB-468[5][7][8]
54.4 µMSKOV3 (ovarian cancer)[3]
54.7 µMID8 (ovarian cancer)[3]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathway and Experimental Workflow

The serine biosynthesis pathway, targeted by both this compound and CBR-5884, plays a crucial role in cancer cell metabolism, providing precursors for nucleotide synthesis, redox homeostasis, and amino acid production. Inhibition of PHGDH blocks this pathway, leading to reduced cancer cell proliferation and migration.

Serine Biosynthesis Pathway Inhibition Serine Biosynthesis Pathway and Inhibition Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Three_PS 3-Phosphoserine PSAT1->Three_PS PSPH PSPH Three_PS->PSPH Serine Serine PSPH->Serine Downstream Nucleotide Synthesis Redox Homeostasis Amino Acid Synthesis Serine->Downstream Proliferation Cancer Cell Proliferation & Migration Downstream->Proliferation BI_4916 This compound (BI-4924) BI_4916->PHGDH Inhibits (Competitive) CBR_5884 CBR-5884 CBR_5884->PHGDH Inhibits (Non-competitive) Experimental Workflow General Experimental Workflow for Inhibitor Efficacy Testing start Start cell_culture Culture Cancer Cell Lines (e.g., MDA-MB-468, SKOV3) start->cell_culture inhibitor_treatment Treat cells with varying concentrations of This compound or CBR-5884 cell_culture->inhibitor_treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) inhibitor_treatment->viability_assay migration_assay Cell Migration/Invasion Assay (e.g., Transwell assay) inhibitor_treatment->migration_assay serine_synthesis_assay Serine Synthesis Assay (¹³C-glucose labeling and LC-MS) inhibitor_treatment->serine_synthesis_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis migration_assay->data_analysis serine_synthesis_assay->data_analysis end End data_analysis->end

References

Validating PHGDH Inhibition in Cells: A Comparative Guide to BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of BI-4916, a potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, with other commonly used inhibitors, NCT-503 and CBR-5884. We present a detailed analysis of their performance based on experimental data, furnish protocols for key validation assays, and provide visual representations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of cancer biology and metabolism.

Comparative Analysis of PHGDH Inhibitors

The validation of on-target activity for any small molecule inhibitor is crucial. In the context of PHGDH, this involves demonstrating dose-dependent inhibition of serine biosynthesis and observing the expected downstream cellular consequences. This compound is a cell-permeable prodrug of the highly potent and selective PHGDH inhibitor BI-4924.[1] For cellular experiments, this compound is used to allow for intracellular conversion to its active form.[1] A structurally related compound, BI-5583, which is inactive against PHGDH, serves as an ideal negative control for these experiments.[2]

Below is a summary of the in vitro and cellular activities of this compound and two other well-characterized PHGDH inhibitors, NCT-503 and CBR-5884.

Table 1: Comparison of PHGDH Inhibitor Potency and Cellular Activity

InhibitorTargetMechanism of ActionIn Vitro IC50 (PHGDH)Cellular EC50 (Serine Synthesis Inhibition)Cellular EC50 (Cell Viability)Negative Control
This compound (BI-4924) PHGDHNADH/NAD+-competitive3 nM (BI-4924)[3]2.2 µM (this compound, 72h)[3]Cell line dependentBI-5583[2]
NCT-503 PHGDHNon-competitive[4]2.5 µM[5]2.3 µM (MDA-MB-468)[4]8-16 µM (PHGDH-dependent cell lines)[4]PHGDH-inactive compound available[4]
CBR-5884 PHGDHNon-competitive, disrupts oligomerization33 µM[6]~30% inhibition at 30 µM[7]54.4 µM (SKOV3), 54.7 µM (ID8)[3]Not specified

PHGDH Signaling and Inhibition

PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[7] This pathway is crucial for the production of serine and downstream metabolites essential for cell proliferation, including nucleotides and glutathione.[4] In many cancer cells, the PHGDH pathway is upregulated to meet the high metabolic demands of rapid growth.[7] The activity of PHGDH is also linked to the mTOR and ATF4 signaling pathways, which are central regulators of cell growth and stress responses.[8][9] Inhibition of PHGDH is expected to decrease serine production, leading to reduced proliferation and induction of apoptosis in dependent cancer cells.

PHGDH_Signaling cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_inhibitors Inhibition cluster_downstream Downstream Effects cluster_signaling Regulatory Signaling Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP Serine Serine 3_PHP->Serine PSAT1, PSPH Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis BI_4916 This compound BI_4916->PHGDH NCT_503 NCT-503 NCT_503->PHGDH CBR_5884 CBR-5884 CBR_5884->PHGDH Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation mTOR mTOR ATF4 ATF4 mTOR->ATF4 ATF4->PHGDH Upregulates Expression

Figure 1: PHGDH Signaling and Inhibition

Experimental Protocols for On-Target Validation

To rigorously validate the inhibitory effects of this compound in a cellular context, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

¹³C-Glucose to ¹³C-Serine Tracing by LC-MS

This assay directly measures the inhibition of de novo serine synthesis by tracking the incorporation of carbon from glucose into serine.

Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Complete culture medium

  • Culture medium lacking glucose and serine

  • [U-¹³C]-glucose

  • This compound, NCT-503, CBR-5884, and BI-5583 (negative control)

  • 80% Methanol (B129727) (pre-chilled at -80°C)

  • LC-MS grade water and acetonitrile

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Inhibitor Treatment: Pre-treat the cells with this compound, NCT-503, CBR-5884, BI-5583, or vehicle control (DMSO) at desired concentrations for 4-6 hours.

  • Isotope Labeling: Remove the culture medium and wash the cells once with PBS. Add glucose- and serine-free medium containing the inhibitors and 10 mM [U-¹³C]-glucose. Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells quickly with ice-cold saline.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/acetonitrile for analysis.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC).

    • Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3) to determine the fraction of newly synthesized serine from ¹³C-glucose.

  • Data Analysis: Calculate the percentage of labeled serine relative to the total serine pool for each treatment condition. A significant reduction in the M+3 serine fraction in this compound treated cells compared to the vehicle and negative control indicates on-target PHGDH inhibition.

experimental_workflow Seed_Cells Seed Cells (e.g., MDA-MB-468) Inhibitor_Treatment Treat with Inhibitors (this compound, NCT-503, CBR-5884, BI-5583) Seed_Cells->Inhibitor_Treatment Isotope_Labeling Incubate with [U-13C]-Glucose Inhibitor_Treatment->Isotope_Labeling Metabolite_Extraction Metabolite Extraction (80% Methanol) Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Quantify 13C-Serine Levels LC_MS_Analysis->Data_Analysis

Figure 2: Experimental Workflow for ¹³C-Tracer Analysis

Cell Proliferation Assay

This assay measures the effect of PHGDH inhibition on the growth of cancer cells over time.

Materials:

  • MDA-MB-468 cells

  • Complete culture medium

  • 96-well plates

  • This compound, NCT-503, CBR-5884, and BI-5583

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed 2,000-5,000 MDA-MB-468 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, NCT-503, CBR-5884, BI-5583, or vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 for each inhibitor.

Table 2: Representative Cell Proliferation Data (MDA-MB-468)

InhibitorEC50 (72h)
This compound ~2 µM[3]
NCT-503 ~8 µM[5]
CBR-5884 Data not available for direct comparison in MDA-MB-468
Apoptosis Assay

This assay quantifies the induction of programmed cell death following PHGDH inhibition.

Materials:

  • MDA-MB-468 cells

  • Complete culture medium

  • 6-well plates

  • This compound, NCT-503, CBR-5884, and BI-5583

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates. Once they reach 60-70% confluency, treat with the respective inhibitors at their EC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Migration (Wound Healing) Assay

This assay assesses the impact of PHGDH inhibition on the migratory capacity of cancer cells.

Materials:

  • MDA-MB-468 cells

  • Complete culture medium

  • 6-well plates

  • Sterile 200 µL pipette tip or a wound-healing insert

  • This compound, NCT-503, CBR-5884, and BI-5583

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed MDA-MB-468 cells in 6-well plates and grow them to full confluency.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound-healing insert.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the inhibitors or controls at their respective EC50 concentrations.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) thereafter.

  • Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.

Conclusion

Validating the on-target effects of PHGDH inhibitors like this compound requires a multi-faceted approach. By employing a combination of direct metabolic flux analysis, and assays for key cellular processes such as proliferation, apoptosis, and migration, researchers can confidently attribute the observed phenotypes to the inhibition of PHGDH. The inclusion of a potent, selective inhibitor like this compound, alongside its dedicated negative control BI-5583, and in comparison to other established inhibitors, provides a robust framework for investigating the role of the serine biosynthesis pathway in health and disease. The experimental protocols provided in this guide offer a starting point for the rigorous validation of PHGDH inhibition in a cellular context.

References

BI-4916 Versus Genetic Knockdown of PHGDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor BI-4916 and genetic knockdown techniques for the study of phosphoglycerate dehydrogenase (PHGDH).

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] This pathway is essential for the production of serine, an amino acid vital for central nervous system development and function.[1] Notably, PHGDH is often amplified or overexpressed in various cancers, including melanoma and triple-negative breast cancer, where it supports elevated serine synthesis and resistance to serine starvation.[2] Consequently, PHGDH has emerged as a promising target for cancer therapy. This guide compares two primary methods for inhibiting PHGDH function: the small molecule inhibitor this compound and genetic knockdown approaches like siRNA and shRNA.

Performance Comparison

Both pharmacological inhibition with this compound and genetic knockdown of PHGDH have demonstrated efficacy in reducing the proliferation of cancer cells that exhibit high levels of PHGDH expression.

This compound is a cell-permeable ester prodrug of BI-4924, a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[2][3] Upon entering the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits PHGDH activity.[2] This leads to a disruption of the serine biosynthesis pathway and a reduction in cancer cell migration.[4]

Genetic knockdown of PHGDH, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), directly reduces the expression of the PHGDH protein. This approach has been shown to dramatically decrease cell proliferation in PHGDH-dependent cancer cell lines.[5]

The following table summarizes the quantitative effects of both methods on the MDA-MB-468 breast cancer cell line, a model known for its high PHGDH expression. It is important to note that the data for this compound and genetic knockdown are derived from separate studies, and direct comparisons should be made with this in consideration.

Parameter This compound (NCT-503, an analog) PHGDH siRNA Knockdown Reference Cell Line
Effect on Cell Proliferation EC50: 8–16 µMSignificant reduction in cell numberMDA-MB-468
Effect on Serine Synthesis Reduces production of glucose-derived serineReduces serine biosynthesis fluxMDA-MB-468

Signaling Pathways and Experimental Workflows

The inhibition of PHGDH, either by this compound or genetic knockdown, has significant effects on cellular signaling, particularly the mTORC1 pathway and one-carbon metabolism.

PHGDH and mTORC1 Signaling

Inhibition of PHGDH can lead to the activation of pro-survival signaling through the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][6] This is a compensatory mechanism that cells may employ to survive the metabolic stress induced by PHGDH inhibition.

PHGDH_mTOR_Signaling cluster_inhibition Inhibition This compound This compound PHGDH PHGDH This compound->PHGDH inhibits PHGDH Knockdown PHGDH Knockdown PHGDH Knockdown->PHGDH inhibits Serine_Biosynthesis Serine_Biosynthesis PHGDH->Serine_Biosynthesis enables Metabolic_Stress Metabolic_Stress Serine_Biosynthesis->Metabolic_Stress prevents mTORC1 mTORC1 Metabolic_Stress->mTORC1 activates Cell_Survival Cell_Survival mTORC1->Cell_Survival promotes One_Carbon_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH substrate Serine Serine PHGDH->Serine produces One_Carbon_Units One_Carbon_Units Serine->One_Carbon_Units donates Glutathione_Synthesis Glutathione_Synthesis Serine->Glutathione_Synthesis Nucleotide_Synthesis Nucleotide_Synthesis One_Carbon_Units->Nucleotide_Synthesis Experimental_Workflow cluster_treatments Treatments cluster_assays Assays Start Start Seed_Cells Seed MDA-MB-468 Cells Start->Seed_Cells Treatment_BI4916 Treat with this compound Seed_Cells->Treatment_BI4916 Treatment_siRNA Transfect with PHGDH siRNA Seed_Cells->Treatment_siRNA Control Control (Vehicle/Scrambled siRNA) Seed_Cells->Control Incubate Incubate (48-72h) Treatment_BI4916->Incubate Treatment_siRNA->Incubate Control->Incubate Proliferation_Assay Cell Proliferation Assay Incubate->Proliferation_Assay Western_Blot Western Blot (PHGDH levels) Incubate->Western_Blot Metabolomics Metabolomic Analysis (Serine levels) Incubate->Metabolomics Analysis Data Analysis and Comparison Proliferation_Assay->Analysis Western_Blot->Analysis Metabolomics->Analysis End End Analysis->End

References

A Comparative Analysis of BI-4916 and Other Metabolic Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer cells presents a compelling array of targets for therapeutic intervention. Proliferating cancer cells reprogram their metabolic pathways to meet the bioenergetic and biosynthetic demands of rapid growth. This guide provides a comparative analysis of BI-4916, a selective inhibitor of the serine synthesis pathway, against other key metabolic inhibitors targeting glycolysis, glutamine metabolism, and oxidative phosphorylation. The information is supported by experimental data and detailed methodologies to aid researchers in their study of cancer metabolism.

Overview of this compound and its Target: The Serine Synthesis Pathway

This compound is a prodrug that is intracellularly converted to its active form, BI-4924. BI-4924 is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway diverts the glycolytic intermediate 3-phosphoglycerate to produce serine, which is crucial for the synthesis of proteins, nucleotides, and other essential biomolecules. In many cancers, PHGDH is overexpressed, making it a promising target for anticancer therapies.[3][4]

Quantitative Comparison of Metabolic Inhibitors

The following tables summarize the in vitro efficacy of BI-4924 (the active form of this compound) and other prominent metabolic inhibitors. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Comparison of PHGDH Inhibitors

InhibitorTargetMechanism of ActionIn Vitro IC50Cellular EC50 (Serine Synthesis Inhibition)Reference(s)
BI-4924 PHGDHNADH/NAD+-competitive3 nM2.2 µM
NCT-503 PHGDHNon-competitive2.5 µM8 - 16 µM
CBR-5884 PHGDHNon-competitive, disrupts oligomerization33 µM~30 µM

Table 2: Comparison with Inhibitors of Other Metabolic Pathways

InhibitorTarget PathwaySpecific TargetExample In Vitro IC50/EC50Cell Line(s)Reference(s)
2-Deoxy-D-glucose (2-DG) GlycolysisHexokinaseVaries (mM range)Various[5]
3-Bromopyruvate (3-BP) GlycolysisHexokinase II10 - 84 µMBreast Cancer Lines[5]
CB-839 (Telaglenastat) Glutamine MetabolismGlutaminase (GLS1)9 - 217 nM (ED50 for colony formation)Lung Cancer Lines[6]
Rotenone Oxidative PhosphorylationComplex IVaries (nM to µM range)Various[7][8]
Oligomycin Oxidative PhosphorylationATP SynthaseVaries (nM to µM range)Various[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_glutaminolysis Glutamine Metabolism cluster_tca TCA Cycle cluster_oxphos Oxidative Phosphorylation Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase (inhibited by 2-DG, 3-BP) F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP ThreePG 3-Phosphoglycerate F16BP->ThreePG Pyruvate Pyruvate ThreePG->Pyruvate ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP PHGDH (inhibited by BI-4924, NCT-503, CBR-5884) Lactate Lactate Pyruvate->Lactate Citrate Citrate Pyruvate->Citrate PSer Phosphoserine ThreePHP->PSer Serine Serine PSer->Serine Nucleotide Synthesis, etc. Nucleotide Synthesis, etc. Serine->Nucleotide Synthesis, etc. Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS1) (inhibited by CB-839) aKG alpha-Ketoglutarate Glutamate->aKG Succinate Succinate aKG->Succinate ETC Electron Transport Chain (Complex I inhibited by Rotenone) Succinate->ETC ATP ATP (Synthase inhibited by Oligomycin) ETC->ATP

Figure 1: Key metabolic pathways in cancer cells and points of inhibition.

cluster_workflow Experimental Workflow for Inhibitor Comparison cluster_assays Perform Assays start Select Cancer Cell Lines culture Culture cells to desired confluency start->culture treat Treat with Metabolic Inhibitors (e.g., this compound, 2-DG, CB-839, Rotenone) culture->treat prolif Cell Proliferation Assay (e.g., MTT, CCK-8) treat->prolif migration Cell Migration Assay (e.g., Wound Healing, Transwell) treat->migration flux Metabolic Flux Analysis (e.g., 13C-labeling) treat->flux data Data Analysis (IC50/EC50 calculation, statistical analysis) prolif->data migration->data flux->data compare Comparative Analysis of Inhibitor Efficacy data->compare

Figure 2: General experimental workflow for comparing metabolic inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the inhibitors discussed.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • Metabolic inhibitors (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the metabolic inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Metabolic Flux Analysis (¹³C-Isotope Tracing)

This technique traces the fate of labeled nutrients (e.g., ¹³C-glucose) through metabolic pathways to quantify flux rates.

Materials:

  • Cancer cell lines

  • Culture dishes

  • Culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)

  • ¹³C-labeled nutrient (e.g., [U-¹³C]-glucose)

  • Metabolic inhibitors

  • Metabolite extraction buffer (e.g., 80% methanol)

  • LC-MS or GC-MS system

Protocol:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the metabolic inhibitor or vehicle control for a specified duration.

  • Isotope Labeling: Replace the culture medium with medium containing the ¹³C-labeled nutrient and the inhibitor. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label into downstream metabolites.

  • Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold extraction buffer. Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites.

  • LC-MS/GC-MS Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to measure the mass isotopologue distribution of key metabolites.

  • Data Analysis: Use specialized software to calculate the relative or absolute metabolic flux rates through the pathways of interest.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Sterile pipette tips (p200)

  • Complete culture medium

  • Metabolic inhibitors

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, create a straight scratch or "wound" across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Inhibitor Treatment: Add fresh culture medium containing the metabolic inhibitor or vehicle control to the wells.

  • Image Acquisition: Immediately capture images of the wound at time 0. Place the plate in an incubator.

  • Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is closed.

  • Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to assess cell migration.

Conclusion

The study of cancer metabolism is a dynamic field, and the development of specific inhibitors for key metabolic enzymes provides powerful tools for research and potential therapeutic strategies. This compound, as a potent and selective inhibitor of PHGDH, offers a valuable means to investigate the role of the serine synthesis pathway in cancer. By comparing its effects with those of inhibitors targeting other central metabolic pathways such as glycolysis, glutamine metabolism, and oxidative phosphorylation, researchers can gain a more comprehensive understanding of the metabolic vulnerabilities of different cancer types. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of these important research compounds.

References

Validating the On-Target Effects of BI-4916: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the on-target effects of a chemical probe is a critical step in preclinical research. This guide provides a comprehensive comparison of BI-4916, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), with other widely used inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of on-target validation studies.

This compound is a cell-permeable ester prodrug of BI-4924, a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in various cancers to meet the anabolic demands of rapid cell proliferation. This guide will compare this compound with two other well-characterized PHGDH inhibitors, CBR-5884 and NCT-503, which employ different mechanisms of action. Additionally, we will discuss the importance of using a negative control, such as BI-5583, to strengthen the evidence for on-target activity.

Comparative Analysis of PHGDH Inhibitors

The selection of an appropriate chemical probe depends on the specific experimental context. This compound, through its active form BI-4924, offers high potency and a competitive mechanism of action. In contrast, CBR-5884 and NCT-503 are non-competitive inhibitors. Below is a summary of their key performance metrics.

InhibitorMechanism of ActionPHGDH IC₅₀Cellular EC₅₀ (Serine Biosynthesis Inhibition)Negative Control
This compound (BI-4924) NADH/NAD+-competitive169 nM (as this compound, likely due to conversion to BI-4924)2,032 nM (13C-Serine incorporation, 72h)BI-5583
CBR-5884 Non-competitive; disrupts oligomerization33 µM~54 µM (in SKOV3 and ID8 cells)Not specified
NCT-503 Non-competitive2.5 µM8-16 µM (in various cell lines)Inactive NCT-50

Validating Target Specificity: The Critical Role of BI-5583 as a Negative Control for the PHGDH Inhibitor BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted drug discovery, confirming that a molecule's biological effects stem directly from modulating its intended target is paramount. For researchers investigating the serine biosynthesis pathway, the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4916 serves as a valuable chemical probe.[1] However, to ensure that the observed cellular outcomes are a direct consequence of PHGDH inhibition and not off-target activities, a rigorous experimental control is necessary. This guide details the use of BI-5583, a structurally related but biologically inactive compound, to unequivocally validate the on-target specificity of this compound.[2]

This compound is a cell-permeable ester prodrug designed for effective intracellular delivery.[3][4] Once inside the cell, it is rapidly hydrolyzed by endogenous esterases into its active form, BI-4924, a highly potent, NADH/NAD+-competitive inhibitor of PHGDH.[5][6][7] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, which is often upregulated in various cancers to support rapid proliferation.[8][9][10] By using this compound alongside its negative control, BI-5583, researchers can confidently attribute effects like reduced cancer cell migration or disruptions in serine biosynthesis directly to the inhibition of PHGDH.[2][5]

Comparative Performance Data: this compound vs. BI-5583

The fundamental difference in the biological activity of this compound (via its active form BI-4924) and its negative control BI-5583 is evident in their biochemical and cellular assay performance. While BI-4924 binds to PHGDH with high affinity, BI-5583 exhibits significantly weaker binding, rendering it inactive at concentrations where this compound is effective.[3][11] This differential activity is the cornerstone of its function as a negative control.

CompoundMolecular Weight (Da)TargetAssay TypePotency / Binding
This compound (Prodrug) 527.4PHGDH¹³C-Serine Synthesis (MDA-MB-468 cells, 72h)IC₅₀: 2,032 nM[2][3]
BI-4924 (Active Form) 499.4PHGDHNAD+ high assay (biochemical)IC₅₀: 3 nM[11]
PHGDHSurface Plasmon Resonance (SPR)K_D: 26 nM[11]
BI-5583 (Negative Control) 372.8PHGDHSurface Plasmon Resonance (SPR)K_D: 28,400 nM[3][11]

Key Experimental Protocols

To validate the specificity of this compound, BI-5583 should be used in parallel in all cellular assays at the same concentration as this compound. A true on-target effect will be observed with this compound but not with BI-5583.

Protocol 1: Cellular Target Engagement via Metabolite Analysis

This experiment directly measures the intended biochemical effect of this compound on the serine synthesis pathway.

  • Cell Culture: Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in appropriate growth media and allow them to adhere overnight.

  • Compound Treatment: Treat cells with either vehicle (e.g., DMSO), this compound (e.g., at a final concentration of 2 µM), or BI-5583 (at the same 2 µM concentration).

  • Isotope Labeling: After a short pre-incubation with the compounds (e.g., 1 hour), replace the medium with fresh medium containing a stable isotope-labeled glucose (e.g., [U-¹³C]-glucose).

  • Incubation: Incubate the cells for a defined period (e.g., 8-24 hours) to allow for the incorporation of the labeled carbon into downstream metabolites.

  • Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then quench metabolism and extract metabolites using an 80% methanol (B129727) solution.

  • LC-MS/MS Analysis: Scrape the cells, collect the extract, and centrifuge to pellet debris. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of ¹³C-labeled serine.

  • Data Interpretation: A significant reduction in ¹³C-serine levels in this compound-treated cells compared to both vehicle and BI-5583-treated cells confirms on-target inhibition of PHGDH.

Protocol 2: Phenotypic Cell Migration Assay

This protocol assesses a biological outcome (phenotype) that is hypothesized to be dependent on PHGDH activity.

  • Cell Culture: Grow a relevant cancer cell line (e.g., MDA-MB-468) to confluence in standard culture dishes.[5]

  • Wound Scratch: Create a uniform scratch or "wound" in the confluent monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and replace the medium with fresh media containing either vehicle, a working concentration of this compound (e.g., 15 µM), or BI-5583 (15 µM).[5]

  • Live-Cell Imaging: Place the plate in an incubator equipped with a microscope and camera. Acquire images of the scratch wound at time zero and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Data Analysis: Quantify the area of the open wound at each time point for all treatment conditions. Calculate the rate of cell migration (wound closure).

  • Data Interpretation: A significant inhibition of wound closure in the this compound-treated group, but not in the BI-5583 or vehicle groups, indicates that the anti-migratory effect is specific to PHGDH inhibition.[5]

Visualizing Pathways and Workflows

Diagrams are essential for clarifying the mechanism of action and the experimental logic.

G cluster_pathway De Novo Serine Synthesis Pathway cluster_inhibition Mechanism of Inhibition Glycolysis Glycolysis 3-PG 3-Phosphoglycerate Glycolysis->3-PG PHGDH PHGDH (Enzyme) 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP Serine_Pathway Downstream Serine Metabolism 3-PHP->Serine_Pathway BI4916 This compound (Prodrug) BI4924 BI-4924 (Active) BI4916->BI4924 Intracellular Esterases BI4924->PHGDH Inhibition

Caption: Mechanism of PHGDH inhibition by the prodrug this compound.

G cluster_workflow Specificity Validation Workflow Hypothesis Hypothesis: Phenotype X is caused by PHGDH inhibition Experiment Perform Cellular Assay with 3 Groups: 1. Vehicle (Control) 2. This compound (Active Inhibitor) 3. BI-5583 (Negative Control) Hypothesis->Experiment Observation Is the phenotype observed ONLY with this compound? Experiment->Observation Conclusion_OnTarget Conclusion: Effect is ON-TARGET (PHGDH-specific) Observation->Conclusion_OnTarget  Yes Conclusion_OffTarget Conclusion: Effect is OFF-TARGET or non-specific Observation->Conclusion_OffTarget  No

Caption: Logical workflow for validating on-target effects using a negative control.

G cluster_cell Cellular Environment BI4916_ext This compound (Prodrug) BI4916_int This compound BI4916_ext->BI4916_int Cellular Uptake Membrane Cell Membrane Esterases Intracellular Esterases BI4916_int->Esterases Hydrolysis BI4924_active BI-4924 (Active Inhibitor) Esterases->BI4924_active PHGDH_target PHGDH BI4924_active->PHGDH_target Inhibition Inhibition of Serine Synthesis PHGDH_target->Inhibition

References

Cross-Validation of BI-4916: A Comparative Analysis with Alternative PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors

The burgeoning field of cancer metabolism has identified the de novo serine biosynthesis pathway as a critical engine for tumor growth and proliferation. At the heart of this pathway lies phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme that catalyzes the first committed step. Its inhibition has emerged as a promising therapeutic strategy. This guide provides a comprehensive cross-validation of BI-4916, a potent PHGDH inhibitor, by comparing its performance with other widely recognized inhibitors. All data is presented with the goal of facilitating informed decisions in research and drug development.

Performance Comparison of PHGDH Inhibitors

This compound is a cell-permeable prodrug that rapidly converts to its active form, BI-4924, intracellularly. BI-4924 is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1] The following tables summarize the in vitro and cellular efficacy of BI-4924 alongside other well-characterized PHGDH inhibitors. It is important to note that direct comparisons of IC50 and EC50 values should be approached with caution, as they can be influenced by the specific assay conditions and cell lines used.

InhibitorChemical ClassIn Vitro IC50Cellular EC50 (Serine Synthesis Inhibition)Cell Line(s)Mode of Inhibition
BI-4924 (active form of this compound) Indole amide3 nM[2]2.2 µM[3]Not specifiedNADH/NAD+-competitive[3]
CBR-5884 Thiophene Derivative33 µM[2]~30 µMMelanoma, Breast CancerNon-competitive[3]
NCT-503 Piperazine-1-carbothioamide2.5 µM[2][3]8 - 16 µMMDA-MB-468, BT-20, HCC70, HT1080, MT-3Non-competitive with respect to 3-PG and NAD+[3]
PKUMDL-WQ-2101 Not specified34.8 µM[2]Not specifiedNot specifiedAllosteric, Non-NAD+-competing[2]
PKUMDL-WQ-2201 Not specified35.7 µM[2]Not specifiedNot specifiedAllosteric, Non-NAD+-competing[2]
PHGDH-IN-5 Not specified0.29 µM[2]Not specifiedCancer cell lines overexpressing PHGDHCovalent[2]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize its place in the broader metabolic landscape and the methods used to assess its efficacy.

Serine Biosynthesis Pathway De Novo Serine Biosynthesis Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH NAD+ -> NADH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Glutamate -> α-Ketoglutarate Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism Cysteine & Glycine Synthesis Cysteine & Glycine Synthesis Serine->Cysteine & Glycine Synthesis BI-4916_Inhibits->PHGDH This compound (via BI-4924) inhibits Experimental_Workflow Experimental Workflow for PHGDH Inhibitor Validation Start PHGDH Inhibitor (e.g., this compound) Enzyme_Assay PHGDH Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Culture Cancer Cell Lines (PHGDH-dependent) Start->Cell_Culture Serine_Measurement Cellular Serine Synthesis Measurement (Mass Spec) Enzyme_Assay->Serine_Measurement Inform Cell_Culture->Serine_Measurement Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay In_Vivo In Vivo Xenograft Tumor Models Serine_Measurement->In_Vivo Proliferation_Assay->In_Vivo Results Validation of Inhibitor Efficacy In_Vivo->Results

References

A Comparative Guide to the Metabolic Profiles of Cells Treated with BI-4916 and Other PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of BI-4916, a clinical candidate and prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924, with other well-characterized PHGDH inhibitors, particularly the allosteric inhibitor NCT-503. By summarizing key experimental data and providing detailed methodologies, this document aims to inform research and drug development efforts targeting the de novo serine synthesis pathway in cancer.

Introduction to PHGDH Inhibition

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. In many cancer types, PHGDH is overexpressed, leading to an increased flux through this pathway to support rapid cell proliferation, nucleotide synthesis, and redox homeostasis. Consequently, PHGDH has emerged as a promising therapeutic target.

This compound is a prodrug that is readily taken up by cells and converted to its active form, BI-4924, a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1][2][3][4] In contrast, NCT-503 is a well-studied allosteric inhibitor of PHGDH. Understanding the distinct metabolic consequences of these different inhibitory mechanisms is crucial for their clinical development and application.

Comparative Analysis of Inhibitor Efficacy and Mechanism

The following table summarizes the key characteristics of BI-4924 (the active form of this compound) and NCT-503.

CharacteristicBI-4924NCT-503
Mechanism of Action NADH/NAD+-competitiveAllosteric, non-competitive with respect to 3-PG and NAD+
In Vitro IC50 ~3 nM~2.5 µM
Cell-Based EC50 ~2.2 µM (for serine biosynthesis inhibition)8 - 16 µM (for cell proliferation)

Data compiled from multiple sources. Direct comparison should be made with caution.

Comparison of Metabolic Profiles

The following table compares the reported metabolic effects of BI-4924 and NCT-503 on key metabolic pathways in cancer cells. It is important to note that this data is compiled from separate studies, and direct head-to-head quantitative comparisons in the same experimental system are limited in the current literature.

Metabolic PathwayEffect of this compound / BI-4924Effect of NCT-503
Serine Biosynthesis Potent inhibition of de novo serine synthesis.[1][2][3][4]Significant reduction in the incorporation of glucose-derived carbons into serine.[5][6]
Glycolysis Not reported to have a direct off-target effect.Reroutes glucose-derived carbons into the TCA cycle, independent of PHGDH expression.[5][6]
TCA Cycle No adverse effect on TCA cycle activity reported.[1]Strongly reduces the synthesis of glucose-derived citrate, an off-target effect.[5][6]
One-Carbon Metabolism Disrupts one-carbon metabolism downstream of serine synthesis.Reduces the incorporation of one-carbon units from exogenous serine into AMP and dTMP.[3][7]
Nucleotide Synthesis Inhibition is expected to impact nucleotide synthesis due to reduced serine and one-carbon unit availability.Induces a G1/S cell cycle arrest consistent with defects in nucleotide synthesis.[3][7]

Experimental Protocols

Metabolomics Analysis of PHGDH Inhibitor-Treated Cells

This protocol outlines a general workflow for the analysis of metabolic changes in cancer cells following treatment with PHGDH inhibitors using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., MDA-MB-468, a PHGDH-dependent breast cancer cell line) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound, NCT-503, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and dry it using a vacuum concentrator.

3. LC-MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Analyze the extracted metabolites using a high-resolution LC-MS system (e.g., a Q-Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system).

  • Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

  • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

4. Data Analysis:

  • Process the raw LC-MS data using software such as Xcalibur, Compound Discoverer, or open-source tools like XCMS.

  • Perform peak picking, retention time alignment, and peak integration.

  • Identify metabolites by comparing their accurate mass and fragmentation patterns to metabolite databases (e.g., KEGG, HMDB).

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between treated and control groups.

  • Conduct pathway analysis using tools like MetaboAnalyst to identify metabolic pathways impacted by the inhibitors.

Visualizations

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Inhibited by BI-4924, NCT-503) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT Glutathione Synthesis Glutathione Synthesis Serine->Glutathione Synthesis One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units->Nucleotide Synthesis

Caption: The Serine Biosynthesis Pathway and its links to central metabolism.

Metabolomics_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound or NCT-503) Metabolite_Extraction 2. Metabolite Extraction (Quenching & Lysis) Cell_Culture->Metabolite_Extraction LCMS_Analysis 3. LC-MS Analysis (Chromatography & Mass Spectrometry) Metabolite_Extraction->LCMS_Analysis Data_Processing 4. Data Processing (Peak Picking & Alignment) LCMS_Analysis->Data_Processing Metabolite_ID 5. Metabolite Identification (Database Searching) Data_Processing->Metabolite_ID Statistical_Analysis 6. Statistical & Pathway Analysis Metabolite_ID->Statistical_Analysis

Caption: A generalized workflow for cellular metabolomics analysis.

NCT503_Effects NCT-503 NCT-503 PHGDH PHGDH NCT-503->PHGDH On-Target Inhibition Citrate_Synthase Citrate Synthase (Proposed Off-Target) NCT-503->Citrate_Synthase Off-Target Effect (Mechanism unclear) Serine_Synthesis Serine Biosynthesis PHGDH->Serine_Synthesis Decreased Flux TCA_Cycle TCA Cycle Citrate_Synthase->TCA_Cycle Altered Carbon Flow

Caption: On-target and proposed off-target effects of NCT-503.

References

Comparative Guide to the Validation of BI-4916's Effect on Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-4916's impact on nucleotide synthesis with alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and application of these compounds in a research setting.

Introduction

Nucleotide synthesis is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular metabolism. This pathway is a critical target in the development of therapeutics for various diseases, including cancer and autoimmune disorders. This guide focuses on this compound, a prodrug of the phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924, and compares its indirect effect on nucleotide synthesis with direct inhibitors of purine (B94841) and pyrimidine (B1678525) synthesis pathways.

This compound, upon conversion to its active form BI-4924, inhibits PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a key source of one-carbon units required for de novo purine synthesis.[3][4] Therefore, this compound's effect on nucleotide synthesis is primarily through the depletion of precursors for purine synthesis.

For a comprehensive comparison, this guide includes data on two well-characterized inhibitors that directly target nucleotide synthesis:

  • Methotrexate (B535133) (MTX): A potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for regenerating tetrahydrofolate, a cofactor required for two steps in the de novo purine synthesis pathway.[5][6]

  • Brequinar (BRQ): A selective, non-competitive inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[7][8]

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inhibiting their respective targets and their subsequent impact on nucleotide pools.

Compound Primary Target Mechanism of Action on Nucleotide Synthesis In Vitro Potency (IC50) Effect on Nucleotide Pools References
This compound (BI-4924) PHGDHIndirect: Reduces the supply of serine-derived one-carbon units for de novo purine synthesis.BI-4924: 3 nM (PHGDH)Indirectly leads to reduced purine (ATP, GTP) levels.[1][9]
Methotrexate DHFRDirect: Inhibits de novo purine synthesis by depleting tetrahydrofolate cofactors.Varies by cell line (nM to µM range)Significant reduction in ATP and GTP pools.[5][10]
Brequinar DHODHDirect: Inhibits de novo pyrimidine synthesis.5.2 nM (human DHODH)Significant reduction in UTP and CTP pools.[11][12]

Table 1: Overview of Inhibitor Efficacy and Mechanism.

Inhibitor Cell Line Concentration Time (hrs) Effect on Purine Nucleotides (ATP & GTP) Effect on Pyrimidine Nucleotides (UTP & CTP) Reference
BI-4924 Not SpecifiedNot SpecifiedNot SpecifiedExpected decrease due to precursor depletionNo direct effect[13]
Methotrexate MOLT-40.2 µM8Complete inhibition of de novo purine synthesisDepletion of deoxyribonucleotide pools[10]
Methotrexate L5178Y1 µM10Greatly reduced ATP and GTPInitial increase, then decline[5]
Brequinar LN229 & GBM90.1 µMNot SpecifiedNo direct effectLowered UTP, UDP, UMP[14]
Brequinar CFPAC-1 & B16F10Dose-dependent8No direct effectDose-dependent depletion of UTP and CTP[12]

Table 2: Quantitative Effects of Inhibitors on Intracellular Nucleotide Pools.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Quantification of Intracellular Nucleotide Pools by HPLC

This protocol outlines a common method for extracting and quantifying intracellular nucleotides using High-Performance Liquid Chromatography (HPLC).

1. Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and grow to the desired confluency. b. Treat cells with the desired concentrations of this compound, methotrexate, brequinar, or vehicle control for the specified duration.

2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. For adherent cells, scrape them in ice-cold PBS. For suspension cells, pellet them by centrifugation. c. Resuspend the cell pellet in a known volume of ice-cold 0.5 M perchloric acid (PCA). d. Lyse the cells by sonication or repeated freeze-thaw cycles on ice.

3. Extraction and Neutralization: a. Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. b. Carefully transfer the supernatant (containing the acid-soluble nucleotides) to a new tube. c. Neutralize the extract by adding a calculated volume of cold 2.5 M KOH containing a pH indicator. d. Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate. e. Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitate.

4. HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter before injection into the HPLC system. b. Use a suitable reversed-phase C18 column. c. Employ an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase to achieve separation of the highly polar nucleotides. d. Use a gradient elution with a buffer system (e.g., potassium phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). e. Detect the nucleotides using a UV detector at 254 nm. f. Quantify the nucleotide concentrations by comparing the peak areas to a standard curve generated with known concentrations of nucleotide standards.

Protocol 2: Quantification of Intracellular Nucleotide Pools by LC-MS/MS

This protocol provides a more sensitive and specific method for nucleotide quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture, Treatment, and Harvesting: a. Follow steps 1a-1b and 2a-2b from Protocol 1.

2. Metabolite Extraction: a. Resuspend the cell pellet in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), chilled to -20°C. b. Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction. c. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

3. Sample Preparation for LC-MS/MS: a. Carefully transfer the supernatant to a new tube. b. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a specific mobile phase for injection.

4. LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Use a hydrophilic interaction liquid chromatography (HILIC) column for better retention and separation of polar nucleotides. c. The mobile phase typically consists of an aqueous component with an additive like ammonium (B1175870) acetate (B1210297) or formic acid and an organic component like acetonitrile. d. The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). e. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific nucleotides, with optimized precursor-to-product ion transitions for each analyte. f. Quantify the nucleotide concentrations using a standard curve prepared with stable isotope-labeled internal standards for each nucleotide to correct for matrix effects and extraction efficiency.

Mandatory Visualization

Signaling Pathway of this compound's Effect on Nucleotide Synthesis

The following diagram illustrates the metabolic pathway affected by this compound, leading to an indirect inhibition of de novo purine synthesis.

BI4916_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_purine_synthesis De Novo Purine Synthesis Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP Serine Serine 3-PHP->Serine One_Carbon_Units One-Carbon Units (from Serine) Serine->One_Carbon_Units IMP IMP One_Carbon_Units->IMP Required for purine ring synthesis PRPP PRPP PRPP->IMP Multiple Steps ATP_GTP ATP / GTP IMP->ATP_GTP This compound This compound (Prodrug) BI-4924 BI-4924 (Active Inhibitor) This compound->BI-4924 Hydrolysis BI-4924->PHGDH

Caption: this compound's indirect inhibition of purine synthesis.

Experimental Workflow for Validation

The diagram below outlines the general workflow for validating the effect of an inhibitor on nucleotide synthesis.

Experimental_Workflow Start Start: Select Inhibitor and Cell Line Cell_Culture 1. Cell Culture Start->Cell_Culture Treatment 2. Treatment with Inhibitor (e.g., this compound, MTX, BRQ) Cell_Culture->Treatment Harvesting 3. Cell Harvesting and Lysis Treatment->Harvesting Extraction 4. Nucleotide Extraction Harvesting->Extraction Quantification 5. Quantification (HPLC or LC-MS/MS) Extraction->Quantification Data_Analysis 6. Data Analysis and Comparison to Controls Quantification->Data_Analysis Conclusion Conclusion: Validate Effect on Nucleotide Pools Data_Analysis->Conclusion

Caption: Workflow for validating inhibitor effect on nucleotide synthesis.

References

Head-to-Head In Vitro Comparison: BI-4916 and BI-4924 as PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals in oncology and metabolic pathways.

This guide provides a comprehensive in vitro comparison of two related compounds, BI-4916 and BI-4924, designed to inhibit the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancers. Understanding the distinct characteristics and performance of these inhibitors is crucial for their effective application in research and therapeutic development.

Compound Relationship and Mechanism of Action

This compound is a cell-permeable ester prodrug of BI-4924.[1] This design allows this compound to efficiently cross cell membranes, whereupon it is hydrolyzed by intracellular esterases to release the active compound, BI-4924. BI-4924 then acts as a potent and competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[2][3][4] This targeted inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the initial step in serine biosynthesis. A negative control compound, BI-5583, which is structurally related but inactive against PHGDH, is often used in conjunction with these inhibitors to ensure specificity in experimental setups.[5]

In Vitro Performance Data

The following table summarizes the key in vitro performance metrics for this compound and BI-4924, primarily focusing on their inhibitory activity against PHGDH and their effect on cellular serine synthesis.

ParameterThis compoundBI-4924Negative Control (BI-5583)
Target PHGDHPHGDHPHGDH
Mechanism of Action Prodrug of BI-4924NADH/NAD+-competitive inhibitorInactive
Biochemical IC50 (NAD+ high assay) 169 nM[1]3 nM[5][6]Not active
Cellular IC50 (¹³C-Serine Synthesis, 72h) 2,032 nM[1]2,200 nM[5][6]Not active

Note: The biochemical activity of this compound is attributed to its conversion to BI-4924 under assay conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental data. Below are the protocols for the key in vitro assays used to characterize this compound and BI-4924.

PHGDH Enzymatic Assay (NAD+ high)

This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified PHGDH. The principle of this assay is to measure the production of NADH, a product of the PHGDH-catalyzed reaction, typically through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, a reducing agent (e.g., DTT), and the PHGDH substrate, 3-phosphoglycerate.

  • Compound Incubation: Purified recombinant human PHGDH enzyme is pre-incubated with varying concentrations of the test compounds (this compound, BI-4924, or BI-5583) in a microplate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a high concentration of the cofactor NAD+.

  • Signal Detection: The rate of NADH production is monitored over time by measuring the increase in absorbance at 340 nm or by using a coupled enzyme system (e.g., diaphorase) that reduces a probe (e.g., resazurin) to a fluorescent product.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Serine Synthesis Assay (¹³C-Serine)

This cell-based assay measures the ability of the compounds to inhibit the de novo synthesis of serine within intact cells. It utilizes stable isotope labeling to trace the metabolic flux from glucose to serine.

General Protocol Outline:

  • Cell Culture: Cancer cell lines with high PHGDH expression are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Isotope Labeling: During the final hours of treatment, the culture medium is replaced with a medium containing a stable isotope-labeled glucose tracer (e.g., [U-¹³C]-glucose).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional enrichment of ¹³C in serine and other related metabolites.

  • IC50 Calculation: The inhibition of ¹³C-serine synthesis is calculated relative to vehicle-treated controls, and the IC50 value is determined by plotting the inhibition against the compound concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the targeted metabolic pathway and the experimental workflow for cellular serine synthesis analysis.

PHGDH_Pathway Serine Biosynthesis Pathway and Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP Serine Serine Biosynthesis Three_PHP->Serine BI_4924 BI-4924 BI_4924->PHGDH Inhibition

Caption: Inhibition of the serine biosynthesis pathway by BI-4924.

Cellular_Serine_Assay_Workflow Workflow for Cellular ¹³C-Serine Synthesis Assay cluster_cell_culture Cell Culture & Treatment cluster_labeling_extraction Isotope Labeling & Extraction cluster_analysis Analysis Cell_Seeding Seed PHGDH-high Cancer Cells Compound_Treatment Treat with this compound (72 hours) Cell_Seeding->Compound_Treatment Isotope_Labeling Incubate with [U-¹³C]-Glucose Compound_Treatment->Isotope_Labeling Metabolite_Extraction Extract Intracellular Metabolites Isotope_Labeling->Metabolite_Extraction LCMS_Analysis LC-MS Analysis of ¹³C-Serine Metabolite_Extraction->LCMS_Analysis IC50_Calculation Calculate IC50 LCMS_Analysis->IC50_Calculation

Caption: Experimental workflow for the cellular serine synthesis assay.

Conclusion

BI-4924 is a highly potent, direct inhibitor of PHGDH in biochemical assays. Its prodrug, this compound, while showing lower direct enzymatic inhibition, effectively delivers the active compound into cells, resulting in comparable cellular activity in inhibiting de novo serine synthesis. The choice between these two compounds depends on the experimental context: BI-4924 is ideal for enzymatic assays and in vitro systems where cell permeability is not a factor, whereas this compound is the superior choice for cell-based assays to ensure efficient intracellular delivery of the active inhibitor. This guide provides the necessary data and procedural framework to aid researchers in selecting the appropriate tool and designing robust experiments to investigate the role of PHGDH in health and disease.

References

A Comparative Guide to the Selectivity of BI-4916 for PHGDH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of BI-4916, a prominent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), with other alternative inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate informed decisions in research and development.

Introduction to PHGDH and this compound

3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2][3] This pathway is often upregulated in various cancers to meet the metabolic demands of rapid cell proliferation, making PHGDH a significant therapeutic target in oncology.[1][2][4][5]

This compound is a cell-permeable ester prodrug of BI-4924, a highly potent and selective, NADH/NAD+-competitive inhibitor of PHGDH.[2][3][6][7][8] Inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then disrupts the synthesis of serine.[2][3][8] This guide assesses the selectivity of this compound and compares its performance against other known PHGDH inhibitors.

Performance Comparison of PHGDH Inhibitors

The following table summarizes the in vitro and cellular efficacy of this compound alongside other well-characterized PHGDH inhibitors. It is important to note that IC50 and EC50 values can be highly dependent on the specific assay conditions and cell lines used; therefore, direct comparisons of data from different sources should be made with caution.[1]

InhibitorChemical Class / TypeIn Vitro IC50 (PHGDH)Cell-Based EC50 / PotencyMode of InhibitionCitation(s)
BI-4924 (active form) NADH/NAD+-Competitive2 nMN/ANADH/NAD+-Competitive[7]
This compound (prodrug) Prodrug169 nM*18.24 ± 1.06 µM (MDA-MB-468 cell proliferation)N/A[3][9]
CBR-5884 Thiophene Derivative0.73 ± 0.02 µM to 33 ± 12 µM~30 µM (serine synthesis); 21.99 ± 0.58 µM (MDA-MB-468 cell proliferation)Non-competitive[1][9]
NCT-503 Piperazine-1-carbothioamide2.5 µM to 3.63 ± 0.10 µM8 - 16 µM (various cell lines); 20.63 ± 1.02 µM (MDA-MB-468 cell proliferation)Non-competitive (to 3-PG and NAD+)[1][9][10]
Oridonin Natural Product0.48 ± 0.02 µM2.49 ± 0.56 µM (MDA-MB-468 cell proliferation)N/A[9]

Note: The activity observed for this compound in biochemical assays is likely due to its conversion to the active form, BI-4924.[3]

Selectivity Profile of this compound

The selectivity of an inhibitor is crucial for minimizing off-target effects. BI-4924, the active metabolite of this compound, has demonstrated high selectivity against the majority of other dehydrogenase targets.[6][8] To assess the broader selectivity of this compound, it was tested against a panel of 44 proteins (SafetyScreen44™) at a concentration of 10 µM. The results showed significant inhibition (>70%) for only three off-target proteins:

Off-Target Protein% Inhibition at 10 µM
5HT2B (Serotonin Receptor)94%
ALPHA2A (Alpha-2A Adrenergic Receptor)101%
CCKA (Cholecystokinin A Receptor)82%

This data indicates that while this compound is a potent PHGDH inhibitor, it may have off-target activities at higher concentrations. A negative control, BI-5583, is also available which is structurally related but inactive against PHGDH.[2][3]

Signaling Pathway and Point of Inhibition

PHGDH is the entry point for glycolysis-derived 3-phosphoglycerate into the serine synthesis pathway. Inhibition of PHGDH blocks the entire de novo serine synthesis cascade, impacting downstream processes crucial for cancer cell proliferation, such as nucleotide synthesis and redox balance.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG multiple steps PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH P_Ser->PSPH Serine Serine PSPH->Serine Nucleotides Nucleotides Serine->Nucleotides Glutathione Glutathione Serine->Glutathione Protein_Synthesis Protein Synthesis Serine->Protein_Synthesis Inhibitors This compound CBR-5884 NCT-503 Inhibitors->PHGDH inhibition

Caption: Inhibition of the Serine Synthesis Pathway by PHGDH inhibitors.

Experimental Methodologies

Detailed protocols are essential for the replication and interpretation of findings. Below are generalized methodologies for key experiments used to assess PHGDH inhibitor selectivity and efficacy.

PHGDH Enzyme Inhibition Assay (In Vitro)

This assay quantifies the enzymatic activity of PHGDH by monitoring the production of NADH, which can be measured by absorbance at 340 nm.[1]

Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare reaction buffer (Tris-HCl, MgCl2, DTT, NAD+) C Pre-incubate PHGDH enzyme with inhibitor or DMSO control A->C B Prepare serial dilutions of inhibitor (e.g., this compound) B->C D Initiate reaction by adding substrate (3-Phosphoglycerate) C->D E Monitor NADH production (Absorbance at 340 nm) D->E F Calculate initial reaction rates E->F G Plot dose-response curve and determine IC50 value F->G

Caption: General workflow for a PHGDH enzymatic inhibition assay.

Protocol Steps:

  • Reaction Mixture Preparation : A reaction buffer is prepared, typically containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and the cofactor NAD+.[1] For a coupled assay that generates a fluorescent signal, resazurin (B115843) and diaphorase can be included.[9]

  • Inhibitor Incubation : Recombinant PHGDH enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a set period (e.g., 30 minutes) to allow for binding.[1][11]

  • Reaction Initiation : The enzymatic reaction is started by adding the substrate, 3-phosphoglycerate (3-PG).[1]

  • Signal Detection : The increase in NADH is monitored over time by measuring the absorbance at 340 nm.[1][11]

  • Data Analysis : Initial reaction rates are calculated for each inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[1]

Cellular Serine Synthesis Assay

This assay measures the ability of an inhibitor to block the de novo synthesis of serine from glucose in a cellular context.

Protocol Steps:

  • Cell Culture and Treatment : Cancer cells known to have high PHGDH expression (e.g., MDA-MB-468) are cultured and then treated with the inhibitor or a vehicle control for a specified time.[1]

  • Isotope Labeling : The standard culture medium is replaced with a medium containing a stable isotope-labeled glucose (e.g., ¹³C₆-glucose) along with the inhibitor. Cells are incubated to allow the labeled carbon to be incorporated into newly synthesized serine.[1]

  • Metabolite Extraction : Polar metabolites, including amino acids, are extracted from the cells.[1]

  • LC-MS Analysis : The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of ¹³C-labeled serine.

  • Data Analysis : The reduction in labeled serine in inhibitor-treated cells compared to control cells indicates the potency of the inhibitor in a cellular environment.

References

Validating the Disruption of Serine Synthesis by BI-4916: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-4916, a potent inhibitor of the serine synthesis pathway, with other key alternatives. Experimental data is presented to objectively evaluate its performance in disrupting this critical metabolic route, which is often upregulated in various cancers. Detailed methodologies for the key validation experiments are also provided to facilitate the replication and further investigation of these findings.

Performance Comparison of PHGDH Inhibitors

This compound is a prodrug of BI-4924, a highly selective and potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Its efficacy is compared here with other well-characterized PHGDH inhibitors, CBR-5884 and NCT-503.

InhibitorTargetMechanism of ActionIn Vitro IC50Cellular EC50Cell Line(s)Reference(s)
This compound (BI-4924) PHGDHNADH/NAD+-competitiveBI-4924: 3 nMThis compound: 18.24 ± 1.06 µM (cell viability)MDA-MB-468[3][4]
This compound: 2.032 µM (13C-Serine synthesis inhibition)Not Specified[1]
This compound: 2 ± 0.4 µM (cell viability)MOLM-14[4]
This compound: 1.3 ± 0.3 µM (cell viability)U937[4]
CBR-5884 PHGDHNon-competitive, disrupts oligomerization33 ± 12 µM~30 µM (serine synthesis inhibition)Melanoma, Breast Cancer[5][6][7]
21.99 ± 0.58 µM (cell viability)MDA-MB-468[3]
54.4 µM (cell viability)SKOV3[8]
NCT-503 PHGDHNon-competitive with respect to 3-PG and NAD+2.5 µM8 - 16 µM (cell viability)MDA-MB-468, BT-20, HCC70, HT1080, MT-3[7][9][10]
20.63 ± 1.02 µM (cell viability)MDA-MB-468[3]

Signaling Pathway and Experimental Workflow

The serine synthesis pathway is a critical metabolic route that diverts intermediates from glycolysis to produce serine and other essential biomolecules. PHGDH catalyzes the initial and rate-limiting step in this pathway. The following diagrams illustrate the signaling pathway and a typical experimental workflow for validating PHGDH inhibitors.

Serine_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Processes Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (this compound, CBR-5884, NCT-503) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis Glutathione Synthesis Glutathione Synthesis Serine->Glutathione Synthesis BI-4916_Inhibitor This compound (Inhibitor) BI-4916_Inhibitor->3-Phosphoglycerate

Caption: Serine synthesis pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Start Hypothesis: This compound disrupts serine synthesis Enzyme_Assay PHGDH Enzymatic Assay (Determine IC50) Start->Enzyme_Assay Cell_Culture Culture PHGDH-dependent cancer cell lines Start->Cell_Culture Treatment Treat cells with This compound & Controls Cell_Culture->Treatment Viability_Assay Cell Viability Assay (Determine EC50) Treatment->Viability_Assay Metabolic_Flux Metabolic Flux Analysis (13C-Glucose Tracing) Treatment->Metabolic_Flux Western_Blot Western Blot (Confirm PHGDH levels) Treatment->Western_Blot Data_Analysis Data Analysis & Conclusion Viability_Assay->Data_Analysis Compare EC50 Metabolic_Flux->Data_Analysis Quantify Serine Synthesis Inhibition Western_Blot->Data_Analysis Confirm Target Expression

Caption: Experimental workflow for validating PHGDH inhibitors.

Detailed Experimental Protocols

In Vitro PHGDH Enzyme Activity Assay

This assay measures the enzymatic activity of purified PHGDH and the inhibitory effect of compounds like this compound.

Materials:

  • Purified recombinant human PHGDH enzyme

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT

  • Substrates: 3-phosphoglycerate (3-PG) and NAD+

  • This compound, CBR-5884, NCT-503, and DMSO (vehicle control)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Stock Solutions: Dissolve inhibitors in DMSO to create concentrated stock solutions (e.g., 10-20 mM).

  • Serial Dilutions: Prepare serial dilutions of the inhibitors in the assay buffer to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted inhibitor or DMSO to each well.

    • Add the purified PHGDH enzyme to each well.

    • For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for various durations at room temperature.[11]

  • Initiate Reaction: Start the enzymatic reaction by adding a solution containing the substrates 3-PG and NAD+.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 15-30 minutes.[7]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CCK-8 Assay)

This assay determines the effect of PHGDH inhibitors on the proliferation and viability of cancer cells.

Materials:

  • PHGDH-dependent cancer cell lines (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound, alternative inhibitors, and DMSO

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the inhibitors. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).[3]

  • Reagent Addition: After the incubation period, add the MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.[12][13]

  • Absorbance Measurement: If using MTT, solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the EC50 values (the concentration of inhibitor that reduces cell viability by 50%) by plotting the percentage of viability against the log of the drug concentration.

Metabolic Flux Analysis using U-¹³C-Glucose Tracing

This method directly measures the inhibition of de novo serine synthesis in cells by tracing the incorporation of labeled glucose into serine.

Materials:

  • PHGDH-dependent cancer cells

  • Culture medium containing U-¹³C-glucose

  • This compound and control inhibitors

  • Ice-cold 80% methanol

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with the inhibitors for a specified duration (e.g., 6 hours).[14]

  • Labeling: Replace the culture medium with medium containing U-¹³C-glucose and continue the incubation.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[15]

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[15]

  • LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the fractional labeling of serine and other relevant metabolites from ¹³C-glucose.[9]

  • Data Analysis:

    • Calculate the percentage of M+3 serine (serine with three ¹³C atoms) to determine the rate of de novo serine synthesis.[9]

    • Compare the fractional labeling of serine in inhibitor-treated cells to control cells to quantify the extent of pathway inhibition.

Western Blot Analysis

This technique is used to confirm the expression levels of PHGDH in the cell lines used and to ensure that the inhibitor treatment does not lead to off-target degradation of the enzyme.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PHGDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.[16]

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PHGDH.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[16]

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

  • Analysis: Quantify the band intensities to compare the relative levels of PHGDH protein between different treatment groups. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

References

A Comparative Analysis of the PHGDH Inhibitor BI-4916 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive comparative analysis of BI-4916, a prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924, across various cancer cell lines. Developed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's efficacy, details relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.

This compound acts by targeting the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in cancer to support rapid proliferation and survival. As a cell-permeable prodrug, this compound is intracellularly converted to its active form, BI-4924, which competitively inhibits PHGDH, the rate-limiting enzyme in this pathway.[1] This guide presents a comparative study of this compound's effects on cancer cell proliferation and migration, with a focus on cell lines exhibiting dependency on this metabolic pathway.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound varies across different cancer cell lines, with notable efficacy in cell lines dependent on the de novo serine biosynthesis pathway. This dependency is often associated with the amplification or overexpression of the PHGDH gene, which is common in certain cancer types like triple-negative breast cancer and melanoma.[1]

Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
MOLM-14 Acute Myeloid Leukemia (AML)2 ± 0.4Anti-proliferative activity after 72h treatment.[2]
U937 Acute Myeloid Leukemia (AML)1.3 ± 0.3Anti-proliferative activity after 72h treatment.[2]
MV4-11 Acute Myeloid Leukemia (AML)1.4 ± 0.3Anti-proliferative activity after 72h treatment.
MonoMac-6 Acute Myeloid Leukemia (AML)Not specified, but sensitiveSensitive to this compound treatment.[2]
MDA-MB-468 Triple-Negative Breast Cancer~2.0Inhibition of de novo serine synthesis.[3][4]
HCC-70 Triple-Negative Breast CancerNot specified, but sensitivePHGDH inhibitor-sensitive cell line.
BT-20 Triple-Negative Breast CancerNot specified, but sensitivePHGDH inhibitor-sensitive cell line.
Anti-Migratory Effects

In addition to its anti-proliferative effects, this compound has been shown to impede cancer cell migration, a critical process in tumor metastasis.

Cell LineCancer TypeConcentrationEffect
Breast Cancer Cells Breast Cancer15 µMReduction in cell migration.[3][5]

Mechanism of Action: Targeting the Serine Biosynthesis Pathway

This compound's therapeutic potential stems from its ability to disrupt the serine biosynthesis pathway. This metabolic pathway is crucial for the production of serine, an amino acid vital for the synthesis of proteins, nucleotides, and other macromolecules required for rapid cell growth.

Serine_Biosynthesis_Pathway Serine Biosynthesis Pathway and this compound Inhibition cluster_phgdh cluster_psat1 cluster_psph Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ NADH PHGDH PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate α-Ketoglutarate PSAT1 PSAT1 Serine Serine Phosphoserine->Serine PSPH PSPH Proliferation_Support Nucleotide Synthesis Protein Synthesis Lipid Synthesis Serine->Proliferation_Support This compound This compound (Prodrug) BI-4924 BI-4924 (Active Inhibitor) This compound->BI-4924 Intracellular Conversion BI-4924->PHGDH

Caption: Inhibition of the serine biosynthesis pathway by this compound.

Experimental Protocols

To ensure the reproducibility and standardization of research findings, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound (72 hours) A->B C Add MTT Reagent (2-4 hours) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for a typical cell viability (MTT) assay.

Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, is used to quantify the migratory capacity of cancer cells in vitro.

  • Chamber Preparation: Place a Transwell insert with a porous membrane into the wells of a 24-well plate. The lower chamber contains a chemoattractant (e.g., media with fetal bovine serum).

  • Cell Seeding: Seed cancer cells in serum-free media into the upper chamber of the Transwell insert.

  • Compound Treatment: Add this compound to the upper chamber at the desired concentration.

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours).

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group to determine the percentage of migration inhibition.

Transwell_Migration_Assay_Workflow Transwell Migration Assay Workflow A Prepare Transwell Chambers B Seed Cells in Upper Chamber (with this compound) A->B C Incubate to Allow Migration B->C D Remove Non-Migrated Cells C->D E Fix and Stain Migrated Cells D->E F Count Migrated Cells E->F G Calculate % Inhibition F->G

Caption: Workflow for a Transwell cell migration assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as PHGDH and downstream effectors of the serine biosynthesis pathway.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., anti-PHGDH).

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and then add a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Western_Blot_Workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Antibodies D->E F Detection & Quantification E->F

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound demonstrates significant anti-proliferative and anti-migratory effects in cancer cell lines that are dependent on the de novo serine biosynthesis pathway. Its efficacy is particularly noted in certain acute myeloid leukemia and triple-negative breast cancer cell lines. The provided data and experimental protocols offer a valuable resource for the further investigation of this compound and the broader field of metabolic targeting in cancer therapy. Further studies are warranted to expand the comparative analysis of this compound across a wider range of cancer cell lines and to explore its therapeutic potential in in vivo models.

References

Safety Operating Guide

Personal protective equipment for handling BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling BI-4916. It is crucial to supplement this guide with the official Safety Data Sheet (SDS) provided by your supplier.

Immediate Safety and Handling Plan

As a novel research chemical, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) was not publicly accessible at the time of this writing, the following guidelines are based on best practices for handling similar small molecule inhibitors.

1. Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound in solid or solution form. This includes:

  • Gloves: Nitrile or latex gloves are mandatory. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A full-sleeved lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If working with the solid form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the powdered form should be done in a chemical fume hood or a ventilated enclosure.

2. Engineering Controls:

  • Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure easy access to a safety shower and an eyewash station.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

4. Storage and Handling:

  • Storage Conditions: this compound as a powder should be stored at -20°C for long-term stability (up to 3 years).[1] For short-term storage, 4°C is acceptable for up to 2 years.[1]

  • Solutions: Stock solutions of this compound in a solvent such as DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[1][2]

  • Handling Powder: To minimize the risk of inhalation, handle the solid compound in a fume hood. Avoid creating dust.

  • Preparing Solutions: this compound is soluble in DMSO at a concentration of 250 mg/mL (474.01 mM), though sonication may be required.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of the solvent.[1]

5. Disposal Plan:

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.), in a designated, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous chemical waste.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound.

AssayCell LineIC50 (nM)Notes
13C-Serine IncorporationMDA-MB-4682,000This assay measures the inhibition of de novo serine synthesis.
NAD+ high assay (250 µM)N/A169The activity in this biochemical assay is likely due to the conversion of the prodrug this compound to its active form, BI-4924.

Experimental Protocols

Cell Migration Assay:

This protocol is based on studies using MDA-MB-468 breast cancer cells.[1]

  • Cell Seeding: Seed MDA-MB-468 cells in an appropriate migration assay plate (e.g., a Boyden chamber or a scratch assay plate).

  • Treatment: Once the cells have adhered, treat them with 15 µM this compound. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for 24 hours.

  • Analysis: Quantify cell migration according to the specific assay format (e.g., counting migrated cells or measuring the closure of the scratch area). The expected outcome is a reduction in the migratory capacity of the cells.[1]

Western Blot Analysis for STING Pathway Inhibition:

This protocol is based on experiments in wild-type Mode-K cells (a murine small intestinal epithelial cell line).[1]

  • Cell Culture and Treatment: Culture Mode-K cells and treat them with 15 µM this compound for 24 hours. It may be relevant to include a condition of serine/glycine starvation to investigate the compound's effects under metabolic stress.[1]

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated STING (p-STING) and phosphorylated TBK1 (p-TBK1). Also, probe for total STING, total TBK1, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The expected result is a decrease in the phosphorylation of STING and TBK1 in the this compound treated cells.[1]

Mechanism of Action and Signaling Pathway

This compound is a cell-permeable prodrug of BI-4924.[1] Once inside the cell, this compound is hydrolyzed to its active form, BI-4924. BI-4924 is a competitive inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH) with respect to its cofactor NADH/NAD+.[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, BI-4924 blocks the production of serine, which can impact cancer cell proliferation and migration.[1]

BI4916_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext This compound (Prodrug) BI-4916_int This compound BI-4916_ext->BI-4916_int Cellular Uptake Hydrolysis Esterase Hydrolysis BI-4916_int->Hydrolysis BI-4924 BI-4924 (Active Inhibitor) PHGDH PHGDH BI-4924->PHGDH Inhibits Serine_Biosynthesis De Novo Serine Biosynthesis PHGDH->Serine_Biosynthesis Catalyzes Cell_Migration Cancer Cell Migration Serine_Biosynthesis->Cell_Migration Supports Hydrolysis->BI-4924 Experimental_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in Appropriate Plates Start->Seed_Cells Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Prepare_BI4916 Prepare this compound Stock Solution (in DMSO) Dilute_BI4916 Dilute to Working Concentration in Media Prepare_BI4916->Dilute_BI4916 Dilute_BI4916->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Endpoint_Assay Perform Endpoint Assay (e.g., Migration, Western Blot) Incubate->Endpoint_Assay Data_Analysis Data Analysis and Interpretation Endpoint_Assay->Data_Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI-4916
Reactant of Route 2
BI-4916

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.